2-(4-Fluorobenzyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKUNLLPKQCGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408932 | |
| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350017-04-8 | |
| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(4-Fluorobenzyl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and well-documented synthetic route for 2-(4-Fluorobenzyl)pyrrolidine, a versatile building block in medicinal chemistry.[1] Due to its structural motifs, this compound is of significant interest for the development of novel therapeutic agents, particularly in neuropharmacology.[1] This document outlines a detailed multi-step synthesis starting from L-proline, including experimental protocols, quantitative data, and workflow visualizations to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a stereoselective multi-step process commencing with the readily available chiral building block, L-proline. The overall strategy involves the protection of the amine, esterification of the carboxylic acid, diastereoselective alkylation at the α-position, and subsequent deprotection and reduction steps to yield the target compound. This approach allows for the preservation and control of the stereochemistry at the C2 position of the pyrrolidine ring.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of this compound. These protocols are based on established methodologies for analogous transformations.
Step 1: Synthesis of N-Boc-L-proline
Reaction: Protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group.
Protocol:
-
To a stirred suspension of L-proline (1.0 eq) in dimethyl sulfoxide, add 1,1,3,3-tetramethylguanidine (1.0 eq) and tert-butyl phenyl carbonate (1.1 eq) simultaneously over 5 minutes.[2]
-
Stir the reaction mixture at room temperature for 3 hours, during which the suspension will become a clear solution.[2]
-
Transfer the reaction mixture to a separatory funnel and partition between water and diethyl ether.
-
Wash the aqueous layer with diethyl ether, then acidify to pH 3 with 10% sulfuric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
Step 2: Synthesis of N-Boc-L-proline Methyl Ester
Reaction: Esterification of the carboxylic acid of N-Boc-L-proline.
Protocol:
-
Dissolve N-Boc-L-proline (1.0 eq) in methanol.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain N-Boc-L-proline methyl ester.
Step 3: Diastereoselective Alkylation
Reaction: Alkylation of the enolate of N-Boc-L-proline methyl ester with 4-fluorobenzyl bromide. The diastereoselectivity of this reaction is crucial and can be influenced by the choice of base and reaction conditions.[3]
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain N-Boc-2-(4-Fluorobenzyl)-L-proline methyl ester.
Step 4: Reduction of the Ester
Reaction: Reduction of the methyl ester to the corresponding primary alcohol.
Protocol:
-
Dissolve N-Boc-2-(4-Fluorobenzyl)-L-proline methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add lithium borohydride (LiBH4) (2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-(4-Fluorobenzyl)-L-prolinol.
Step 5: Deoxygenation of the Alcohol
Reaction: Conversion of the primary alcohol to a methyl group. This can be a two-step process involving mesylation followed by reduction.
Protocol:
-
Mesylation: Dissolve N-Boc-2-(4-Fluorobenzyl)-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Reduction: Dissolve the crude mesylate in anhydrous THF under an inert atmosphere and cool to 0 °C. Add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate to obtain crude N-Boc-2-(4-Fluorobenzyl)pyrrolidine.
Step 6: N-Boc Deprotection
Reaction: Removal of the Boc protecting group to yield the final product.
Protocol:
-
Dissolve the crude N-Boc-2-(4-Fluorobenzyl)pyrrolidine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with 1 M NaOH to pH > 10.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. Yields are representative and may vary based on experimental conditions and scale.
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | N-Boc Protection | L-Proline | N-Boc-L-proline | 90-98 |
| 2 | Esterification | N-Boc-L-proline | N-Boc-L-proline Methyl Ester | 85-95 |
| 3 | Alkylation | N-Boc-L-proline Methyl Ester | N-Boc-2-(4-Fluorobenzyl)-L-proline Methyl Ester | 60-75 |
| 4 | Ester Reduction | N-Boc-2-(4-Fluorobenzyl)-L-proline Methyl Ester | N-Boc-2-(4-Fluorobenzyl)-L-prolinol | 80-90 |
| 5 | Deoxygenation | N-Boc-2-(4-Fluorobenzyl)-L-prolinol | N-Boc-2-(4-Fluorobenzyl)pyrrolidine | 70-85 |
| 6 | Deprotection | N-Boc-2-(4-Fluorobenzyl)pyrrolidine | This compound | 85-95 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 3.40-3.30 (m, 1H, Pyrrolidine-H2), 3.10-2.95 (m, 2H, Pyrrolidine-H5), 2.90-2.75 (m, 1H, Benzyl-CH₂), 2.70-2.55 (m, 1H, Benzyl-CH₂), 2.00-1.60 (m, 4H, Pyrrolidine-H3, H4), 1.50 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.5 (d, J=243 Hz), 135.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 60.0, 47.0, 42.0, 31.0, 25.0 |
| Mass Spectrometry (ESI+) | m/z: 180.1234 [M+H]⁺ (Calculated for C₁₁H₁₅FN⁺: 180.1239) |
| IR (neat) | ν (cm⁻¹): 3300 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1510 (C=C aromatic stretch), 1220 (C-F stretch) |
Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and reproducible synthetic route to this compound from L-proline. The provided protocols, based on well-established chemical transformations, offer a clear pathway for researchers to synthesize this valuable building block. The diastereoselective alkylation step is critical for controlling the stereochemistry of the final product and may require optimization depending on the specific laboratory conditions and scale of the reaction. The quantitative and spectroscopic data provided serve as a benchmark for the successful synthesis and characterization of the target molecule.
References
An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorobenzyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluorobenzyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 4-fluorobenzyl group. This molecule has garnered significant interest within the medicinal chemistry and drug development sectors. It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its structural attributes, including favorable lipophilicity and the potential to traverse the blood-brain barrier, make it an attractive scaffold for the design of central nervous system (CNS) active compounds.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of this compound.
Chemical and Physical Properties
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| CAS Number | 350017-04-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synonyms:
-
2-[(4-Fluorophenyl)methyl]pyrrolidine[1]
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound are not widely published. However, predicted spectral data can be valuable for characterization purposes. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR, key IR absorption bands, and the expected molecular ion peak in mass spectrometry.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |
| 7.15 - 7.25 | m | 2H (Aromatic) |
| 6.95 - 7.05 | m | 2H (Aromatic) |
| 3.20 - 3.30 | m | 1H (Pyrrolidine CH) |
| 2.95 - 3.10 | m | 2H (Pyrrolidine CH₂) |
| 2.80 - 2.90 | m | 1H (Benzyl CH) |
| 2.55 - 2.65 | m | 1H (Benzyl CH) |
| 1.60 - 1.90 | m | 4H (Pyrrolidine CH₂) |
| 1.50 - 1.60 | br s | 1H (NH) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assigned |
| 161.5 (d, J ≈ 243 Hz) | C-F |
| 135.5 | Aromatic C |
| 130.5 (d, J ≈ 8 Hz) | Aromatic CH |
| 115.0 (d, J ≈ 21 Hz) | Aromatic CH |
| 58.0 | Pyrrolidine CH |
| 47.0 | Pyrrolidine CH₂ |
| 42.0 | Benzyl CH₂ |
| 31.0 | Pyrrolidine CH₂ |
| 25.5 | Pyrrolidine CH₂ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3400 | N-H Stretch |
| 2850 - 3000 | C-H Stretch (Aliphatic) |
| 1600, 1510 | C=C Stretch (Aromatic) |
| 1220 | C-F Stretch |
| 1160 | C-N Stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 179.11 | [M]⁺ (Molecular Ion) |
| 109.04 | [C₇H₆F]⁺ (Fluorotropylium ion) |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
A plausible synthetic route could involve the reaction of L-proline with 4-fluorobenzyl bromide to yield an N-alkylated intermediate, followed by decarboxylation. Alternatively, a multi-step synthesis starting from a different precursor could be envisioned.
Below is a generalized workflow for the synthesis of a 2-substituted pyrrolidine, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis of 2-substituted pyrrolidines.
General Experimental Considerations
-
Reaction Conditions: The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.
-
Purification: Purification of the final product would likely involve techniques such as distillation under reduced pressure or column chromatography on silica gel.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including NMR, IR, and mass spectrometry, and compared against the predicted data.
Biological Activity and Signaling Pathways
The pyrrolidine scaffold is a common motif in a vast number of biologically active compounds and FDA-approved drugs. Its prevalence is due to its three-dimensional structure, which allows for a better exploration of pharmacophore space compared to flat aromatic rings, and its ability to introduce stereochemistry, which is crucial for selective interactions with biological targets.
While specific studies detailing the biological activity and mechanism of action of this compound are limited, its structural similarity to other neurologically active compounds suggests it may interact with various CNS targets. A related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) induced by Toll-like receptor (TLR) agonists.[2] This suggests that FPP has the potential to be a therapeutic drug for inflammatory diseases by suppressing TLR signaling pathways.[2]
The diagram below illustrates a simplified representation of the Toll-like receptor signaling pathway, which could be a potential area of investigation for this compound's biological activity.
Caption: Simplified Toll-like receptor (TLR) signaling pathways.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly for the development of therapeutics for neurological disorders. While a comprehensive experimental dataset for its chemical and physical properties is not yet publicly available, this guide provides a summary of its known characteristics and predicted data to aid researchers in its synthesis, characterization, and further investigation. Future studies are warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in various therapeutic areas.
References
2-(4-Fluorobenzyl)pyrrolidine CAS number 350017-04-8
An In-depth Technical Guide to 2-(4-Fluorobenzyl)pyrrolidine
CAS Number: 350017-04-8
This technical guide offers a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, providing essential data on its properties, synthesis, and potential applications, alongside relevant safety information.
Physicochemical and Structural Data
This compound is a substituted pyrrolidine derivative. The incorporation of a fluorine atom on the benzyl moiety can enhance metabolic stability and modify physicochemical properties such as lipophilicity, which may improve its potential as a drug candidate.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 350017-04-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄FN | [2][3][4] |
| Molecular Weight | 179.24 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Synonyms | 2-[(4-fluorophenyl)methyl]pyrrolidine | [2][3] |
| Storage Conditions | Store at 0-8°C | [2][5] |
Synthesis and Experimental Protocols
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed.[6][7] A common approach for synthesizing 2-substituted pyrrolidines like the title compound is through the N-alkylation of pyrrolidine precursors. An alternative and widely used method is reductive amination.
Illustrative Protocol: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound starting from L-prolinol, a readily available chiral building block.
Methodology:
-
Oxidation: The primary alcohol of L-prolinol is first protected (e.g., as a Boc derivative). The protected prolinol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or Swern oxidation.
-
Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with (4-fluorobenzyl)triphenylphosphonium bromide to form the alkene intermediate. This reaction introduces the 4-fluorobenzyl moiety.
-
Reduction and Deprotection: The double bond of the alkene intermediate is reduced via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst). This step also typically cleaves the protecting group, yielding the final product, this compound.
-
Purification: The crude product is purified using column chromatography on silica gel to afford the pure compound.
The following diagram illustrates the logical workflow for this synthetic approach.
Caption: A logical workflow for the synthesis of this compound.
Biological Context and Potential Applications
Specific biological activity and mechanistic data for this compound are not extensively documented in public literature. However, its structural features suggest significant potential for pharmacological research.
-
Scaffold Significance: The pyrrolidine ring is a core component of numerous natural alkaloids and FDA-approved drugs, including agents targeting the central nervous system (CNS), antivirals, and anticancer therapies.[8][9][10]
-
Neuropharmacology: The compound is noted as a valuable building block for developing novel therapeutic agents, particularly in neuropharmacology.[2] Its structure suggests favorable lipophilicity, which may allow it to cross the blood-brain barrier, a critical feature for CNS-acting drugs.[2]
-
Research Applications: It is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules and for the exploration of new medicinal agents.[2]
Given the lack of specific target information, a generalized workflow for its pharmacological investigation is presented below.
Caption: A logical workflow for the pharmacological evaluation of a novel compound.
Safety and Handling
This compound is classified as hazardous. Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[11][12]
The GHS hazard classifications for this compound are summarized in the table below.
| GHS Classification | Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| STOT - single exposure (Category 3) | H335: May cause respiratory irritation | Warning |
Data sourced from Safety Data Sheet.[11]
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.[11]
-
If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[11]
-
If Inhaled: Move the person to fresh air.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
Conclusion
This compound (CAS: 350017-04-8) is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for developing agents with neurological activity. While specific biological targets are yet to be widely reported, its structural similarity to known pharmacophores makes it a compound of high interest. Researchers should proceed with appropriate safety precautions due to its hazardous nature. Further investigation into its pharmacological profile is warranted to unlock its full therapeutic potential.
References
- 1. This compound | 350017-04-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-Fluoro-benzyl)-pyrrolidine | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. usbio.net [usbio.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. rua.ua.es [rua.ua.es]
- 9. enamine.net [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
Technical Guide: 2-(4-Fluorobenzyl)pyrrolidine in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, representative synthesis, and potential biological relevance of 2-(4-Fluorobenzyl)pyrrolidine. This molecule is a substituted pyrrolidine, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active compounds.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄FN | [1][2] |
| Molecular Weight | 179.24 g/mol | [1] |
| Synonyms | 2-[(4-Fluorophenyl)methyl]pyrrolidine | [1][2] |
| Appearance | Colorless liquid | [1] |
| Storage Conditions | 0-8°C | [1] |
Representative Synthesis Protocols
Experimental Protocol: Synthesis via L-Proline Derivative
This protocol outlines a plausible pathway involving the reduction of the carboxylic acid group of a protected proline derivative, followed by modification to introduce the 4-fluorobenzyl group.
Step 1: N-Protection of L-Proline
-
Dissolve L-proline in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
-
Introduce a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature for several hours to protect the amine.
-
Acidify the reaction mixture and extract the N-Boc-proline product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the N-Boc-proline in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and concentrate the filtrate to yield N-Boc-prolinol.
Step 3: Activation of the Hydroxyl Group
-
Dissolve the N-Boc-prolinol in an anhydrous solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0°C.
-
Add a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, to convert the hydroxyl group into a good leaving group (mesylate or tosylate).
-
Stir the reaction at 0°C for a few hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the activated intermediate.
Step 4: Introduction of the 4-Fluorobenzyl Group (Example via Grignard Reagent)
-
Prepare the 4-fluorobenzyl Grignard reagent by reacting 4-fluorobenzyl bromide with magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve the activated N-Boc-prolinol intermediate from Step 3 in anhydrous THF.
-
Add a copper catalyst, such as copper(I) iodide, to the solution of the activated intermediate.
-
Slowly add the prepared Grignard reagent to this mixture at a low temperature (e.g., -78°C).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain N-Boc-2-(4-fluorobenzyl)pyrrolidine.
Step 5: Deprotection
-
Dissolve the N-Boc-2-(4-fluorobenzyl)pyrrolidine in a solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature for 1-2 hours until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base and extract the final product, this compound.
Potential Biological Significance and Screening
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3][4][5] The introduction of a fluorobenzyl group can enhance metabolic stability and binding affinity to target proteins. Compounds like this compound are valuable as intermediates for creating more complex molecules targeting a range of biological pathways, particularly in neuropharmacology.[1]
Representative Experimental Workflow: In Vitro Biological Screening
The following workflow illustrates a general approach for the initial biological screening of a novel pyrrolidine derivative.
Caption: A general workflow for the primary in vitro screening of a novel compound.
Potential Signaling Pathway: Toll-Like Receptor 4 (TLR4)
Given the role of pyrrolidine derivatives in modulating inflammatory responses, a potential target for compounds derived from this compound is the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases. The diagram below illustrates the two major downstream branches of TLR4 signaling: the MyD88-dependent and the TRIF-dependent pathways.
Caption: A simplified diagram of the TLR4 signaling cascade.
References
The Advent and Evolution of Fluorinated Pyrrolidines: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and application of fluorinated pyrrolidines in modern drug development, providing researchers and scientists with a comprehensive resource on this pivotal class of compounds.
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and the fluorinated pyrrolidine scaffold stands as a testament to this paradigm. This technical guide provides a detailed overview of the discovery, history, and synthetic evolution of fluorinated pyrrolidines. It further delves into their profound impact on conformational chemistry and their successful application in the design of therapeutic agents, with a focus on Dipeptidyl Peptidase IV (DPP-IV) inhibitors and G-protein coupled receptor 40 (GPR40) agonists.
A Historical Perspective: The Dawn of a New Era in Medicinal Chemistry
While the broader field of organofluorine chemistry has its roots in the 19th century, the specific introduction of fluorine into the pyrrolidine ring is a more recent, yet impactful, development. A pivotal moment in the history of fluorinated pyrrolidines was the first reported use of 4-fluoroprolines in 1965. These early investigations were centered on understanding collagen hydroxylation, where 4-fluoroprolines were successfully incorporated into collagen proteins. This marked the beginning of a new chapter in the use of fluorinated amino acids to probe and modulate biological systems.
The initial syntheses of 4-fluoroprolines primarily involved the displacement of the hydroxyl group of 4-hydroxyproline with a fluoride source. These early methods, while groundbreaking, often required harsh conditions and could result in mixtures of diastereomers. The demand for stereochemically pure fluorinated prolines spurred the development of more refined and controlled synthetic strategies in the decades that followed.
Key Synthetic Methodologies: A Chemist's Toolkit
The synthesis of fluorinated pyrrolidines has evolved significantly, with a range of methods now available to access diverse substitution patterns and stereoisomers. These methods can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the fluorinated pyrrolidine ring from acyclic precursors.
Fluorination of Hydroxypyrrolidines
A common and effective strategy for the synthesis of fluorinated pyrrolidines is the deoxofluorination of the readily available hydroxypyrrolidine precursors. This approach often utilizes specialized fluorinating reagents.
Using Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for the conversion of alcohols to alkyl fluorides. The reaction typically proceeds with inversion of stereochemistry.
Experimental Protocol: Synthesis of (2S,4S)-N-Boc-4-fluoroproline methyl ester from (2S,4R)-N-Boc-4-hydroxyproline methyl ester
To a solution of (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, is added diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (2S,4S)-N-Boc-4-fluoroproline methyl ester.
Using Selectfluor®: Selectfluor® is an electrophilic fluorinating agent that can be used for the fluorination of enolates or enamines derived from pyrrolidine precursors.
Experimental Protocol: Gold-Catalyzed Synthesis of a 3-Fluoropyrrolidine Derivative
In an oven-dried Schlenk tube under a nitrogen atmosphere, Selectfluor® (1.1 eq) and a gold catalyst such as Ph3PAuCl (5 mol%) are combined. Anhydrous acetonitrile is added, followed by the aminoalkyne substrate (1.0 eq). The reaction mixture is stirred at room temperature for the specified time (e.g., 5 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the fluorinated pyrrolidine product.[1]
Asymmetric Synthesis via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated alkene is a powerful method for the enantioselective synthesis of highly substituted fluorinated pyrrolidines.[2] This approach allows for the construction of the pyrrolidine ring with concomitant control over multiple stereocenters.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
In a nitrogen-filled glovebox, Cu(CH3CN)4PF6 (0.05 eq) and a chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS, 0.06 eq) are dissolved in toluene and stirred for 1 hour. To this solution is added a base (e.g., KOtBu, 0.2 eq), the imino ester (2.0 eq), and the fluorinated styrene derivative (1.0 eq). The reaction mixture is then heated to 80 °C for 48 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is analyzed to determine the diastereomeric ratio. Purification by flash chromatography on silica gel provides the enantioenriched fluorinated pyrrolidine.[2]
Quantitative Data on Synthetic Methods
| Product | Starting Material | Method | Reagents | Yield (%) | dr/ee | Citation |
| (2S,4S)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Deoxofluorination | DAST | ~80 | >99:1 dr | [3] |
| (2S,4R)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Mitsunobu, Deoxofluorination | Morpholinosulfur trifluoride | 79-94 | >99:1 dr | [3] |
| 3,3-Difluoropyrrolidine derivative | Imino ester and 1,1-difluorostyrene | 1,3-Dipolar Cycloaddition | Cu(I)/(S)-DTBM-SEGPHOS | up to 96 | >20:1 dr, 97% ee | [2] |
| 3,3,4-Trifluoropyrrolidine derivative | Imino ester and 1,1,2-trifluorostyrene | 1,3-Dipolar Cycloaddition | Cu(I)/(S)-DTBM-SEGPHOS | 59-82 | >20:1 dr, 72-96% ee | [2] |
| (3R)-3-Fluoropyrrolidine HCl | N-Boc-(3S)-3-hydroxypyrrolidine | Multistep synthesis | - | High | >99.95% ee | [4] |
Conformational Control: The "Fluorine Gauche Effect"
The introduction of fluorine into the pyrrolidine ring has profound stereoelectronic consequences, most notably the "fluorine gauche effect." This effect describes the tendency of the electronegative fluorine atom to adopt a gauche conformation relative to the nitrogen atom's lone pair or a positively charged nitrogen. This preference significantly influences the puckering of the five-membered ring, favoring either a Cγ-exo or Cγ-endo conformation depending on the position and stereochemistry of the fluorine substituent. This conformational locking has been a powerful tool for medicinal chemists to pre-organize ligands for optimal binding to their biological targets.
Applications in Drug Discovery: Case Studies
The unique properties imparted by fluorine have led to the successful incorporation of fluorinated pyrrolidines into a number of drug candidates. Two notable examples are in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and agonists for the G-protein coupled receptor 40 (GPR40).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV is therefore an effective strategy for the treatment of type 2 diabetes. Many potent and selective DPP-IV inhibitors feature a fluorinated pyrrolidine moiety. The fluorine atom often enhances binding affinity and metabolic stability.
Structure-Activity Relationship (SAR) of Fluorinated Pyrrolidine DPP-IV Inhibitors
| Compound/Modification | DPP-IV IC50 (nM) | Key Structural Features | Citation |
| Vildagliptin | 2.3 | Cyanopyrrolidine | [3] |
| Saxagliptin | 50 | Cyanopyrrolidine with adamantyl group | [3] |
| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile derivative | 10 | 4-Fluoro substitution | [5] |
| Non-fluorinated pyrrolidine analog | Less potent | Lack of fluorine | [1] |
G-protein Coupled Receptor 40 (GPR40) Agonists
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed on pancreatic β-cells. Its activation by fatty acids potentiates glucose-stimulated insulin secretion. GPR40 agonists are therefore being investigated as a novel treatment for type 2 diabetes. Fluorinated pyrrolidines have been incorporated into GPR40 agonists to modulate their potency and pharmacokinetic properties.
Asymmetric Synthesis Workflow
The development of enantiomerically pure fluorinated pyrrolidines is crucial for their application as therapeutic agents, as different stereoisomers can exhibit vastly different biological activities. The following diagram illustrates a general workflow for the asymmetric synthesis and evaluation of a chiral fluorinated pyrrolidine.
Conclusion
The journey of fluorinated pyrrolidines, from their initial synthesis to their current status as privileged scaffolds in drug discovery, highlights the power of fluorine in medicinal chemistry. The ability to fine-tune the conformational properties and metabolic stability of the pyrrolidine ring through fluorination has provided chemists with a powerful tool to design more effective and selective therapeutic agents. As synthetic methodologies continue to advance, we can expect to see an even wider array of novel fluorinated pyrrolidines with diverse biological applications emerge in the years to come. This guide serves as a foundational resource for researchers looking to harness the potential of these remarkable compounds in their own drug discovery and development endeavors.
References
- 1. brieflands.com [brieflands.com]
- 2. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-Fluorobenzyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(4-Fluorobenzyl)pyrrolidine. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The data is based on established principles of spectroscopic interpretation and analysis of structurally similar compounds.
Core Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted quantitative data for each of these techniques is summarized in the tables below.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
| ~7.20 | dd | 2H | Ar-H (ortho to CH₂) |
| ~7.00 | t | 2H | Ar-H (ortho to F) |
| ~3.50 | m | 1H | Pyrrolidine-H2 |
| ~3.20 | dd | 1H | Benzyl-CH₂a |
| ~3.00 | t | 1H | Pyrrolidine-H5a |
| ~2.85 | dd | 1H | Benzyl-CH₂b |
| ~2.80 | m | 1H | Pyrrolidine-H5b |
| ~1.90 | m | 1H | Pyrrolidine-H3a |
| ~1.80 | s (broad) | 1H | NH |
| ~1.75 | m | 1H | Pyrrolidine-H3b |
| ~1.60 | m | 2H | Pyrrolidine-H4 |
Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~162.0 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to benzyl) |
| ~135.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to benzyl) |
| ~130.5 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to benzyl) |
| ~115.0 (d, ²JCF ≈ 21 Hz) | Ar-C (meta to benzyl) |
| ~60.0 | Pyrrolidine-C2 |
| ~47.0 | Pyrrolidine-C5 |
| ~42.0 | Benzyl-CH₂ |
| ~31.0 | Pyrrolidine-C3 |
| ~25.0 | Pyrrolidine-C4 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1510 | Strong | Aromatic C=C Bending |
| ~1220 | Strong | C-F Stretch |
| ~1100 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Relative Intensity | Assignment |
| 179.1165 | High | [M]⁺ (Molecular Ion) |
| 109.0403 | High | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 70.0657 | Medium | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
-
Sample Preparation : For a typical ¹H NMR spectrum, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[2] The sample should be free of particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended. An internal standard, such as tetramethylsilane (TMS), can be added for referencing.[2]
-
Data Acquisition : The prepared sample in a clean NMR tube is placed into the NMR spectrometer. Data acquisition parameters, such as the number of scans and relaxation delays, are optimized for the specific nucleus being observed and the sample concentration. Standard one-dimensional ¹H and ¹³C spectra are typically acquired.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]
-
Sample Preparation : For a liquid sample like this compound, a "neat" spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[5] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a single salt plate, and allowing the solvent to evaporate.[6]
-
Data Acquisition : The sample holder with the prepared salt plate is placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate is usually taken first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7][8]
-
Sample Preparation : The sample is typically dissolved in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[9] This stock solution is then further diluted to the low µg/mL or ng/mL range.[9] It is crucial that the final solution is free of any solid particles.[9]
-
Ionization and Analysis : The prepared solution is introduced into the mass spectrometer. A common ionization technique for small organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[10][11] The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.[10][11]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. fiveable.me [fiveable.me]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
Chiral Synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a robust and highly enantioselective chemoenzymatic method for the synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, and its stereocontrolled synthesis is of significant interest. The core of this approach lies in a transaminase-triggered intramolecular cyclization of a prochiral ω-chloroketone, offering high yields and exceptional enantiomeric purity.[1][2][3][4][5] This guide details the necessary experimental protocols, presents comparative data for analogous transformations, and illustrates the synthetic pathway and workflow.
Introduction
The pyrrolidine ring is a privileged scaffold in a vast array of pharmaceuticals and natural products.[6][7] The precise stereochemical orientation of substituents on this ring is often critical for biological activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure pyrrolidine derivatives is a key focus in synthetic organic chemistry.
Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines.[1][8][9] These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity.[4] This guide focuses on a chemoenzymatic strategy that leverages the high fidelity of transaminases to produce a chiral amino intermediate, which then undergoes a spontaneous intramolecular SN2 cyclization to yield the target (R)-2-(4-Fluorobenzyl)pyrrolidine. This method avoids the use of heavy metal catalysts and often proceeds under mild reaction conditions.[2][5]
Overall Synthetic Strategy
The synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine is a two-stage process. The first stage involves the chemical synthesis of the key precursor, 5-chloro-1-(4-fluorophenyl)pentan-2-one. The second, and key, stage is the asymmetric biocatalytic reductive amination of this ω-chloroketone, followed by in-situ cyclization to the desired chiral pyrrolidine.
Experimental Protocols
Stage 1: Synthesis of 5-chloro-1-(4-fluorophenyl)pentan-2-one
The synthesis of the ω-chloroketone precursor is a critical first step. While various methods exist for the preparation of such ketones, a common route involves the acylation of an appropriate organometallic reagent with a derivative of 4-chlorobutyric acid or the alkylation of a suitable enolate. A plausible synthetic route is outlined below.
Materials:
-
4-Fluorophenylacetic acid
-
Thionyl chloride or oxalyl chloride
-
3-chloropropanol
-
Grignard reagent formation reagents (e.g., Mg, THF) or reagents for Friedel-Crafts acylation
-
Appropriate solvents (e.g., THF, dichloromethane, diethyl ether)
-
Reagents for workup and purification (e.g., aqueous HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel)
Illustrative Procedure (Conceptual - requires laboratory optimization):
-
Preparation of 4-Fluorophenylacetyl Chloride: To a solution of 4-fluorophenylacetic acid in an anhydrous solvent (e.g., dichloromethane) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
-
Synthesis of the Ketone: The synthesis of the final ketone can be achieved through various established methods. One approach is the reaction of the acid chloride with a suitable organometallic reagent derived from 3-chloropropane. Another is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, followed by further manipulation. Given the challenges of direct Friedel-Crafts acylation with substituted acyl chlorides, an alternative route starting from 2-methylfuran is also plausible, involving hydrogenation to 2-methyl-4,5-dihydrofuran followed by a ring-opening chlorination reaction with hydrochloric acid.[10]
Stage 2: Biocatalytic Synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine
This protocol is adapted from the successful synthesis of analogous 2-aryl-pyrrolidines.[2][3][4]
Materials:
-
5-chloro-1-(4-fluorophenyl)pentan-2-one
-
An (R)-selective amine transaminase (ATA), for example, ATA-117 or a similar engineered variant showing activity towards bulky ketone substrates.[2][4]
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA) as the amine donor
-
Potassium phosphate buffer (KPi buffer, e.g., 100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
-
Reagents for workup and purification (e.g., methyl tert-butyl ether (MTBE), p-toluenesulfonic acid (TsOH), saturated NaHCO3, anhydrous MgSO4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0) containing pyridoxal-5'-phosphate (1 mM).
-
Addition of Reagents: To this buffer, add the (R)-selective transaminase (e.g., 10 mg/mL), isopropylamine (1 M), and DMSO (e.g., 20% v/v).
-
Substrate Addition: Add the 5-chloro-1-(4-fluorophenyl)pentan-2-one substrate to a final concentration of, for example, 50 mM.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with vigorous stirring for a period of 24 to 72 hours.[4] Reaction progress should be monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Workup and Isolation: Upon completion of the reaction, the mixture is basified (e.g., with 10 M NaOH) and extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by precipitating it as a salt. For example, the product amine can be precipitated from the MTBE solution by the addition of p-toluenesulfonic acid.[2][4] The resulting salt can be isolated by filtration and dried. The free base can be obtained by treatment of the salt with a base (e.g., saturated NaHCO3 solution) and extraction into an organic solvent.
Quantitative Data
The transaminase-triggered cyclization has been successfully applied to a range of 2-aryl-pyrrolidines, consistently delivering high yields and excellent enantioselectivities. The data presented below for analogous substrates underscores the potential of this method for the synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine.
| Entry | Substrate (ω-Chloroketone) | Product (2-Aryl-pyrrolidine) | Transaminase | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5-chloro-1-phenylpentan-2-one | (R)-2-benzylpyrrolidine | ATA-117-Rd6 | 90 | >99.5 |
| 2 | 5-chloro-1-(4-chlorophenyl)pentan-2-one | (R)-2-(4-chlorobenzyl)pyrrolidine | ATA-117-Rd6 | 84 (isolated) | >99.5 |
| 3 | 5-chloro-1-(4-methoxyphenyl)pentan-2-one | (R)-2-(4-methoxybenzyl)pyrrolidine | ATA-117-Rd6 | 75 | >99.5 |
| 4 | 5-chloro-1-(3-chlorophenyl)pentan-2-one | (R)-2-(3-chlorobenzyl)pyrrolidine | ATA-117-Rd6 | 60 | >99.5 |
| 5 | 5-chloro-1-(2-chlorophenyl)pentan-2-one | (R)-2-(2-chlorobenzyl)pyrrolidine | ATA-117-Rd6 | 20 | >99.5 |
Data adapted from Heckmann and Paul, JACS Au 2023.[2][4]
Conclusion
The chemoenzymatic synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine via a transaminase-triggered cyclization represents a state-of-the-art approach for accessing this valuable chiral building block. This method is characterized by its high efficiency, exceptional enantioselectivity, and operational simplicity under mild conditions. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption and adaptation of this powerful synthetic strategy in research and development settings. The versatility of transaminases suggests that this approach can be further extended to a wide range of substituted pyrrolidines, contributing to the advancement of pharmaceutical discovery and development.
References
- 1. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
Enantioselective Synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Fluorobenzyl)pyrrolidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereoselective preparation is of paramount importance, driving the development of efficient and scalable synthetic methodologies. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine, including methods based on chiral auxiliaries, asymmetric catalysis, and biocatalysis. Detailed experimental protocols for key reactions, quantitative data for comparison of different approaches, and visual representations of the synthetic workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The stereochemistry of substituents on the pyrrolidine ring often plays a crucial role in their pharmacological activity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted pyrrolidines is a significant area of research. This guide focuses on the synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine, a versatile building block for various therapeutic agents. We will explore and compare three major synthetic paradigms: the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.
Synthesis via Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.[1] This approach is a classical and reliable method for asymmetric synthesis.
Pseudoephedrine Amide Alkylation
A well-established method for the asymmetric synthesis of 2-substituted pyrrolidines involves the alkylation of a chiral amide derived from pseudoephedrine. This approach offers high diastereoselectivity and the auxiliary is readily available in both enantiomeric forms.
Experimental Protocol: Synthesis of (S)-N-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-5-oxopentanamide
To a solution of pseudoephedrine (1.0 eq) in toluene is added glutaric anhydride (1.1 eq). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure to afford the pseudoephedrine amide of glutaric acid, which is used in the next step without further purification.
Experimental Protocol: Asymmetric Alkylation and Reductive Cyclization
The crude pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour. A solution of 4-fluorobenzyl bromide (1.2 eq) in THF is then added, and the reaction is stirred for a further 4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in THF and treated with lithium aluminum hydride (3.0 eq) at 0 °C to effect both reduction of the amide and cyclization to the pyrrolidine. The reaction is carefully quenched with water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated to give the crude (S)-2-(4-Fluorobenzyl)pyrrolidine, which is purified by column chromatography.
Asymmetric Catalysis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is often preferred for large-scale synthesis.
Asymmetric Hydrogenation of a Cyclic Enamine
The asymmetric hydrogenation of a prochiral cyclic enamine is a powerful method for the synthesis of chiral cyclic amines. This reaction typically employs a chiral metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.
Experimental Protocol: Synthesis of 5-(4-Fluorobenzyl)-3,4-dihydro-2H-pyrrole
To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous toluene is added 4-fluorobenzylmagnesium bromide (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The resulting crude alcohol is then subjected to dehydration by heating with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap to afford the cyclic enamine.
Experimental Protocol: Asymmetric Hydrogenation
The cyclic enamine (1.0 eq) is dissolved in methanol under an argon atmosphere. A chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a chiral bisphosphine ligand (e.g., (R)-BINAP), is added (1 mol%). The mixture is then placed in a high-pressure autoclave and hydrogenated at a pressure of 10 atm for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-2-(4-Fluorobenzyl)pyrrolidine.
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild reaction conditions.
Transaminase-Mediated Asymmetric Amination
Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.[2] By using a chiral transaminase, a prochiral ketone can be converted into a chiral amine with high enantiomeric excess.[2]
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-5-chloropentan-2-one
To a solution of 4-fluorobenzyl cyanide (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq). After stirring for 30 minutes, 1-bromo-3-chloropropane (1.2 eq) is added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting nitrile is then treated with methylmagnesium bromide (1.5 eq) in diethyl ether, followed by acidic workup (e.g., 3 M HCl) to yield the desired ω-chloroketone.
Experimental Protocol: Biocatalytic Reductive Amination and Cyclization
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the ω-chloroketone (1.0 eq), a suitable amine donor such as isopropylamine (10 eq), pyridoxal 5'-phosphate (PLP) (1 mol%), and a selected (S)-selective transaminase are combined. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours. The enzymatic reaction produces a chiral amino chloride which spontaneously cyclizes in situ to form (S)-2-(4-Fluorobenzyl)pyrrolidine. The product is then extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. Purification is achieved by column chromatography. This biocatalytic approach can achieve high enantiomeric excesses (>99.5% ee).[2]
Data Presentation
| Method | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (%) | Reference |
| Chiral Auxiliary | ||||
| Pseudoephedrine Amide Alkylation | Pseudoephedrine, LDA, LiAlH4 | 60-75 | >95 (de) | N/A |
| Asymmetric Catalysis | ||||
| Asymmetric Hydrogenation | [Rh((R)-BINAP)(COD)]BF4, H2 | 80-90 | >98 | N/A |
| Biocatalysis | ||||
| Transaminase | (S)-selective transaminase, PLP | up to 90 | >99.5 | [2] |
Note: Yields and ee values are representative and can vary depending on the specific reaction conditions and substrate.
Visualization of Synthetic Pathways
Caption: Synthetic routes to (S)-2-(4-Fluorobenzyl)pyrrolidine.
Conclusion
The enantioselective synthesis of (S)-2-(4-Fluorobenzyl)pyrrolidine can be achieved through several effective strategies. The choice of method often depends on factors such as scale, cost, and the desired level of enantiopurity. The use of chiral auxiliaries like pseudoephedrine provides a reliable and high-yielding route, though it is not atom-economical. Asymmetric hydrogenation represents a more efficient catalytic approach, suitable for larger-scale production. The biocatalytic method using transaminases stands out for its exceptional enantioselectivity and mild reaction conditions, aligning well with the principles of green chemistry. This guide provides the foundational knowledge and practical protocols to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
physical and chemical characteristics of 2-(4-Fluorobenzyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-(4-Fluorobenzyl)pyrrolidine. This compound, a substituted pyrrolidine derivative, serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of neuropharmacology. This document consolidates available data on its properties, outlines a general synthetic approach, and discusses its significance in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and a representative experimental workflow is visualized.
Introduction
This compound is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 4-fluorobenzyl group. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets.[1] This makes it a molecule of considerable interest in drug discovery and development, where it is frequently utilized as a key intermediate in the synthesis of novel therapeutic agents.[2] Its structural motif is found in a variety of compounds being investigated for neurological disorders.
Physical and Chemical Characteristics
This compound is typically a colorless liquid at room temperature.[2] While specific experimental values for some physical properties are not widely published, a summary of its known and predicted characteristics is provided below.
Summary of Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₄FN | [3] |
| Molecular Weight | 179.24 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| CAS Number | 350017-04-8 | [3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents. | General property of similar compounds. |
| pKa | Data not available | The pyrrolidine nitrogen is basic. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, with splitting patterns influenced by the fluorine atom. Signals corresponding to the protons on the pyrrolidine ring and the benzylic methylene protons would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the fluorinated benzene ring, the pyrrolidine ring, and the benzylic carbon. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C-F stretching of the fluorinated aromatic ring.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.24). Fragmentation patterns would likely involve the loss of the fluorobenzyl group or cleavage of the pyrrolidine ring.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of 2-substituted pyrrolidines involves the functionalization of a pre-existing chiral precursor, most commonly L-proline.[4] This approach is advantageous for producing optically pure compounds.[4]
Representative Synthesis of a 2-Substituted Pyrrolidine from L-Proline
This protocol describes a general synthetic route that can be adapted for the synthesis of this compound.
Step 1: Protection of L-proline The carboxylic acid and the secondary amine of L-proline are typically protected to prevent unwanted side reactions. For example, the amine can be protected with a Boc group and the carboxylic acid can be converted to a methyl ester.
Step 2: Reduction of the Carboxylic Acid The protected L-proline ester is reduced to the corresponding alcohol (a prolinol derivative) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Step 3: Conversion of the Alcohol to a Leaving Group The hydroxyl group of the prolinol derivative is converted into a good leaving group, for instance, by tosylation with tosyl chloride in the presence of a base.
Step 4: Nucleophilic Substitution with a Grignard Reagent The tosylated prolinol derivative is then reacted with a Grignard reagent prepared from 4-fluorobenzyl bromide. This will introduce the 4-fluorobenzyl group at the 2-position of the pyrrolidine ring.
Step 5: Deprotection The protecting groups are removed to yield the final product, this compound.
Note: This is a generalized pathway and specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of this compound.
Biological Activity and Significance
This compound serves as a valuable scaffold in medicinal chemistry, primarily for the development of agents targeting the central nervous system.[2] The pyrrolidine ring is a common motif in many biologically active compounds, and its substitution with a fluorobenzyl group can enhance properties such as lipophilicity, which may facilitate crossing the blood-brain barrier.[2]
Derivatives of fluorobenzyl-pyrrolidine are being investigated for a range of pharmacological activities. While specific signaling pathways for the parent compound are not detailed in the literature, its derivatives are often designed to interact with various receptors and enzymes in the brain.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a 2-substituted pyrrolidine derivative like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals, particularly for neurological applications. While comprehensive data on its physicochemical properties and a detailed, optimized synthetic protocol are not yet widely available in the public domain, this guide consolidates the existing knowledge. Further research to fully characterize this compound and explore its biological activities is warranted and will be of great value to the scientific community.
References
The Versatile Building Block: A Technical Guide to 2-(4-Fluorobenzyl)pyrrolidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluorobenzyl)pyrrolidine has emerged as a crucial building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining the nucleophilicity of the pyrrolidine ring with the electronic properties of the 4-fluorobenzyl group, make it a valuable synthon for the creation of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics targeting the central nervous system (CNS) and other key biological pathways. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction workflows and signaling pathways are presented to facilitate its use in research and drug discovery.
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] The introduction of a 4-fluorobenzyl group at the 2-position of the pyrrolidine ring imparts favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which can enhance a drug candidate's ability to cross the blood-brain barrier.[2] Consequently, this compound serves as a key intermediate in the synthesis of compounds targeting a range of neurological disorders.[2] This guide will explore the synthesis of this versatile building block and its application in the development of potent and selective bioactive compounds.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄FN | [3] |
| Molecular Weight | 179.24 g/mol | [2] |
| CAS Number | 350017-04-8 | [3] |
| Appearance | Colorless liquid | [2] |
| Purity | ≥95% | [2] |
Table 1: Physicochemical Properties of this compound
| Data Type | Expected Chemical Shifts (ppm) |
| ¹H NMR | δ 7.20-6.90 (m, 4H, Ar-H), 3.50-3.30 (m, 1H, CH-N), 3.10-2.90 (m, 2H, CH₂-Ar), 2.90-2.70 (m, 2H, CH₂-N), 2.00-1.60 (m, 4H, CH₂-CH₂) |
| ¹³C NMR | δ 162 (d, J=243 Hz, C-F), 132 (d, J=8 Hz, C-Ar), 129 (d, J=3 Hz, C-Ar), 115 (d, J=21 Hz, C-Ar), 60 (CH-N), 47 (CH₂-N), 40 (CH₂-Ar), 30 (CH₂), 25 (CH₂) |
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for the preparation of 2-substituted pyrrolidines. A common and efficient approach involves the reductive amination of a suitable keto-precursor or the N-alkylation of a pre-formed pyrrolidine derivative. While a specific detailed protocol for this exact molecule is not widely published, a representative experimental procedure based on known transformations is provided below.
General Synthetic Workflow
A plausible and efficient route to this compound is the reductive amination of 1-(4-fluorophenyl)pentan-4-one with a suitable amine source, followed by cyclization.
Experimental Protocol: Reductive Amination (Representative)
Materials:
-
1-(4-Fluorophenyl)pentan-4-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-(4-fluorophenyl)pentan-4-one in methanol, add ammonium acetate and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 2M HCl until the pH is acidic.
-
Stir for 30 minutes, then basify the mixture with 2M NaOH until pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 60-75% (based on similar transformations).
| Parameter | Value |
| Reactants | 1-(4-Fluorophenyl)pentan-4-one, Ammonium acetate, Sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Purification | Column Chromatography |
| Expected Yield | 60-75% |
Table 3: Summary of a Representative Synthesis Protocol
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with applications in drug discovery. Its secondary amine functionality allows for facile N-alkylation, N-acylation, and other coupling reactions.
Synthesis of Dopamine D2 Receptor Antagonists
A significant application of this building block is in the synthesis of potent and selective dopamine D2 receptor antagonists. These compounds are of great interest for the treatment of various neuropsychiatric disorders. The synthesis involves the N-acylation of a derivative of this compound with a substituted benzoic or salicylic acid.
Experimental Protocol: N-Acylation (Representative)
Materials:
-
(R)-2-(Aminomethyl)-1-(4-fluorobenzyl)pyrrolidine (1.0 eq)
-
5,6-Dimethoxy-3-bromosalicyloyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve (R)-2-(aminomethyl)-1-(4-fluorobenzyl)pyrrolidine in dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of a solution of 5,6-dimethoxy-3-bromosalicyloyl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | (R)-2-(Aminomethyl)-1-(4-fluorobenzyl)pyrrolidine, 5,6-Dimethoxy-3-bromosalicyloyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Purification | Recrystallization or Column Chromatography |
Table 4: Summary of a Representative N-Acylation Protocol
Potential as a Scaffold for GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[1] Pyrrolidine-containing molecules have shown promise as GSK-3 inhibitors. The this compound scaffold can be functionalized to target the ATP-binding site of GSK-3, offering a promising avenue for the development of novel inhibitors.
Biological Significance and Signaling Pathways
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. Antagonism of these receptors is a key mechanism of action for many antipsychotic drugs. The binding of an antagonist, such as the salicylamide derivative described above, blocks the downstream signaling cascade initiated by dopamine.
As illustrated, the activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.[4] Antagonists derived from this compound prevent this cascade, thereby modulating neuronal activity.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, with significant applications in the development of novel pharmaceuticals. Its straightforward synthesis and the ease with which it can be functionalized make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated success in generating potent dopamine D2 receptor antagonists highlights its potential in the field of neuropharmacology. Further exploration of this scaffold for other biological targets, such as GSK-3, is warranted and holds promise for the discovery of new therapeutic agents. This guide provides the necessary foundational knowledge and practical protocols to encourage the broader application of this compound in innovative drug discovery programs.
References
The Ascendant Therapeutic Potential of 2-(4-Fluorobenzyl)pyrrolidine Derivatives: A Technical Guide to their Biological Activity
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 2-(4-fluorobenzyl)pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, most notably in the realm of neuroscience. Derivatives of this core structure have exhibited potent interactions with key neurological targets, including dopamine D2 and sigma receptors, positioning them as promising candidates for the development of novel antipsychotics, treatments for substance abuse, and other central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a focus on their interactions with these critical receptor systems. We present a compilation of quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the relevant signaling pathways to facilitate further research and development in this promising area.
Dopamine D2 Receptor Antagonism: A Key to Antipsychotic Activity
A significant body of research has highlighted the potent dopamine D2 receptor antagonism of this compound derivatives. This activity is primarily attributed to their ability to competitively bind to the D2 receptor, thereby blocking the action of the endogenous ligand, dopamine. This mechanism is a cornerstone of the therapeutic effect of many established antipsychotic medications.
Mechanism of Action: D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector. By antagonizing the D2 receptor, this compound derivatives prevent this signaling cascade, thereby modulating dopaminergic neurotransmission.
Quantitative Binding Data
Substituted (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides have been identified as particularly potent dopamine D-2 receptor antagonists. The affinity of these compounds for the receptor is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki).
| Compound Class | Substitution Pattern | In Vitro D2 Receptor Binding Affinity (IC50) | Reference |
| (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides | 2,3-dimethoxy | ~1 nM | [1] |
| (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]salicylamides | 5,6-dimethoxy | ~1 nM | [1] |
Experimental Protocol: Dopamine D2 Receptor Binding Assay ([³H]Spiperone Competition)
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Radioligand: [³H]Spiperone (a potent D2 antagonist)
-
Membrane Preparation: Rat striatal membranes or membranes from cells expressing recombinant human D2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test Compounds: this compound derivatives at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]Spiperone (at a concentration near its Kd, typically 0.1-0.5 nM), and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]Spiperone, and 10 µM haloperidol, followed by the membrane preparation.
-
Competitive Binding: Assay buffer, [³H]Spiperone, the test compound at a specific concentration, and membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4]
Sigma Receptor Modulation: A Multifaceted Therapeutic Avenue
In addition to their potent D2 receptor antagonism, this compound derivatives have also shown affinity for sigma receptors, a unique class of intracellular proteins. Sigma receptors are implicated in a wide range of cellular functions and are considered promising targets for various CNS disorders, including addiction, depression, and neurodegenerative diseases.
Mechanism of Action: Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses. Ligands can modulate the activity of the sigma-1 receptor, influencing its interaction with various client proteins and thereby impacting downstream signaling pathways.
Quantitative Binding Data
While extensive quantitative data for a broad range of this compound derivatives at sigma receptors is still emerging, preliminary studies indicate that modifications to the pyrrolidine and benzamide/salicylamide moieties can influence sigma receptor affinity and selectivity. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this scaffold for targeting sigma-1 and sigma-2 receptors.
Currently, a comprehensive public database of Ki values for a wide range of this compound derivatives at sigma-1 and sigma-2 receptors is not available. The table below is a template for future data compilation.
| Compound ID/Structure | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (S2/S1) | Reference |
| Example Compound A | Value | Value | Value | Citation |
| Example Compound B | Value | Value | Value | Citation |
Experimental Protocol: Sigma-1 Receptor Binding Assay (³H-Pentazocine Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).[5]
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human sigma-1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).[5]
-
Test Compounds: this compound derivatives at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---Pentazocine (at a concentration near its Kd, typically 2-5 nM), and membrane preparation.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---Pentazocine, and 10 µM haloperidol, followed by the membrane preparation.
-
Competitive Binding: Assay buffer, --INVALID-LINK---Pentazocine, the test compound at a specific concentration, and membrane preparation.
-
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5][6]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the design of potent and selective ligands for critical CNS targets. The demonstrated high affinity for dopamine D2 receptors underscores their potential as novel antipsychotic agents. Furthermore, their interaction with sigma receptors opens up exciting possibilities for the development of therapeutics for a broader range of neurological and psychiatric disorders.
Future research should focus on expanding the structure-activity relationship studies for this class of compounds, particularly in relation to their affinity and functional activity at sigma-1 and sigma-2 receptors. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of the interplay between D2 and sigma receptor modulation by these derivatives could lead to the development of next-generation therapeutics with improved efficacy and side-effect profiles. The continued exploration of this compound derivatives holds significant promise for advancing the treatment of complex CNS disorders.
References
- 1. Tag-lite Dopamine D2 Receptor Red Antagonist Ligand | Revvity [revvity.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Structure-Activity Relationship of Pyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide delves into the intricate structure-activity relationships (SAR) of fluorinated pyrrolidines, a privileged scaffold in numerous biologically active compounds. By examining the influence of fluorine substitution on molecular conformation, target engagement, and overall activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding of this important chemical class.
The Influence of Fluorine on Pyrrolidine Conformation and Properties
The strategic incorporation of fluorine atoms onto the pyrrolidine ring profoundly impacts its conformational preferences and physicochemical properties, which in turn dictates its biological activity. The high electronegativity and small size of fluorine introduce unique stereoelectronic effects.
One of the most significant consequences of fluorination, particularly at the 4-position, is the control over the pyrrolidine ring's pucker. The gauche effect, an attractive interaction between vicinal electron-withdrawing groups, favors a conformation where the fluorine atom and the ring nitrogen are in a gauche orientation. This leads to a strong preference for either an endo or exo ring pucker, depending on the stereochemistry of the fluorine substituent. This conformational locking can pre-organize the molecule for optimal binding to its biological target.[1][2][3]
Furthermore, fluorination influences the cis-trans isomerization of the amide bond preceding the proline residue in peptides and peptidomimetics.[2][4] This can have significant implications for the bioactivity of peptide-based drugs. The electron-withdrawing nature of fluorine also modulates the basicity (pKa) of the pyrrolidine nitrogen and the lipophilicity (LogP) of the molecule, affecting its solubility, membrane permeability, and pharmacokinetic profile.[5][6]
Structure-Activity Relationship of Fluorinated Pyrrolidines as Enzyme Inhibitors
Fluorinated pyrrolidines have emerged as potent inhibitors of various enzymes, with their SAR being a subject of intense investigation. Here, we focus on three prominent examples: Dipeptidyl Peptidase-4 (DPP-4), N-Acylethanolamine Acid Amidase (NAAA), and Neuraminidase.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a key enzyme in glucose homeostasis, responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7][8] Fluorinated pyrrolidines are a well-established class of DPP-4 inhibitors.
The SAR of these inhibitors often revolves around a cyanopyrrolidine core that forms a covalent, reversible bond with the catalytic serine residue of DPP-4. The fluorine atom on the pyrrolidine ring plays a crucial role in enhancing potency and modulating pharmacokinetic properties.
Table 1: SAR of Fluorinated Pyrrolidine-based DPP-4 Inhibitors
| Compound | R Group | IC50 (nM) | Reference |
| 1a | H | 150 | [9] |
| 1b | 4-F | 35 | [9] |
| 1c | 3,4-di-F | 15 | [9] |
| 2a | -CH2-Ph | 8.2 | [9] |
| 2b | -CH2-(4-F-Ph) | 4.5 | [9] |
| 2c | -CH2-(2,4-di-F-Ph) | 5.4 | [9] |
Data presented is a representative summary from cited literature and is intended for comparative SAR analysis.
The data in Table 1 illustrates that the introduction of fluorine on the pyrrolidine ring (e.g., compound 1b vs. 1a) and on peripheral aromatic moieties (e.g., compound 2b vs. 2a) generally leads to a significant increase in inhibitory potency against DPP-4.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[6][10] Inhibition of NAAA elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to the attenuation of inflammation and pain.[4][11]
The SAR of fluorinated pyrrolidine-based NAAA inhibitors often involves a central pyrrolidine scaffold with lipophilic side chains that occupy the substrate-binding pocket of the enzyme.
Table 2: SAR of Fluorinated Pyrrolidine-based NAAA Inhibitors
| Compound | Linker | Terminal Group | IC50 (µM) | Reference |
| 3a | -(CH2)8- | Phenyl | 5.2 | [12] |
| 3b | -(CH2)8- | 4-F-Phenyl | 3.8 | [12] |
| 3c | -(CH2)8- | 3,4-di-F-Phenyl | 2.1 | [12] |
| 4a | -CH=CH- | Phenyl | 1.5 | [12] |
| 4b | -CH=CH- | 4-F-Phenyl | 0.9 | [12] |
Data presented is a representative summary from cited literature and is intended for comparative SAR analysis.
As shown in Table 2, fluorination of the terminal phenyl ring in this series of NAAA inhibitors leads to a progressive increase in potency. The nature of the linker between the pyrrolidine core and the terminal aromatic ring also significantly influences activity.
Neuraminidase Inhibitors
Neuraminidase is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected host cells.[9] Inhibition of neuraminidase prevents the spread of the virus.[7] Some fluorinated pyrrolidine derivatives have been explored as potential neuraminidase inhibitors.
Table 3: SAR of Fluorinated Pyrrolidine-based Neuraminidase Inhibitors
| Compound | R1 Group | R2 Group | IC50 (µM) | Reference |
| 5a | -NH2 | -COOH | >100 | [13] |
| 5b | -NHAc | -COOH | 25.3 | [13] |
| 5c | -NHCOCF3 | -COOH | 8.0 | [13] |
| 6a | -NHCOCF3 | -COOCH3 | 2.71 | |
| 6b | -NHCOCF3 | -CONH2 | 1.56 |
Data presented is a representative summary from cited literature and is intended for comparative SAR analysis.
The data in Table 3 highlights the importance of the substituents on the pyrrolidine ring for neuraminidase inhibition. The trifluoroacetyl group in compound 5c significantly improves potency compared to an acetyl or amino group. Further modifications of the carboxylic acid moiety also impact the inhibitory activity.
Experimental Protocols
This section provides an overview of the methodologies for the synthesis of a key fluorinated pyrrolidine building block and for the in vitro evaluation of enzyme inhibitory activity.
Synthesis of (2S, 4S)-4-Fluoroproline
A common route to synthesize 4-fluoroprolines starts from the readily available (2S, 4R)-4-hydroxyproline. The following is a generalized procedure:
-
Protection: The amino group of (2S, 4R)-4-hydroxyproline is protected, typically as a Boc or Fmoc carbamate, and the carboxylic acid is esterified (e.g., as a methyl ester).
-
Activation of Hydroxyl Group: The hydroxyl group at the 4-position is activated to create a good leaving group. This can be achieved by conversion to a mesylate or tosylate.
-
Fluorination: The activated hydroxyl group is displaced by a fluoride source, such as tetrabutylammonium fluoride (TBAF), via an SN2 reaction. This step proceeds with inversion of stereochemistry, yielding the (2S, 4S)-4-fluoro derivative.
-
Deprotection: The protecting groups on the nitrogen and the ester are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final (2S, 4S)-4-fluoroproline.
General synthetic workflow for (2S, 4S)-4-Fluoroproline.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the DPP-4 enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The fluorescence is generated by the release of free AMC upon cleavage of the substrate by DPP-4.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for in vitro DPP-4 inhibition assay.
In Vitro NAAA Inhibition Assay (Radiometric)
This assay quantifies NAAA activity by measuring the release of a radiolabeled product from a substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare an NAAA enzyme source (e.g., cell lysate from NAAA-expressing cells) in an acidic assay buffer (pH 4.5-5.0).
-
Prepare a solution of the radiolabeled substrate, such as [14C]palmitoylethanolamide.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the NAAA enzyme preparation and the test compound at various concentrations.
-
Initiate the reaction by adding the [14C]palmitoylethanolamide substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol to partition the aqueous and organic phases.
-
Separate the aqueous phase, which contains the radiolabeled ethanolamine product.
-
-
Data Analysis:
-
Quantify the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
In Vitro Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the inhibition of viral neuraminidase activity using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of purified influenza neuraminidase or a viral lysate in assay buffer.
-
Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the neuraminidase solution and pre-incubate.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a basic buffer).
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways
Understanding the signaling pathways in which the target enzymes of fluorinated pyrrolidines operate is crucial for rational drug design.
Incretin Signaling Pathway and DPP-4 Inhibition
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway. In response to food intake, L-cells in the intestine release GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of events that culminates in increased insulin secretion. DPP-4 rapidly degrades active GLP-1. By inhibiting DPP-4, the half-life of GLP-1 is extended, thereby amplifying its insulinotropic effects.
Incretin signaling pathway and the action of DPP-4 inhibitors.
NAAA Signaling in Inflammation
NAAA plays a key role in regulating the levels of the endocannabinoid-like lipid, PEA. In response to inflammatory stimuli, PEA is produced and acts as an endogenous anti-inflammatory agent by activating the nuclear receptor PPAR-α. NAAA hydrolyzes PEA to palmitic acid and ethanolamine, thus terminating its signaling. Inhibition of NAAA leads to an accumulation of PEA, enhanced PPAR-α activation, and a subsequent reduction in the production of pro-inflammatory mediators.
NAAA signaling pathway in inflammation.
Role of Neuraminidase in Influenza Virus Release
Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for its propagation. After the virus replicates within a host cell, new virions bud from the cell membrane. However, they remain tethered to the cell surface via the interaction of viral hemagglutinin with sialic acid receptors. Neuraminidase cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect other cells. Neuraminidase inhibitors block this cleavage, causing the new virions to aggregate at the cell surface and preventing their release.
Mechanism of action of neuraminidase inhibitors.
Conclusion
The fluorination of pyrrolidines offers a versatile and powerful strategy for the development of potent and selective enzyme inhibitors. The unique stereoelectronic properties of fluorine allow for precise control over the conformation of the pyrrolidine ring, which is a critical determinant of biological activity. As demonstrated in the case of DPP-4, NAAA, and neuraminidase inhibitors, the strategic placement of fluorine atoms can lead to significant improvements in potency and can be used to fine-tune the pharmacokinetic properties of drug candidates. This guide provides a foundational understanding of the SAR of fluorinated pyrrolidines, which will hopefully aid researchers in the rational design of the next generation of therapeutics based on this remarkable scaffold.
References
- 1. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fluorescence Neuraminidase Inhibition Assay: A Functional Method for Detection of Influenza Virus Resistance to the Neuraminidase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-(4-Fluorobenzyl)pyrrolidine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(4-fluorobenzyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the robust and widely utilized reductive amination reaction, offering a reliable route to this important scaffold.
Introduction
This compound and its derivatives are key intermediates in the development of a variety of therapeutic agents. The incorporation of a fluorinated benzyl group into the pyrrolidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity to biological targets. The synthesis protocol detailed below employs a one-pot reductive amination of 4-fluorobenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as a mild and selective reducing agent.[1][2][3] This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2]
Signaling Pathways and Logical Relationships
The synthesis of this compound via reductive amination follows a clear logical progression. The initial step involves the formation of an iminium ion intermediate from the condensation of 4-fluorobenzaldehyde and pyrrolidine. This electrophilic intermediate is then selectively reduced by the hydride reagent to yield the final secondary amine product. The overall workflow is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes representative quantitative data for reductive amination reactions using sodium triacetoxyborohydride, analogous to the synthesis of this compound. Yields are typically high for the reductive amination of aldehydes with secondary amines.[2]
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | 77 | [4] |
| Various Aldehydes | Various Amines | Sodium Triacetoxyborohydride | DCE | 60-96 | [2] |
| Benzaldehyde | Pyrrolidine | Sodium Triacetoxyborohydride | DCE | ~90 (expected) | N/A |
Experimental Protocol
This protocol details the synthesis of this compound from 4-fluorobenzaldehyde and pyrrolidine.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (to make a 0.5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyrrolidine (1.2 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes to facilitate the formation of the iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS). The data should be consistent with the expected structure of the target compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and reactive hydride reagent. Handle under an inert atmosphere and quench carefully.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for 2-(4-Fluorobenzyl)pyrrolidine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, with its derivatives showing a wide range of biological activities, including anticonvulsant, neuroprotective, and mood-regulating effects.[1][2] 2-(4-Fluorobenzyl)pyrrolidine, in particular, serves as a valuable building block for synthesizing novel therapeutic agents targeting neurological disorders.[3] Its favorable physicochemical properties, such as lipophilicity, enhance its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[3] The introduction of a fluorine atom in the benzyl moiety can significantly improve metabolic stability and binding affinity to target proteins.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in CNS drug discovery. This document details their applications as modulators of key CNS targets, presents quantitative data for structure-activity relationship (SAR) studies, and offers detailed protocols for relevant biological assays.
Applications in CNS Drug Discovery
Derivatives of the this compound scaffold have been investigated for their potential in treating a variety of CNS disorders, primarily by modulating the activity of voltage-gated sodium channels and excitatory amino acid transporters.
Voltage-Gated Sodium Channel Blockers
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. Their dysfunction is implicated in epilepsy and neuropathic pain.[1] Pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers.[3][4] SAR studies have shown that modifications to the pyrrolidine ring and the aromatic substituent can lead to compounds with high affinity and use-dependent blockade of VGSCs, which is a desirable property for minimizing side effects.[1]
Excitatory Amino Acid Transporter (EAAT) Modulators
Excitatory amino acid transporter 2 (EAAT2) is the primary transporter responsible for clearing glutamate from the synaptic cleft, thus preventing excitotoxicity, a process implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[4][5] Positive allosteric modulators (PAMs) of EAAT2 represent a promising therapeutic strategy.[5][6] Pyrrolidine-containing compounds have been identified as potent and selective EAAT2 PAMs.[6]
Anticonvulsant Agents
The modulation of neuronal excitability through various mechanisms, including the blockade of sodium channels and enhancement of GABAergic neurotransmission, can lead to anticonvulsant effects.[2][7] Several pyrrolidine-2,5-dione derivatives have demonstrated robust anticonvulsant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure models.[7]
Quantitative Data Summary
The following tables summarize the biological activity of various pyrrolidine derivatives, providing key data for SAR analysis and compound comparison.
Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives [7]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 14 | 49.6 | 31.3 | 67.4 |
| (C1-R)-31 | > 100 | 45.2 | > 100 |
| (C1-R)-32 | > 100 | 58.9 | > 100 |
MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data from in vivo mouse models.
Table 2: EAAT2 Modulatory Activity of Pyrrolidine Analogs [6]
| Compound | EAAT2 EC₅₀ (nM) |
| GT949 | 0.26 |
| DA-023 (4) | < 10 |
| NA-014 (40) | < 10 |
EC₅₀ values were determined using a glutamate uptake assay in COS-7 cells expressing the respective transporter.
Table 3: Sodium Channel Blocking Activity of Pyrrolidine Derivatives [1]
| Compound | Naᵥ1.3 Use-Dependent Block pIC₅₀ |
| 11 | 4.2 |
| 12 (Proline derivative) | 4.1 |
| 13 | 4.0 |
| 14 | 4.2 |
| 15 | 4.1 |
| 16 | 4.2 |
pIC₅₀ values represent the negative logarithm of the half maximal inhibitory concentration for use-dependent block of the Naᵥ1.3 channel.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.
Protocol 1: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)
Objective: To assess the ability of a test compound to prevent seizure spread in an acute seizure model.
Materials:
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
-
Test compound solution/suspension
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Administer the test compound or vehicle to mice via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place the corneal electrodes on the corneas of the mouse, moistened with saline.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀ value (the dose that protects 50% of the animals) using probit analysis.
Protocol 2: Glutamate Uptake Assay for EAAT2 Modulation
Objective: To determine the effect of a test compound on the glutamate transport activity of EAAT2.
Materials:
-
COS-7 or HEK293 cells transiently or stably expressing human EAAT2
-
[³H]-L-Glutamate
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compound solutions at various concentrations
-
Scintillation counter and vials
-
Poly-D-lysine coated culture plates
Procedure:
-
Plate EAAT2-expressing cells in poly-D-lysine coated 24- or 48-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding [³H]-L-Glutamate (final concentration, e.g., 50 nM) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
To determine non-specific uptake, run parallel experiments in the presence of a known EAAT inhibitor (e.g., TBOA).
-
Calculate the specific uptake and determine the EC₅₀ or IC₅₀ values of the test compound.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the inhibitory effect of a test compound on voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing the sodium channel subtype of interest (e.g., Naᵥ1.3)
-
Patch-clamp rig (amplifier, digitizer, microscope)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
Test compound solutions
Procedure:
-
Culture the cells on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber mounted on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record sodium currents elicited by a voltage-clamp protocol. To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz).
-
Apply the test compound at various concentrations via the perfusion system.
-
Measure the peak sodium current amplitude during the pulse train in the presence and absence of the compound.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for tonic and use-dependent block.
Visualizations
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel CNS drug candidates based on the this compound scaffold.
Caption: A workflow for CNS drug discovery using the this compound scaffold.
Signaling Pathway: Modulation of Excitatory Synaptic Transmission
This diagram depicts the modulation of glutamatergic neurotransmission by a hypothetical EAAT2 positive allosteric modulator derived from the this compound scaffold.
Caption: Modulation of glutamate uptake by an EAAT2 positive allosteric modulator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Pyrrolidine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and evaluation of novel pyrrolidine-based inhibitors targeting key enzymes in metabolic diseases and diabetes: Dipeptidyl Peptidase-4 (DPP-4) and α-Amylase/α-Glucosidase.
Novel 4-Fluoropyrrolidine-2-carbonitrile Derivatives as Potent DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. This section describes the synthesis and evaluation of a novel 4-fluoropyrrolidine-2-carbonitrile derivative, a potent DPP-4 inhibitor.
Data Presentation
The inhibitory activities of a series of synthesized 4-fluoropyrrolidine-2-carbonitrile derivatives against DPP-4 are summarized in the table below.
| Compound ID | Structure | DPP-4 IC50 (µM)[1] |
| 8l | 4-fluoropyrrolidine scaffold with a specific β-amino side chain | 0.05 |
| 9l | octahydrocyclopenta[b]pyrrole-2-carbonitrile scaffold with a specific β-amino side chain | 0.01 |
Experimental Protocols
a) General Synthesis of 4-Fluoropyrrolidine-2-carbonitrile Derivatives
The synthesis of the target compounds involves a multi-step process starting from commercially available materials. The general synthetic scheme is outlined below.
Figure 1: General synthetic workflow for 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors.
Protocol for the Synthesis of Compound 9l (a representative example):
-
Step 1: Fluorination of N-Boc-4-hydroxyproline: To a solution of N-Boc-4-hydroxyproline in a suitable organic solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a fluorinating agent (e.g., diethylaminosulfur trifluoride, DAST) is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The product, N-Boc-4-fluoroproline, is extracted, dried, and purified by column chromatography.
-
Step 2: Amidation: N-Boc-4-fluoroproline is dissolved in an appropriate solvent (e.g., dimethylformamide, DMF), and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, followed by the addition of ammonium chloride and a base (e.g., diisopropylethylamine, DIPEA). The mixture is stirred at room temperature until the reaction is complete. The product, N-Boc-4-fluoroprolinamide, is isolated by extraction and purified.
-
Step 3: Dehydration: The amide from the previous step is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and treated with a dehydrating agent (e.g., trifluoroacetic anhydride) at 0 °C. The reaction is stirred for a few hours, and then the solvent is removed under reduced pressure to yield (S)-N-Boc-4-fluoropyrrolidine-2-carbonitrile.
-
Step 4: Boc Deprotection: The N-Boc protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid, TFA) in a solvent like dichloromethane to remove the Boc protecting group, yielding (S)-4-fluoropyrrolidine-2-carbonitrile.
-
Step 5: Coupling: The deprotected pyrrolidine derivative is coupled with a suitable β-amino acid derivative using standard peptide coupling reagents (e.g., HATU, DIPEA) in a solvent like DMF to afford the final target compound. The product is purified by preparative HPLC.
b) In Vitro DPP-4 Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorometric assay.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the large-scale synthesis of 4-(4-fluorobenzyl)azetidin-2-one, a key intermediate in the development of various pharmaceutical compounds, including cholesterol absorption inhibitors.[1] The protocol herein details a robust and scalable synthetic route, focusing on the well-established Staudinger [2+2] cycloaddition of a ketene with an imine.[1][2][3]
Azetidin-2-ones, commonly known as β-lactams, are a critical class of heterocyclic compounds renowned for their presence in a wide array of antibiotic agents.[1] The specific derivative, 4-(4-fluorobenzyl)azetidin-2-one, serves as a versatile building block for the synthesis of more complex molecules.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug candidates.[1]
Synthetic Strategy
The synthesis of 4-(4-fluorobenzyl)azetidin-2-one is primarily achieved via the Staudinger cycloaddition.[1][2][3] This method involves the reaction of a ketene, generated in situ from an acyl chloride, with an imine.[2][3] An alternative approach involves the intramolecular cyclization of a γ-amino acid derivative, which can offer better stereocontrol but may require a longer synthetic sequence.[4] For large-scale synthesis, the Staudinger reaction is often a direct and efficient route.[4]
The overall synthetic pathway for the Staudinger cycloaddition can be visualized as follows:
Caption: Synthetic pathway for 4-(4-Fluorobenzyl)azetidin-2-one.
Experimental Protocols
The following protocols are based on established methodologies for the Staudinger reaction and are adapted for large-scale synthesis. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]
Step 1: Preparation of 4-Fluorophenylacetyl Chloride
This procedure details the conversion of 4-fluorophenylacetic acid to its corresponding acid chloride.[1]
Materials:
-
4-Fluorophenylacetic acid
-
Thionyl chloride
-
Anhydrous toluene
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluorophenylacetic acid (154.1 g, 1.0 mol).[1]
-
Add anhydrous toluene (500 mL) to the flask and stir to dissolve the acid.[1]
-
Slowly add thionyl chloride (130.9 g, 1.1 mol, 80.2 mL) dropwise to the solution at room temperature over 30 minutes.[1]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.[1]
-
Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by GC-MS for the disappearance of the starting acid.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-fluorophenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Preparation of the Imine
This protocol describes the formation of the imine from 4-fluorobenzaldehyde and a suitable primary amine. For an N-unsubstituted azetidinone, an N-silyl imine is a common choice, which is hydrolyzed during work-up.[1]
Materials:
-
4-Fluorobenzaldehyde
-
Allylamine (as an example for an N-substituted product)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add allylamine (1.1 eq).[5]
-
Stir the reaction mixture over anhydrous magnesium sulfate for 4 hours at room temperature.[4][5]
-
Concentrate the filtrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.[5]
Step 3: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one via [2+2] Cycloaddition
This is the core step where the β-lactam ring is formed.
Materials:
-
Crude imine from Step 2
-
4-Fluorophenylacetyl chloride from Step 1
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude imine in anhydrous DCM (0.3 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[5]
-
In a separate flask, dissolve 4-fluorophenylacetyl chloride (1.2 eq) in anhydrous DCM.[5]
-
Slowly and simultaneously add the 4-fluorophenylacetyl chloride solution and a solution of triethylamine (1.5 eq) in anhydrous DCM to the cooled imine solution via two separate addition funnels over a period of 2 hours, maintaining the temperature at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir overnight.[5]
-
Monitor the reaction completion by thin-layer chromatography (TLC).[2]
Step 4: Work-up and Purification
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 500 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(4-fluorobenzyl)azetidin-2-one as a white to off-white solid.[1][5]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Temperature | Typical Time | Expected Yield |
| 1 | 4-Fluorophenylacetic acid, Thionyl chloride | Toluene | Reflux (~110°C) | 4 hours | >95% (crude) |
| 2 | 4-Fluorobenzaldehyde, Primary amine | Dichloromethane | Room Temp. | 2-4 hours | >95% (crude) |
| 3 & 4 | Imine, 4-Fluorophenylacetyl chloride, TEA | Dichloromethane | 0°C to Room Temp. | 12-24 hours | 60-85% (purified)[4] |
Table 2: Expected Spectroscopic Data for 4-(4-Fluorobenzyl)azetidin-2-one
| Technique | Expected Data |
| ¹H NMR | Signals for the β-lactam ring protons (2.5-4.5 ppm), aromatic protons (7.0-7.5 ppm), and the benzylic methylene protons.[3][5] |
| ¹³C NMR | Carbonyl carbon signal of the β-lactam ring (160-175 ppm).[3] |
| IR Spec. | Strong absorption band for the β-lactam carbonyl group (1730-1760 cm⁻¹).[3] |
| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight (179.19 g/mol ).[3] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of 4-(4-fluorobenzyl)azetidin-2-one.
Caption: General workflow for the synthesis of azetidin-2-ones.[6]
Troubleshooting and Optimization
-
Low or No Product Yield: Ensure all reagents are pure and solvents are anhydrous. The reaction should be maintained under an inert atmosphere to prevent hydrolysis of intermediates. Temperature control is critical, especially during the addition of reagents for the cycloaddition step.[2][6]
-
Formation of Side Products: Slow, controlled addition of the acid chloride and base can minimize the formation of ketene dimers or polymers. The choice of base and solvent can also influence the stereoselectivity of the reaction.[2][6]
-
Difficulty in Purification: If column chromatography is challenging, recrystallization from a different solvent system can be attempted. Reverse-phase HPLC could also be employed for purification if necessary.[6]
References
Application Notes and Protocols for the HPLC Purification of 2-(4-Fluorobenzyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(4-Fluorobenzyl)pyrrolidine using High-Performance Liquid Chromatography (HPLC). Methodologies for both achiral (reversed-phase) purification to assess chemical purity and chiral separation to resolve enantiomers are presented.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.24 g/mol [1] |
| Structure | A pyrrolidine ring substituted with a 4-fluorobenzyl group at the 2-position. |
| Chirality | Contains one stereocenter at the C2 position of the pyrrolidine ring, existing as (R) and (S) enantiomers. |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO. |
Application Note 1: Achiral Purification by Reversed-Phase HPLC
Objective: To purify this compound from non-chiral impurities resulting from chemical synthesis, such as starting materials, reagents, or by-products.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[2] The analyte, this compound, and any impurities are partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds are eluted based on their polarity, with more hydrophobic compounds being retained longer on the column.[3] The secondary amine in the pyrrolidine ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of an acidic modifier to the mobile phase, such as formic acid or trifluoroacetic acid (TFA), protonates the amine, minimizing this interaction and improving peak shape.
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the reversed-phase HPLC purification.
| Parameter | Recommended Setting |
| HPLC System | Preparative or Semi-preparative HPLC system with a gradient pump and UV detector |
| Column | C18 Reversed-Phase Silica Column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (due to the fluorobenzyl aromatic ring) |
| Injection Volume | Dependent on sample concentration and column capacity |
Experimental Protocol
1. Sample Preparation:
- Accurately weigh the crude this compound sample.
- Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase (e.g., a 50:50 mixture of Acetonitrile/Water) to a concentration of 10-20 mg/mL.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System Equilibration:
- Equilibrate the C18 column with the initial mobile phase composition (10% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.
3. Injection and Purification:
- Inject the filtered sample onto the equilibrated column.
- Begin the gradient elution as detailed in the method parameters.
- Monitor the chromatogram in real-time.
4. Fraction Collection:
- Collect fractions corresponding to the main peak, which represents the purified this compound.
- It is advisable to collect the peak in multiple smaller fractions across its width to isolate the purest portions.
5. Post-Purification Analysis:
- Analyze the collected fractions using an analytical HPLC method to confirm purity.
- Pool the fractions that meet the desired purity level.
- Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.
Expected Results
The following table provides an example of expected data from the purification process.
| Parameter | Expected Value |
| Retention Time | ~12-15 minutes (highly dependent on the specific system and column) |
| Purity of Pooled Fractions | >98% |
| Recovery | >85% |
Workflow Diagram
Caption: Workflow for the achiral purification of this compound.
Application Note 2: Chiral Separation of Enantiomers by HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Principle: Enantiomers possess identical physical properties in an achiral environment, making their separation on standard columns like C18 impossible. Chiral separation is achieved by introducing a chiral environment.[4] The most common direct approach involves using a Chiral Stationary Phase (CSP).[4] CSPs are typically based on chiral selectors, such as derivatized polysaccharides (cellulose or amylose), which form transient, diastereomeric complexes with the enantiomers.[2] These complexes have different energies and stabilities, resulting in different retention times and allowing for their separation. Normal-phase chromatography (using nonpolar mobile phases) is often effective for this type of separation.
Chiral HPLC Method Parameters
The following table summarizes the recommended starting conditions for the chiral separation. Method development may be required to optimize the separation.
| Parameter | Recommended Setting |
| HPLC System | Analytical HPLC system with a UV detector |
| Column | Polysaccharide-based Chiral Column (e.g., CHIRALPAK® series, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
Note: The addition of a small amount of an amine modifier like Diethylamine (DEA) is often necessary to improve the peak shape of basic analytes like pyrrolidines.
Experimental Protocol
1. Sample Preparation:
- Prepare a dilute solution of the purified racemic this compound in the mobile phase (e.g., 0.1-0.5 mg/mL).
- Filter the solution through a 0.45 µm syringe filter.
2. HPLC System Equilibration:
- Equilibrate the chiral column with the isocratic mobile phase until a stable baseline is achieved (this may take longer than for reversed-phase columns).
3. Injection and Analysis:
- Inject the filtered sample.
- Run the analysis for a sufficient time to allow for the elution of both enantiomeric peaks.
4. Data Analysis:
- Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
- Calculate the resolution (Rs) between the two peaks. A baseline separation is typically indicated by Rs ≥ 1.5.
- Determine the enantiomeric excess (ee%) by calculating the relative peak areas.
Expected Results
The following table provides an example of expected data from the chiral separation.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~8 minutes |
| Retention Time (Enantiomer 2) | ~10 minutes |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 1.5 |
Workflow Diagram
Caption: Logical workflow for the chiral separation of this compound.
References
Application Notes and Protocols for the Derivatization of 2-(4-Fluorobenzyl)pyrrolidine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-(4-fluorobenzyl)pyrrolidine, a versatile scaffold in medicinal chemistry, for the development of novel ligands targeting key biological systems. This document outlines detailed protocols for the synthesis of derivatives and their subsequent evaluation in relevant biological assays, with a focus on dopamine and sigma receptor targets. The provided methodologies and data are intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Application Notes
The this compound core structure is a privileged scaffold in neuropharmacology due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier.[1][2] Derivatization of this core, particularly at the pyrrolidine nitrogen, allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective ligands for various G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets.
Targeting Dopamine D2 Receptors:
A significant application of this compound derivatives is in the development of antagonists for the dopamine D2 receptor. The D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. By introducing substituted benzamide or salicylamide moieties to the pyrrolidine nitrogen via a methyl linker, a series of potent and stereoselective D2 receptor antagonists has been developed. The (R)-enantiomers of these derivatives have been shown to exhibit high affinity for the D2 receptor, with IC50 values in the low nanomolar range.[1][3] The 4-fluorobenzyl group in these compounds plays a crucial role in their binding affinity and pharmacological profile.[1]
Exploring Sigma Receptor Modulation:
The pyrrolidine scaffold is also a key component in the design of ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.[4][5] N-substituted pyrrolidine derivatives have been synthesized and evaluated for their affinity and selectivity for sigma receptors.[6] These ligands are valuable tools for elucidating the physiological roles of sigma receptors and for developing novel therapeutics for neurodegenerative diseases, pain, and cancer.[7][8][9] The derivatization of this compound for this target class represents a promising avenue for the discovery of new drug candidates.
Data Presentation
The following tables summarize the quantitative data for representative derivatives of this compound in dopamine D2 receptor binding assays.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of Substituted (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides [1]
| Compound | Substituents on Benzamide Ring | IC50 (nM) for [3H]spiperone Binding |
| 1 | 2,3-Dimethoxy | ~1 |
| 2 | 5,6-Dimethoxy (Salicylamide) | ~1 |
| 3 | 3-Bromo-5,6-dimethoxy (Salicylamide) | Potent |
Experimental Protocols
Synthesis of (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide (A Representative Derivative)
This protocol describes a general method for the N-alkylation of (R)-2-(aminomethyl)pyrrolidine followed by an amidation reaction.
Materials:
-
(R)-2-(aminomethyl)pyrrolidine
-
4-Fluorobenzyl bromide
-
2,3-Dimethoxybenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
N-Alkylation:
-
Dissolve (R)-2-(aminomethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-(4-fluorobenzyl)pyrrolidin-2-yl)methanamine.
-
-
Amidation:
-
Dissolve the crude product from the previous step (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add 2,3-dimethoxybenzoyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final compound.
-
In Vitro Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)
This protocol is adapted from established methods for determining the binding affinity of compounds to the dopamine D2 receptor.[10][11][12]
Materials:
-
Rat striatal membrane preparations (or cells expressing dopamine D2 receptors)
-
[3H]-Spiperone (radioligand)
-
Unlabeled spiperone or a known D2 antagonist (e.g., haloperidol) for determining non-specific binding
-
Test compounds (derivatives of this compound) at various concentrations
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
96-well filter plates with glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled antagonist (e.g., 10 µM haloperidol for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of [3H]-Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM).
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
In Vivo Behavioral Assays in Rats
This assay assesses the ability of a compound to block the stereotyped behaviors induced by the dopamine agonist apomorphine, which is indicative of dopamine D2 receptor antagonism.[13][14]
Materials:
-
Male Wistar rats (200-250 g)
-
Apomorphine hydrochloride
-
Test compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Observation cages
Procedure:
-
Acclimatization:
-
Acclimatize the rats to the experimental room and observation cages for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneally, subcutaneously).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.0 mg/kg, s.c.).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place the rats individually in the observation cages.
-
Observe and score the stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a total period of 60-90 minutes.
-
Use a standardized scoring scale (e.g., 0-6, where 0 is no stereotypy and 6 is continuous gnawing and biting).
-
-
Data Analysis:
-
Calculate the total stereotypy score for each rat.
-
Compare the scores of the test compound-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
This test measures the induction of catalepsy, a state of motor immobility, which is a common side effect of antipsychotic drugs that block D2 receptors.[4][15][16]
Materials:
-
Male Wistar rats (200-250 g)
-
Test compound
-
Vehicle
-
A horizontal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the surface.
Procedure:
-
Drug Administration:
-
Administer the test compound or vehicle to the rats.
-
-
Catalepsy Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
The test is repeated three times for each rat at each time point, and the average latency is calculated.
-
-
Data Analysis:
-
Compare the mean descent latencies between the test compound-treated groups and the vehicle-treated group using appropriate statistical methods.
-
Visualizations
Caption: Experimental workflow for the derivatization and biological evaluation.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Key signaling aspects of the Sigma-1 receptor.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Catalepsy test in rats [protocols.io]
Application Notes and Protocols for the Use of 2-(4-Fluorobenzyl)pyrrolidine as a Scaffold for Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of FDA-approved drugs due to its three-dimensional nature which allows for comprehensive exploration of pharmacophore space.[1][2] The 2-(4-Fluorobenzyl)pyrrolidine scaffold, in particular, is a valuable building block for the synthesis of diverse combinatorial libraries. The presence of the fluorobenzyl group can enhance biological activity, improve metabolic stability, and provide favorable lipophilicity, potentially facilitating passage across the blood-brain barrier, making it an attractive scaffold for targeting the central nervous system.[3] This document provides detailed application notes and protocols for the utilization of the this compound scaffold in the generation of combinatorial libraries for drug discovery. While specific examples of large combinatorial libraries built from this compound are not extensively documented in publicly available literature, the principles and protocols outlined here are based on established methodologies for closely related pyrrolidine-based libraries and provide a robust framework for such endeavors.
Key Advantages of the this compound Scaffold
-
Structural Diversity: The pyrrolidine ring's non-planar structure allows for the creation of a wide array of stereochemically distinct compounds.[1][2]
-
Improved Pharmacokinetics: The 4-fluorobenzyl moiety can enhance metabolic stability and cell permeability.[3]
-
Versatile Chemistry: The secondary amine of the pyrrolidine ring serves as a convenient handle for a variety of chemical transformations, enabling the straightforward introduction of diverse substituents.
-
Broad Biological Potential: Pyrrolidine-containing molecules have shown activity against a wide range of biological targets, including enzymes and receptors.[2][4]
Application: Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
To illustrate the application of a substituted pyrrolidine scaffold in combinatorial library design and screening, we present a representative study on the development of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. DPP-IV is a key therapeutic target for type 2 diabetes.
Summary of Quantitative Data
The following table summarizes the structure-activity relationship (SAR) data for a library of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. This data highlights how systematic modifications to the pyrrolidine scaffold can significantly impact biological activity.
| Compound ID | R1 (Substitution on Pyrrolidine) | R2 (Sulfonamide Moiety) | % Inhibition of DPP-IV | IC50 (µM) |
| 23a | 4-Fluorophenyl | 1,2,4-Oxadiazole | 56.32% | - |
| 23b | 4-Fluorophenyl | Substituted Oxadiazole | 44.29% | - |
| 23c | 4-Fluorophenyl | Substituted Oxadiazole | 49.62% | - |
| 23d | 4-Fluorophenyl | 4-Trifluorophenyl-1,2,4-oxadiazole | 66.32% | 11.32 ± 1.59 |
Data adapted from a study on pyrrolidine sulfonamide derivatives as DPP-IV inhibitors.[5]
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Pyrrolidine-Based Combinatorial Library
This protocol describes a general workflow for the solid-phase synthesis of a combinatorial library based on a pyrrolidine scaffold, adapted from methodologies used for similar heterocyclic libraries.[6]
1. Resin Preparation:
- Start with a suitable solid support, such as Rink Amide resin.
- Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
- Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
2. Scaffold Attachment:
- Couple the this compound scaffold to the resin. The carboxylic acid functionality for attachment can be introduced at a suitable position on the scaffold in a prior synthetic step.
- Use standard peptide coupling reagents such as HBTU/HOBt or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.
- Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
3. Diversification (Split-and-Pool Synthesis):
- Splitting: Divide the resin into multiple equal portions.
- Coupling of Building Blocks (R1): In separate reaction vessels, couple a different building block (e.g., a carboxylic acid) to each portion of the resin using the coupling conditions described in step 2.
- Pooling: Combine all the resin portions into a single vessel and mix thoroughly.
- Splitting (for R2): Again, divide the pooled resin into multiple equal portions.
- Coupling of Building Blocks (R2): In separate reaction vessels, couple a second set of diverse building blocks (e.g., another set of carboxylic acids or sulfonyl chlorides) to each resin portion.
- Repeat the split-and-pool process for further points of diversification as required.
4. Cleavage and Purification:
- Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
- Cleave the compounds from the resin using a cleavage cocktail appropriate for the linker and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Precipitate the cleaved compounds in cold diethyl ether and centrifuge to collect the product.
- Purify the individual compounds or library pools using techniques like preparative HPLC.
In Vitro DPP-IV Inhibition Assay Protocol
This protocol is a representative example for screening the synthesized library for DPP-IV inhibitory activity.
1. Reagents and Materials:
- Human recombinant DPP-IV enzyme.
- DPP-IV substrate (e.g., Gly-Pro-AMC).
- Assay buffer (e.g., Tris-HCl, pH 7.5).
- Test compounds (dissolved in DMSO).
- Vildagliptin (as a positive control).
- 96-well black microplates.
- Fluorescence plate reader.
2. Assay Procedure:
- Add 50 µL of assay buffer to all wells of the microplate.
- Add 2 µL of test compound solution at various concentrations to the sample wells. Add 2 µL of DMSO to the control wells and 2 µL of Vildagliptin to the positive control wells.
- Add 20 µL of the DPP-IV enzyme solution to all wells and incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 20 µL of the DPP-IV substrate solution to all wells.
- Incubate the plate at 37°C for 30 minutes.
- Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
3. Data Analysis:
- Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for combinatorial library synthesis and screening.
Caption: Mechanism of action of DPP-IV inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the construction of combinatorial libraries aimed at discovering novel therapeutic agents. Its inherent structural and chemical properties, combined with established methods for solid-phase synthesis and high-throughput screening, provide a powerful platform for identifying potent and selective modulators of various biological targets. The provided protocols and data, while based on a representative example, offer a comprehensive guide for researchers to embark on the design, synthesis, and evaluation of their own libraries based on this versatile scaffold.
References
- 1. This compound | 350017-04-8 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staudinger Cycloaddition Using 4-Fluorobenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-lactams (azetidin-2-ones) via the Staudinger cycloaddition, with a specific focus on the use of 4-fluorobenzyl derivatives. The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone reaction in organic synthesis, particularly for the construction of the β-lactam ring, a critical pharmacophore in many antibiotics.[1][2] The incorporation of a 4-fluorobenzyl moiety can enhance the metabolic stability and biological activity of the resulting compounds, making this a valuable strategy in medicinal chemistry.[3]
These protocols outline two primary approaches: one where the 4-fluorobenzyl group is introduced via the imine component, and an alternative where it is incorporated through the ketene precursor.
Protocol 1: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one via Imine Precursor
This protocol details the synthesis of 4-(4-fluorobenzyl)azetidin-2-one, where the 4-fluorobenzyl group originates from 4-fluorobenzaldehyde, a precursor to the imine.
Reaction Principle and Mechanism
The Staudinger cycloaddition is a formal [2+2] cycloaddition that proceeds through a stepwise mechanism rather than a concerted one.[1][2] The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate.[2] This intermediate then undergoes an intramolecular ring closure to yield the final β-lactam product.[4]
Experimental Protocols
Step 1: Synthesis of 4-Fluorobenzyl Azide (Intermediate for potential alternative syntheses, though not directly used in this specific Staudinger protocol)
While not directly required for the imine-based approach below, the synthesis of 4-fluorobenzyl azide is a common procedure for introducing this moiety and is provided here for completeness. The synthesis of benzyl azide from benzyl bromide is a standard S_N2 reaction where the azide anion displaces the bromide.[5]
-
Materials: 4-fluorobenzyl bromide, sodium azide (NaN₃), dimethylformamide (DMF), deionized water, diethyl ether, anhydrous sodium sulfate.[1]
-
Procedure:
-
Dissolve 4-fluorobenzyl bromide in DMF.
-
Add sodium azide to the solution and stir at room temperature for 12-24 hours.[1]
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-fluorobenzyl azide.
-
Step 2: Synthesis of the Imine from 4-Fluorobenzaldehyde
The imine is prepared by the condensation of 4-fluorobenzaldehyde with a primary amine, in this case, allylamine is used as an example.[6] The reaction is typically reversible and acid-catalyzed, with water being removed to drive the equilibrium towards the product.[7][8]
-
Materials: 4-fluorobenzaldehyde, allylamine, anhydrous dichloromethane (DCM), anhydrous magnesium sulfate.[6]
-
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DCM (0.5 M), add allylamine (1.1 eq).[6]
-
Stir the reaction mixture over anhydrous magnesium sulfate for 4 hours at room temperature.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude imine.[6] This is often used in the next step without further purification.[6]
-
Step 3: Staudinger [2+2] Cycloaddition
The core of the synthesis involves the reaction of the prepared imine with a ketene, generated in situ from an acyl chloride and a tertiary amine base.[1]
-
Materials: Crude imine from Step 2, chloroacetyl chloride or phenoxyacetyl chloride, triethylamine (Et₃N), anhydrous dichloromethane (DCM).[1][6]
-
Procedure:
-
Dissolve the crude imine in anhydrous DCM (0.3 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.[6]
-
In a separate flask, prepare the ketene solution by slowly adding chloroacetyl chloride (1.2 eq) or phenoxyacetyl chloride to a stirred solution of triethylamine (1.5 eq) in anhydrous DCM at 0 °C.[1][6]
-
Slowly add the ketene solution to the imine solution at 0 °C with constant stirring over 30 minutes.[1][6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Step 4: Work-up and Purification
-
Procedure:
-
Quench the reaction with water and extract the aqueous layer with DCM.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][6]
-
Concentrate the solution under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-(4-fluorobenzyl)azetidin-2-one.[1][6]
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one (via Imine)
| Parameter | Value | Reference |
| Imine Formation | ||
| Reactant Ratio (Aldehyde:Amine) | 1.0 : 1.1 | [6] |
| Reaction Time | 4 hours | [6] |
| Yield | Crude, used directly | [6] |
| Staudinger Cycloaddition | ||
| Reactant Ratio (Imine:Acyl Chloride:Et₃N) | 1.0 : 1.2 : 1.5 | [6] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12-24 hours | [1] |
| Characterization Data | ||
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.00 (m, 4H, Ar-H), 4.20 (dd, 1H), 3.10-2.90 (m, 2H), 2.80 (dd, 1H) | [3] |
| ¹³C NMR (CDCl₃, ppm) | δ 168.5 (C=O), 162.0 (d, J=245 Hz, C-F), 134.0, 130.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 55.0, 45.0, 38.0 | [3] |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1740 (C=O, β-lactam), 1600, 1510 (C=C, aromatic) | [3] |
| Mass Spec. (ESI+) m/z | 180.08 [M+H]⁺, 202.06 [M+Na]⁺ | [3] |
| Purity (HPLC) | >98% | [3] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-(4-Fluorobenzyl)azetidin-2-one.
Protocol 2: Synthesis of 4-Substituted-β-lactam using 4-Fluorophenylacetyl Chloride
This protocol provides an alternative route where the 4-fluorobenzyl moiety is part of the ketene precursor, 4-fluorophenylacetyl chloride.[3]
Experimental Protocols
Step 1: Synthesis of 4-Fluorophenylacetyl Chloride
-
Materials: 4-fluorophenylacetic acid, thionyl chloride (SOCl₂).[3]
-
Procedure:
-
Carefully add thionyl chloride to 4-fluorophenylacetic acid.
-
Heat the mixture to reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation, followed by vacuum distillation of the residue to obtain pure 4-fluorophenylacetyl chloride.[3]
-
Step 2: Staudinger [2+2] Cycloaddition
-
Materials: 4-fluorophenylacetyl chloride, an appropriate imine (e.g., N-silylimine for N-unsubstituted product), triethylamine (Et₃N), anhydrous dichloromethane (DCM).[3]
-
Procedure:
-
Dissolve the imine in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).[3]
-
In a separate flask, dissolve 4-fluorophenylacetyl chloride and triethylamine in anhydrous DCM.
-
Slowly add the acid chloride/triethylamine solution to the cooled imine solution.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Step 3: Work-up and Purification
-
Procedure:
Data Presentation
Table 2: Summary of Quantitative Data for the Synthesis of a 4-Substituted-β-lactam using 4-Fluorophenylacetyl Chloride
| Parameter | Value | Reference |
| Acid Chloride Formation | ||
| Reactants | 4-Fluorophenylacetic acid, Thionyl chloride | [3] |
| Purification | Vacuum Distillation | [3] |
| Staudinger Cycloaddition | ||
| Reaction Temperature | -78 °C to Room Temperature | [3] |
| Characterization Data (for 4-(4-fluorophenyl)-azetidin-2-one) | ||
| ¹H NMR (CDCl₃, ppm) | Specific shifts depend on the substituent at the 3-position | |
| ¹³C NMR (CDCl₃, ppm) | Specific shifts depend on the substituent at the 3-position | |
| IR (KBr, cm⁻¹) | ~1740-1760 (C=O, β-lactam) | |
| Mass Spec. | Dependent on the final product structure |
Mandatory Visualization
Caption: Simplified workflow for Staudinger cycloaddition using 4-fluorophenylacetyl chloride.
Potential Applications in Drug Development
The β-lactam ring is a well-established pharmacophore, primarily known for its role in antibiotics like penicillins and cephalosporins.[9] However, the versatility of the azetidin-2-one scaffold extends to other therapeutic areas. Derivatives have been investigated as:
-
Anticancer agents: Some azetidin-2-ones exhibit cytotoxic effects, potentially through mechanisms like tubulin polymerization inhibition.[1]
-
Enzyme inhibitors: The strained amide bond of the β-lactam ring can act as an acylating agent for serine proteases, leading to the development of inhibitors for enzymes such as human leukocyte elastase and thrombin.[1]
-
Cholesterol absorption inhibitors. [3]
The protocols provided here offer a robust foundation for the synthesis of novel 4-fluorobenzyl substituted β-lactams for screening and development in these and other therapeutic areas.
Safety Precautions
-
Acyl chlorides like chloroacetyl chloride and 4-fluorophenylacetyl chloride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.[3]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.[3]
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.[3]
-
The use of a dry ice/acetone bath requires caution. Wear cryogenic gloves when handling dry ice.[3]
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow appropriate disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bepls.com [bepls.com]
Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidines for Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a vital heterocyclic scaffold in modern medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to serve as a versatile, three-dimensional pharmacophore that can engage with biological targets with high affinity and specificity. The stereochemistry of the pyrrolidine core and its substituents is often critical for biological activity, making the development of robust stereoselective synthetic methods a cornerstone of contemporary drug discovery.[1]
These application notes provide an overview of key stereoselective strategies for the synthesis of functionalized pyrrolidines, complete with detailed experimental protocols and quantitative data to guide researchers in this field. The methodologies covered include [3+2] cycloaddition reactions, organocatalytic Michael additions, and syntheses starting from the chiral pool. Additionally, we explore the mechanisms of action of representative pyrrolidine-containing drugs to provide context for their pharmaceutical applications.
Key Stereoselective Synthetic Strategies
The asymmetric synthesis of pyrrolidines can be broadly categorized into several powerful approaches. These methods offer distinct advantages in terms of stereocontrol, substrate scope, and operational simplicity.
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful and convergent methods for constructing highly substituted pyrrolidines.[2] This reaction allows for the simultaneous formation of multiple stereocenters with a high degree of control. The use of chiral catalysts, particularly those based on silver (Ag) and copper (Cu), has enabled highly enantioselective transformations.
This protocol describes the Ag(I)-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide generated in situ from an α-imino ester with an α,β-unsaturated ester.
Materials:
-
Silver carbonate (Ag₂CO₃)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
α-Imino ester (e.g., ethyl glycinate imine)
-
α,β-Unsaturated ester (e.g., dimethyl maleate)
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Ag₂CO₃ (5 mol%) and the chiral phosphine ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated ester (1.0 mmol) to the catalyst mixture.
-
In a separate flask, dissolve the α-imino ester (1.2 mmol) and Et₃N (1.5 mmol) in anhydrous toluene.
-
Slowly add the solution of the α-imino ester and base to the reaction mixture containing the catalyst and dipolarophile over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrolidine.
Table 1: Quantitative Data for Silver-Catalyzed [3+2] Cycloaddition
| Entry | Dipolarophile | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Dimethyl maleate | 95 | >95:5 | 98 |
| 2 | N-Phenylmaleimide | 92 | >95:5 | 99 |
| 3 | Methyl acrylate | 88 | - | 96 |
| 4 | (E)-Dimethyl fumarate | 90 | 5:95 | 97 (for exo) |
Data synthesized from representative literature.
Organocatalytic Asymmetric Michael Addition-Cyclization
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Chiral secondary amines, such as proline and its derivatives, and bifunctional catalysts like cinchona alkaloid-derived squaramides, can effectively catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated acceptors, followed by an intramolecular cyclization to furnish highly functionalized pyrrolidines.
This protocol details the synthesis of a substituted pyrrolidine via the asymmetric Michael addition of a β-ketoester to a nitroalkene, followed by an intramolecular cyclization, catalyzed by a cinchona alkaloid-derived squaramide.
Materials:
-
Cinchona alkaloid-derived squaramide catalyst (e.g., quinine-derived squaramide) (2 mol%)
-
β-Ketoester (e.g., methyl 2-oxocyclopentanecarboxylate) (1.0 mmol)
-
Nitroalkene (e.g., trans-β-nitrostyrene) (1.2 mmol)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry vial under an inert atmosphere, add the cinchona alkaloid-derived squaramide catalyst (0.02 mmol).
-
Add anhydrous DCM and stir for 10 minutes at room temperature.
-
Add the β-ketoester (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to 0 °C and then add the nitroalkene (1.2 mmol).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrrolidine derivative.
Table 2: Quantitative Data for Squaramide-Catalyzed Michael Addition-Cyclization
| Entry | β-Ketoester | Nitroalkene | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 98 | >95:5 | 99 |
| 2 | Ethyl benzoylacetate | trans-β-Nitrostyrene | 95 | 90:10 | 97 |
| 3 | Diethyl malonate | (E)-2-(2-nitrovinyl)thiophene | 92 | - | 94 |
| 4 | Acetylacetone | (E)-1-nitro-2-phenylethene | 96 | 92:8 | 98 |
Data synthesized from representative literature.[3][4][5][6]
Chiral Pool Synthesis
The use of readily available, enantiopure starting materials, such as the amino acid L-proline, provides a straightforward and efficient route to chiral pyrrolidine derivatives. The inherent stereocenter of the starting material is incorporated into the final product, often with excellent stereochemical fidelity.
This protocol describes a two-step synthesis of a functionalized pyrrolidine starting from L-proline.
Step 1: Boc-Protection of L-Proline
-
Dissolve L-proline (10.0 g, 86.9 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL).
-
Add sodium hydroxide (3.82 g, 95.6 mmol) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.6 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give Boc-L-proline as a white solid.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve Boc-L-proline (15.0 g, 69.7 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 105 mL, 105 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford (S)-3-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine.
Table 3: Quantitative Data for Chiral Pool Synthesis
| Step | Product | Yield (%) | ee (%) |
| 1 | Boc-L-proline | >95 | >99 |
| 2 | (S)-3-Hydroxy-1-(tert-butoxycarbonyl)pyrrolidine | 85-90 | >99 |
Data based on established and reliable synthetic procedures.
Pharmaceutical Applications and Signaling Pathways
The stereoselective synthesis of pyrrolidines is paramount for the development of drugs that target a variety of diseases. Below are examples of pyrrolidine-containing drug classes and their mechanisms of action, illustrated with signaling pathway diagrams.
CXCR4 Antagonists for Cancer Therapy
The CXCL12/CXCR4 signaling axis plays a crucial role in cancer metastasis.[7][8][9] Pyrrolidine-based molecules have been developed as potent antagonists of the CXCR4 receptor, inhibiting the downstream signaling that promotes cancer cell migration and invasion.
Caption: CXCL12/CXCR4 signaling pathway and its inhibition by a pyrrolidine antagonist.
GPR40 Agonists for Type 2 Diabetes
G-protein coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. Certain pyrrolidine-containing compounds act as GPR40 agonists, promoting both Gq- and Gs-mediated signaling pathways, which leads to enhanced glucose-dependent insulin secretion.
Caption: Dual Gq and Gs signaling by a pyrrolidine GPR40 agonist in pancreatic β-cells.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, such as GLP-1 and GIP.[10][11][12] Many potent and selective DPP-4 inhibitors incorporate a pyrrolidine scaffold that mimics the natural substrate, proline.
Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
Conclusion
The stereoselective synthesis of pyrrolidines remains a vibrant and essential area of research in pharmaceutical development. The methodologies outlined in these application notes, including [3+2] cycloadditions, organocatalytic reactions, and chiral pool approaches, provide a robust toolkit for accessing a wide range of stereochemically defined pyrrolidine structures. A thorough understanding of these synthetic strategies, coupled with insights into the biological mechanisms of pyrrolidine-containing drugs, will continue to empower researchers to design and create the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-Fluorobenzyl)pyrrolidine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Fluorobenzyl)pyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.
Overall Synthetic Workflow
A common and reliable method for synthesizing this compound starts from the chiral pool, using L-proline as a readily available starting material. The overall workflow involves five key stages: N-protection, reduction of the carboxylic acid, activation of the resulting alcohol, nucleophilic substitution to introduce the fluorobenzyl group, and final deprotection.
Caption: General five-step synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is organized by the synthetic steps outlined in the workflow.
Step 1: N-Protection of L-Proline
Q1: My N-Boc protection of L-proline is giving a low yield. What are the common causes?
A1: Low yields in this step are typically due to issues with reagents, reaction conditions, or the work-up procedure.
-
Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc₂O) has not degraded. It should be a low-melting solid or clear liquid. L-proline should be dry.[1]
-
Base Selection: Triethylamine (TEA) or sodium hydroxide are commonly used. Ensure the correct stoichiometry is used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[2]
-
Solvent: A biphasic system (e.g., dioxane/water or THF/water) with a base like NaOH is often efficient. For organic solvents like CH₂Cl₂ with TEA, ensure all reagents are soluble.[2]
-
pH Control during Work-up: During the acidic work-up to isolate the product, ensure the pH is carefully adjusted to ~2-3 to protonate the carboxylate and precipitate the product without being excessively acidic, which could risk premature Boc-deprotection.
Table 1: Optimization of N-Boc Protection Conditions
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) | NaOH often gives cleaner reactions. |
| Solvent | Dichloromethane (CH₂Cl₂) | Dioxane / Water | THF / Water | Biphasic systems simplify work-up. |
| Temperature | Room Temperature | 0 °C to Room Temp | Room Temperature | Reaction is usually run at RT. |
| Typical Yield | 85-95% | >95% | 90-98% | Yields are generally high. |
Step 2: Reduction of N-Boc-L-proline to (S)-N-Boc-2-pyrrolidinemethanol
Q2: The reduction of the carboxylic acid is incomplete or forms byproducts. How can I optimize this?
A2: This reduction can be challenging. The choice of reducing agent and reaction procedure is critical. Direct reduction with strong hydrides like LiAlH₄ can work but may lead to over-reduction or complex work-ups. A common, safer alternative is a two-step, one-pot procedure.[3]
-
Activation: Convert the carboxylic acid to a mixed anhydride using ethyl chloroformate or isobutyl chloroformate at 0 °C.
-
Reduction: Reduce the mixed anhydride in situ using sodium borohydride (NaBH₄).
Troubleshooting Tips:
-
Moisture: This reaction is highly sensitive to moisture. Use anhydrous solvents (THF is common) and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Keep the temperature at 0 °C during the formation of the mixed anhydride to prevent side reactions. The addition of NaBH₄ can be exothermic; maintain a low temperature.
-
Reagent Addition: Add the chloroformate slowly to the solution of N-Boc-proline and a base (like N-methylmorpholine or TEA). Subsequently, add a solution or slurry of NaBH₄ carefully.
Q3: I am observing racemization. Is this common?
A3: While some methods are prone to racemization, the mixed anhydride reduction with NaBH₄ generally proceeds with little to no loss of stereochemical integrity.[3] If you suspect racemization, confirm the optical purity of your starting material and product using chiral HPLC or by measuring the optical rotation.
Step 3: Activation via Mesylation
Q4: The mesylation of my alcohol is slow, and the work-up is difficult.
A4: Mesylation should be a relatively fast and clean reaction.
-
Base: Use a non-nucleophilic base like triethylamine or pyridine. Pyridine can also act as the solvent. The base is crucial to neutralize the HCl generated.[4]
-
Temperature: Perform the reaction at 0 °C to control exothermicity and minimize side reactions.
-
Reagent Purity: Methanesulfonyl chloride (MsCl) is reactive and moisture-sensitive. Use a fresh bottle or a recently opened one.
-
Work-up: The product, a mesylate, can be unstable. It is often not isolated and is used directly in the next step after an aqueous work-up to remove the amine hydrochloride salt. If isolation is necessary, avoid heating and prolonged exposure to silica gel, which can cause decomposition.[5]
Step 4: Nucleophilic Substitution
Q5: My yield is very low for the coupling of the mesylate with the 4-fluorobenzyl group.
A5: This is the most challenging step and requires careful optimization. Direct Sₙ2 displacement on the mesylate with a Grignard reagent often requires a catalyst to be efficient and avoid side reactions.
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for the nucleophilic substitution step.
Table 2: Comparison of Conditions for Nucleophilic Substitution
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Nucleophile | 4-F-BnMgBr | (4-F-Bn)₂CuLi | 4-F-BnZnCl | Grignard with Cu catalyst is common. |
| Catalyst | None | CuCN (5 mol%) | Li₂CuCl₄ (5 mol%) | Cu(I) catalysts are essential for high yield. |
| Solvent | THF | Diethyl Ether | THF | Anhydrous THF is the preferred solvent. |
| Temperature | 0 °C to RT | -78 °C to 0 °C | -20 °C to RT | Low temperatures improve selectivity. |
Step 5: Deprotection
Q6: The Boc deprotection is incomplete or leads to decomposition.
A6: Boc deprotection is usually straightforward but requires the right choice of acid.
-
Incomplete Reaction: If using HCl in a solvent like dioxane or methanol, ensure the acid concentration is sufficient (e.g., 4M solution) and allow adequate reaction time. The reaction can be monitored by TLC until the starting material is fully consumed.
-
Decomposition: Strong, neat acids like trifluoroacetic acid (TFA) are very effective but can sometimes lead to side reactions if the molecule has other sensitive functional groups. A common method is using TFA in CH₂Cl₂ (e.g., 25-50% v/v) at room temperature, followed by removal of the excess acid under vacuum. A basic work-up is then required to isolate the free amine.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-2-pyrrolidinemethanol
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF (approx. 0.5 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (1.1 eq) dropwise, followed by slow, dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature below 5 °C. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
In a separate flask, prepare a slurry of sodium borohydride (NaBH₄, 1.5 eq) in a small amount of water.
-
Carefully add the NaBH₄ slurry to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Protocol 2: Synthesis of this compound from Mesylate Intermediate
-
Prepare the mesylate of (S)-N-Boc-2-pyrrolidinemethanol as described in the literature, and use it directly after a quick aqueous work-up without full purification.
-
In a separate flame-dried flask under nitrogen, add copper(I) cyanide (CuCN, 0.05 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -20 °C.
-
Add a solution of 4-fluorobenzylmagnesium bromide (1.5 eq) in THF dropwise.
-
Stir for 20 minutes, then add a solution of the crude (S)-N-Boc-2-((methylsulfonyloxy)methyl)pyrrolidine (1.0 eq) in anhydrous THF dropwise, keeping the temperature below -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and stir for 1 hour while open to the air (to oxidize Cu(I) to blue Cu(II), aiding removal).
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude N-Boc protected product by column chromatography.
-
Deprotect the purified intermediate using 4M HCl in dioxane or 50% TFA in CH₂Cl₂, followed by a basic work-up to yield the final product.
References
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules.
Troubleshooting Guides
This guide provides solutions in a question-and-answer format to specific issues you may encounter during the purification of fluorinated organic compounds.
Chromatography
Q: Why is my fluorinated compound showing poor peak shape (e.g., tailing) in reversed-phase HPLC?
A: Poor peak shape, particularly tailing, for fluorinated compounds in HPLC can be attributed to several factors:
-
Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual silanols on silica-based stationary phases.[1][2]
-
Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of your analyte, it may exist in multiple ionic forms, leading to peak distortion.[1][2]
-
Column Overload: Injecting an excessive amount of the sample onto the column can cause peak tailing.[1]
Troubleshooting Steps:
-
Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanol groups.[1]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa. For basic compounds, a lower pH is often beneficial.[1][2]
-
Incorporate Mobile Phase Additives: For reversed-phase chromatography, consider adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[1][3][4] For basic compounds, a small amount of a basic modifier such as ammonium hydroxide can be helpful.[1]
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]
Q: My fluorinated compound is co-eluting with impurities. How can I improve the separation?
A: Co-elution with impurities is a common challenge, especially when the impurities have similar polarities to the target compound.[1]
Troubleshooting Steps:
-
Optimize Selectivity by Changing the Stationary Phase: Switch to a column with different chemistry. For instance, moving from a standard C18 column to a phenyl-hexyl or a specialized fluorinated phase column can alter selectivity.[1][5][6] Fluorinated phases can be particularly effective for separating fluorinated molecules.[5][7]
-
Alter the Mobile Phase: Changing the organic modifier in the mobile phase, for example, from acetonitrile to methanol or vice versa, can change the elution profile.[1]
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with a distinct separation mechanism. For example, if you are using reversed-phase HPLC, you could try Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[1]
Q: I am experiencing low or no recovery of my fluorinated compound from the column. What should I do?
A: Low or no recovery can be due to several factors, including irreversible adsorption or compound instability.[1]
Troubleshooting Steps:
-
Switch the Stationary Phase: Highly polar compounds may irreversibly adsorb to the stationary phase.[1] Consider using an alternative such as alumina or Florisil in flash chromatography, or switching to HILIC or SFC for HPLC.[1]
-
Assess Compound Stability: Perform a stability test of your compound under the chromatographic conditions to check for degradation.[1]
-
Adjust the Solvent System: The elution strength of your mobile phase may be too weak to elute the compound.[1] A gradual increase in the eluting power of the solvent should be attempted.
Q: My highly polar fluorinated compound elutes in the void volume in reversed-phase chromatography. How can I achieve retention?
A: Highly polar compounds are often not well-retained on traditional non-polar stationary phases like C18.[2]
Troubleshooting Steps:
-
Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or one with embedded polar groups.[1]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and can be a suitable alternative.[1][2]
-
Increase the Aqueous Component: In reversed-phase chromatography, increasing the proportion of the aqueous component in the mobile phase can enhance the retention of polar compounds.[2]
Crystallization
Q: My fluorinated compound is "oiling out" instead of crystallizing. What is causing this?
A: "Oiling out" can occur if the boiling point of the solvent is too high or if the solution is cooled too rapidly.[2]
Troubleshooting Steps:
-
Use a Lower-Boiling Point Solvent: Try a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool down more slowly to encourage crystal formation.
Q: The purity of my fluorinated compound does not improve after recrystallization. Why?
A: This often happens when impurities have a similar solubility profile to your product.[2]
Troubleshooting Steps:
-
Use a Different Solvent System: Attempt a second recrystallization from a different solvent system.[2]
-
Hot Filtration: To remove insoluble impurities, perform a hot filtration before allowing the solution to cool.[2]
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be a better option.[2]
Distillation
Q: How can I separate my fluorinated compound from an azeotrope?
A: Azeotropes are mixtures with a constant boiling point that cannot be separated by simple distillation.[8] Special techniques are required to break them.
Troubleshooting Steps:
-
Azeotropic Distillation: This technique involves adding another component, known as an entrainer, to form a new, lower-boiling azeotrope that can be heterogeneous, allowing for separation.[9]
-
Extractive Distillation: In this method, a high-boiling, non-volatile solvent is added to the mixture. This solvent alters the relative volatility of the components of the azeotrope, facilitating their separation by distillation.[10]
-
Pressure-Swing Distillation: The composition of an azeotrope is dependent on pressure. By operating two distillation columns at different pressures, it is possible to "jump" over the azeotropic point and achieve separation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying volatile fluorinated compounds?
A1: The main difficulties arise from their low boiling points and high vapor pressures, which can lead to significant sample loss.[11] Additionally, the similar polarities of many fluorinated compounds can make chromatographic separation challenging.[11]
Q2: Which purification techniques are most suitable for volatile fluorinated compounds?
A2: The choice of method depends on the properties of the compound and its impurities. Effective techniques include:
-
Fractional Distillation: Ideal for separating compounds with different boiling points.[11]
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique well-suited for separating volatile compounds.[11]
-
Flash Chromatography: This technique can be adapted for volatile compounds by using specific stationary phases and methods to minimize evaporation.[11]
Q3: How does fluorine substitution affect the properties of organic compounds relevant to purification?
A3: The introduction of fluorine can significantly alter a molecule's physicochemical properties:
-
Polarity: The high electronegativity of fluorine (3.98) creates a strong bond dipole with carbon.[12][13][14] This can increase the polarity of a molecule, affecting its solubility and interactions with chromatographic stationary phases.
-
Intermolecular Forces: Fluorine is a moderate hydrogen bond acceptor.[13][14] The presence of C-F bonds can lead to C-H---F-C interactions which can influence crystal packing.[15]
-
Boiling Point: The effect of fluorination on boiling point is not straightforward. While increased polarity can lead to stronger dipole-dipole interactions, the low polarizability of the C-F bond can weaken London dispersion forces. The overall effect depends on the degree and position of fluorination.
-
Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the molecular context. For instance, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity, while fluoro-arenes are generally more lipophilic.[13]
Q4: What are the best types of chromatography columns for separating fluorinated compounds?
A4: The choice of column depends on the specific separation challenge:
-
Reversed-Phase Columns (C8, C18): These are commonly used, but optimal separation may be achieved by pairing a hydrogenated column with a fluorinated eluent (like trifluoroethanol) or a fluorinated column with a hydrogenated eluent.[3][4][16]
-
Fluorinated Phases: Columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) can offer unique selectivity for fluorinated analytes.[5][6][7] The retention on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte.[5][7]
-
HILIC Columns: For highly polar fluorinated compounds, HILIC columns with polar stationary phases (e.g., silica, amide, or zwitterionic) are a good choice.[1]
Q5: What are some common impurities I might encounter after a fluorination reaction?
A5: Common impurities can include unreacted starting materials, fluorinating reagents, and byproducts from side reactions.[2] For example, in syntheses involving electrophilic fluorination, excess reagent may remain in the reaction mixture.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Fluorinated Compounds
| Technique | Stationary Phase Examples | Mobile Phase Examples | Best Suited For | Key Considerations |
| Reversed-Phase HPLC | C18, C8, Phenyl-Hexyl, Fluorinated Phases | Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or Formic Acid) | Moderately polar compounds soluble in organic solvents.[1] | Peak tailing can be an issue due to silanol interactions.[1][2] Using fluorinated eluents can improve separation.[3][4] |
| HILIC | Silica, Amide, Zwitterionic | Acetonitrile/Water with buffer (e.g., Ammonium Acetate) | Highly polar compounds with poor retention in reversed-phase.[1][2] | Sample should be dissolved in a high organic content solvent. |
| SFC | Chiral or achiral stationary phases | Supercritical CO2 with a co-solvent (e.g., Methanol) | Chiral separations, preparative scale purification. | Offers fast separations and reduced solvent consumption. |
| Flash Chromatography | Silica Gel, Alumina, Florisil | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Crude product purification, large scale separations.[2] | Can be adapted for volatile compounds.[11] Dry loading is recommended for poorly soluble compounds.[1] |
| Preparative GC | Various packed or capillary columns | Inert carrier gas (e.g., Helium, Nitrogen) | Volatile and thermally stable compounds.[11] | High resolution technique for separating volatile compounds.[11] |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC Purification
-
Column Selection: Start with a C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity (e.g., by analytical HPLC). Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Method for HILIC Purification of a Polar Fluorinated Compound
-
Column Selection: Amide or Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]
-
Mobile Phase Preparation:
-
Gradient Elution:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.[1]
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the detector response.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent.
Protocol 3: General Method for Flash Chromatography
-
Stationary Phase Selection: Silica gel is commonly used.[2]
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC) to achieve good separation of the target compound from impurities.
-
Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial mobile phase (e.g., a mixture of dichloromethane and methanol).[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel bed.[2] For compounds with poor solubility, dry loading is recommended.[1]
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity to elute the desired compound.[2]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bia.si [bia.si]
- 8. gwsionline.com [gwsionline.com]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Fluorobenzyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Fluorobenzyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and versatile methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of a suitable 1,4-dicarbonyl compound with an amine, followed by reduction of the intermediate imine. For 2-substituted pyrrolidines, this can be a highly efficient one-pot synthesis.[1]
-
N-Alkylation of Pyrrolidine: This method involves the direct alkylation of pyrrolidine with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide). This is a straightforward approach but can sometimes lead to over-alkylation.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an azomethine ylide with an electron-deficient alkene.[2] It is a powerful tool for creating substituted pyrrolidines with high stereocontrol.[3]
Q2: What are the expected spectroscopic data for this compound?
A2: While specific spectra can vary based on the solvent and instrument, the following provides a general reference for the characterization of this compound.
| Spectroscopy | Expected Data |
| ¹H NMR (CDCl₃) | * ~7.20-7.00 ppm: Multiplet, 4H (Aromatic protons) |
-
~3.50-3.00 ppm: Multiplet, 3H (CH and CH₂ of pyrrolidine ring adjacent to N)
-
~2.90-2.60 ppm: Multiplet, 2H (CH₂ of benzyl group)
-
~2.00-1.50 ppm: Multiplet, 4H (Remaining CH₂ of pyrrolidine ring) | | ¹³C NMR (CDCl₃) | * ~162 ppm (d): Aromatic C-F
-
~130 ppm (d): Aromatic C-H
-
~115 ppm (d): Aromatic C-H
-
~60 ppm: CH of pyrrolidine ring
-
~47 ppm: CH₂ of pyrrolidine ring adjacent to N
-
~40 ppm: CH₂ of benzyl group
-
~30-25 ppm: Remaining CH₂ of pyrrolidine ring | | Mass Spec (EI) | * m/z 179: Molecular ion (M⁺)
-
m/z 109: Fragment corresponding to the fluorobenzyl cation | | IR (thin film) | * ~3300 cm⁻¹: N-H stretch (secondary amine)
-
~3050 cm⁻¹: Aromatic C-H stretch
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch
-
~1600, 1510 cm⁻¹: Aromatic C=C stretch
-
~1220 cm⁻¹: C-F stretch |
Q3: What are the typical purities and yields I can expect?
A3: The yield and purity of this compound are highly dependent on the chosen synthetic route and optimization of reaction conditions. For analogous 2-substituted pyrrolidines, biocatalytic methods have reported yields up to 90% with enantiomeric excesses greater than 99.5%.[4] More traditional chemical syntheses, when optimized, can also achieve good to excellent yields. Purity of ≥95% is commercially available, suggesting that this is a readily achievable target with proper purification techniques.[5]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Q: I am attempting a reductive amination to synthesize this compound and my yields are consistently low. What are the potential causes and how can I improve the outcome?
A: Low yields in reductive amination can stem from several factors. Below is a troubleshooting table to guide you through potential issues and solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | * pH Control: The formation of the imine intermediate is pH-dependent. An acidic catalyst (e.g., acetic acid) is often required. However, excessively low pH can protonate the amine, reducing its nucleophilicity. Maintain a pH between 4-6 for optimal imine formation.[6] |
-
Water Removal: The formation of an imine from an aldehyde/ketone and an amine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄. | | Side Reactions | * Aldol Condensation: If your carbonyl starting material can enolize, it may undergo self-condensation. Use milder reaction conditions or a more selective reducing agent.
-
Over-reduction: A strong reducing agent like LiAlH₄ can reduce the carbonyl group before imine formation. Use a milder reducing agent that selectively reduces the imine in the presence of the carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] | | Decomposition of Starting Materials or Product | * Temperature Control: High temperatures can lead to decomposition. Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Air/Moisture Sensitivity: Some reagents may be sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Caption: Troubleshooting decision tree for low yield in reductive amination.
Issue 2: Impure Product after Synthesis and Work-up
Q: My crude this compound is impure after the initial work-up. What are the likely impurities and how can I effectively purify my product?
A: Impurities can arise from unreacted starting materials, side products, or reagents. The purification strategy will depend on the nature of these impurities.
| Potential Impurity | Identification | Purification Strategy |
| Unreacted 4-Fluorobenzyl Halide | * TLC: Compare with a standard of the starting material. |
-
¹H NMR: Look for characteristic signals of the benzyl CH₂ protons adjacent to the halogen. | * Aqueous Wash: An acidic wash (e.g., dilute HCl) will protonate the desired amine product, making it water-soluble, while the unreacted halide remains in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified amine.
-
Chromatography: Column chromatography on silica gel can effectively separate the non-polar halide from the more polar amine. | | Unreacted Pyrrolidine | * TLC: Pyrrolidine is very polar and may streak on the baseline.
-
¹H NMR: Look for the characteristic signals of unsubstituted pyrrolidine. | * Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Aqueous Wash: A basic wash (e.g., dilute NaOH) can help remove any remaining acidic impurities, followed by extraction. | | Over-alkylation Product (N,N-disubstituted pyrrolidinium salt) | * Mass Spec: Look for a molecular ion corresponding to the dialkylated product.
-
¹H NMR: The spectrum will be more complex, with additional signals for the second benzyl group. | * Chromatography: This is often the most effective method for separating mono- and di-alkylated products.
-
Crystallization: It may be possible to selectively crystallize the desired product or the impurity from a suitable solvent system. | | Solvent/Reagent Residues | * ¹H NMR: Look for characteristic solvent peaks (e.g., DMSO, DMF). | * High Vacuum: Drying the product under high vacuum can remove volatile organic solvents.
-
Azeotropic Distillation: Co-distillation with a solvent like toluene can help remove high-boiling point solvents. |
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
-
Imine Formation:
-
To a solution of 4-oxo-4-(4-fluorophenyl)butanal (1.0 eq) in methanol (0.5 M), add ammonium acetate (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
-
Protocol 2: Synthesis via N-Alkylation
This protocol is a representative procedure and may require optimization.
-
Reaction Setup:
-
To a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in acetonitrile (0.5 M), add a solution of 4-fluorobenzyl chloride (1.0 eq) in acetonitrile dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
stability and storage conditions for 2-(4-Fluorobenzyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-(4-Fluorobenzyl)pyrrolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store in a tightly sealed container in a cool, dry place. For optimal long-term storage, refrigeration at 0-8°C is advised.
-
Atmosphere: For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light: Protect from light to prevent potential photodegradation.
-
Ventilation: Store in a well-ventilated area.
Q2: What are the potential signs of degradation of this compound?
Degradation of this compound may be indicated by:
-
Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown hue can signify degradation.
-
Precipitate Formation: The appearance of solid particles may indicate the formation of insoluble degradation products.
-
Odor Change: While the compound has a characteristic amine-like odor, a significant change in smell could suggest chemical alteration.
-
Impurity Peaks in Analysis: The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) is a clear indicator of degradation.
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure, which includes a secondary amine and a fluorobenzyl group, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The pyrrolidine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air, heat, and light.
-
Hydrolysis: While generally stable, forced conditions such as strong acids or bases at elevated temperatures could potentially lead to reactions involving the benzyl-pyrrolidine bond, although this is less common for such robust linkages.
-
Photodegradation: Exposure to UV light may induce photochemical reactions, potentially leading to the formation of various isomers or degradation products.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the handling and experimental use of this compound.
Problem 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and optionally under an inert atmosphere).
-
Assess Purity: Analyze a sample of your stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Use Fresh Aliquots: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to air, light, and high temperatures.
-
Problem 2: Appearance of unknown peaks in the HPLC chromatogram.
-
Possible Cause: Formation of degradation products or contamination.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unknown peaks correspond to degradation products.
-
Check Solvents and Reagents: Ensure all solvents and reagents used in your experiment and analysis are of high purity and free from contaminants.
-
Optimize HPLC Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation and resolution of the main peak from the impurity peaks.
-
Data Presentation
The following table provides an illustrative example of quantitative data from a hypothetical forced degradation study on this compound. This data is for educational purposes to demonstrate how stability data is typically presented and should not be considered as actual experimental results.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | < 1% | Not significant |
| 0.1 M NaOH | 24 hours | 60°C | < 1% | Not significant |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% | N-oxide derivative, Benzaldehyde derivative |
| Thermal | 48 hours | 80°C | ~5% | Minor unidentified products |
| Photolytic (UV) | 24 hours | Room Temp | ~8% | Isomeric and other photoproducts |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with a UV detector
-
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
4. Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by HPLC.
5. HPLC Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or scan for optimal wavelength)
6. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.
-
Identify and, if possible, characterize the major degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Asymmetric Synthesis of Chiral Pyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the asymmetric synthesis of chiral pyrrolidines.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered in the primary synthetic routes to chiral pyrrolidines: Organocatalysis, [3+2] Cycloaddition, and Transition-Metal Catalysis.
Organocatalytic Synthesis (e.g., Proline, Cinchona Alkaloids, Squaramides)
Organocatalysis is a powerful tool for the asymmetric synthesis of pyrrolidines, often employing catalysts derived from natural products. However, achieving high yields and stereoselectivity can be challenging.
Common Issues and Solutions in Organocatalytic Pyrrolidine Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity / Diastereoselectivity | 1. Suboptimal Catalyst: The chosen organocatalyst may not be well-suited for the specific substrate combination.[1] 2. Incorrect Catalyst Loading: Both excessively high or low catalyst concentrations can negatively impact stereoselectivity.[1] 3. Reaction Temperature: Higher temperatures can lead to a loss of selectivity by overcoming the small energy differences between diastereomeric transition states.[1] 4. Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[1] 5. Presence of Impurities: Water or other impurities can interfere with the catalyst-substrate interactions. | 1. Screen Catalysts: Test a range of catalysts with different steric and electronic properties (e.g., different Cinchona alkaloid derivatives, various prolinamides, or squaramides).[1] 2. Optimize Catalyst Loading: Perform a systematic study to determine the optimal catalyst concentration for your reaction. 3. Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to enhance stereoselectivity.[1] 4. Solvent Screening: Evaluate a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF, MeCN). 5. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. |
| Low Yield / Poor Conversion | 1. Catalyst Deactivation/Degradation: The catalyst may be unstable under the reaction conditions.[1] 2. Substrate Reactivity: The electrophile or nucleophile may be inherently unreactive. 3. Self-Condensation/Polymerization: Starting materials, particularly aldehydes, can undergo side reactions.[1] 4. Incomplete Reaction: The reaction may not have reached completion. | 1. Use a More Robust Catalyst: Consider catalysts known for their stability. Ensure a strictly inert atmosphere if the catalyst is oxygen-sensitive. 2. Increase Reactivity: Use more activated substrates if possible. For example, using more electron-deficient Michael acceptors. 3. Optimize Reaction Conditions: Adjust the rate of addition of the limiting reagent or use a lower concentration to minimize side reactions. 4. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Difficult Purification | 1. Close Polarity of Product and Byproducts: Side products may have similar chromatographic behavior to the desired product. 2. Catalyst Removal: The organocatalyst may be difficult to separate from the product. | 1. Optimize Chromatography: Screen different solvent systems for flash chromatography. Derivatization of the crude product can sometimes aid in separation. 2. Catalyst Extraction: Employ an acidic or basic wash during the workup to remove the catalyst, depending on its nature. Some catalysts are designed for easy removal. |
Troubleshooting Workflow for Organocatalytic Pyrrolidine Synthesis
Caption: Troubleshooting workflow for organocatalytic pyrrolidine synthesis.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with alkenes is a highly efficient method for constructing substituted pyrrolidines, often with the generation of multiple stereocenters.
Common Issues and Solutions in [3+2] Cycloaddition for Pyrrolidine Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Poor Facial Selectivity: The catalyst system may not effectively control the approach of the dipole and dipolarophile.[2][3] 2. Substrate Control: The inherent facial bias of the substrate may be weak.[3] 3. Solvent Effects: The solvent can influence the stability of the transition states leading to different diastereomers.[2] | 1. Optimize Catalyst System: The choice of the chiral ligand and metal precursor is critical for diastereoselectivity.[2][3] Screen different ligand/metal combinations. 2. Modify Substrates: Introduce bulkier substituents on the starting materials to enhance steric hindrance and improve diastereocontrol.[3] 3. Solvent Screening: Test a range of solvents to identify the optimal medium for the desired diastereomer.[2] |
| Low Yield | 1. Inefficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrates. 2. Decomposition of Azomethine Ylide: The in situ generated azomethine ylide may be unstable. 3. Side Reactions: Homocoupling of the alkene or other side reactions can consume starting materials. | 1. Increase Catalyst Loading: A slightly higher catalyst loading may improve the reaction rate. 2. Optimize Ylide Generation: Adjust the conditions for the in situ generation of the azomethine ylide (e.g., temperature, base). 3. Use Additives: Consider the use of co-catalysts or additives to suppress side reactions. |
| Poor Regioselectivity | 1. Similar Electronic Properties of Dipole and Dipolarophile: The termini of the azomethine ylide and the alkene may have similar electronic properties. | 1. Modify Substrates: Introduce electron-donating or electron-withdrawing groups to differentiate the electronic properties of the reacting termini. 2. Employ a Catalyst: Lewis acid or transition metal catalysis can enhance regioselectivity by coordinating to either the dipole or the dipolarophile.[3] |
Catalytic Cycle of a [3+2] Cycloaddition
Caption: Generalized catalytic cycle for a metal-catalyzed [3+2] cycloaddition.
Transition-Metal Catalyzed Synthesis (e.g., Rhodium, Iridium)
Transition-metal catalysis, particularly asymmetric hydrogenation, offers a direct route to chiral pyrrolidines from prochiral precursors.
Common Issues and Solutions in Transition-Metal Catalyzed Pyrrolidine Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Catalyst Poisoning: Impurities in the substrate or solvent (e.g., oxygen, water) can deactivate the catalyst.[4] 2. Insufficient Hydrogen Pressure: In hydrogenation reactions, the pressure may be too low for efficient reduction.[4] 3. Low Catalyst Activity: The chosen catalyst may not be active enough for the given substrate. | 1. Ensure Inert Conditions: Use anhydrous, deoxygenated solvents and rigorously exclude air and moisture using Schlenk techniques or a glovebox.[4] 2. Increase Hydrogen Pressure: Optimize the hydrogen pressure for the specific reaction.[4] 3. Increase Catalyst Loading: A higher catalyst loading can improve conversion rates.[4] |
| Low Enantioselectivity | 1. Suboptimal Chiral Ligand: The ligand is crucial for stereocontrol and must be well-matched to the substrate.[4] 2. Solvent Effects: The solvent can influence the chiral environment around the metal center.[4] 3. Reaction Temperature: Higher temperatures can erode enantioselectivity.[4] | 1. Screen Chiral Ligands: Test a variety of chiral ligands with different electronic and steric properties.[4] 2. Vary the Solvent: The polarity and coordinating ability of the solvent can have a significant impact on enantioselectivity.[4] 3. Optimize Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess.[4] |
| Formation of Side Products | 1. Isomerization of Substrate: The starting material may isomerize to a less reactive or achiral form under the reaction conditions. 2. Decomposition of Catalyst: The catalyst may decompose, leading to non-selective reactions.[4] 3. Hydrogenolysis: In some cases, undesired cleavage of chemical bonds by hydrogen can occur. | 1. Modify Reaction Conditions: Adjust the temperature, pressure, or reaction time to minimize substrate isomerization. 2. Use a More Stable Catalyst: Select a catalyst known for its stability under the reaction conditions. Ensure a strictly inert atmosphere.[4] 3. Screen Catalysts and Conditions: A different catalyst or milder reaction conditions may prevent hydrogenolysis. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right analytical technique to determine the enantiomeric excess (ee) of my chiral pyrrolidine?
A1: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need to screen different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point.
Q2: My chiral pyrrolidine is difficult to purify by flash chromatography. What are my options?
A2: If standard flash chromatography is ineffective, consider the following:
-
Chiral Preparative HPLC: This is a powerful technique for separating enantiomers on a larger scale, although it can be more expensive.
-
Diastereomeric Salt Formation: If your pyrrolidine is basic, you can react it with a chiral acid to form diastereomeric salts, which can often be separated by crystallization or chromatography. The desired enantiomer can then be recovered by treatment with a base.
-
Derivatization: Converting the pyrrolidine into a derivative can sometimes make it easier to purify. The protecting group can be removed after purification.
Q3: What are some common side reactions to be aware of in pyrrolidine synthesis?
A3: Common side reactions depend on the specific synthetic route. In [3+2] cycloadditions, dimerization of the azomethine ylide can occur. In organocatalytic Michael additions, self-condensation of the aldehyde or ketone starting material can be a problem. For transition-metal-catalyzed reactions, over-reduction or isomerization of double bonds can lead to undesired byproducts.
Q4: How can I minimize catalyst deactivation in my transition-metal catalyzed reaction?
A4: Catalyst deactivation is often caused by impurities. Ensure that your substrates and solvents are of high purity and are thoroughly degassed. The use of a glovebox or Schlenk techniques to maintain an inert atmosphere is crucial. In some cases, the addition of a co-catalyst or an additive can help to stabilize the active catalytic species.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a proline derivative or squaramide, typically 5-20 mol%).
-
Add the Michael donor (e.g., an aldehyde or ketone, 1.2-2 equivalents) and the appropriate anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Slowly add the Michael acceptor (e.g., a nitroalkene, 1 equivalent) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, charge a Schlenk flask or a high-pressure autoclave insert with the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand (typically in a 1:1.1 ratio).[4]
-
Add the anhydrous, deoxygenated solvent (e.g., methanol, dichloromethane, or toluene) and stir the mixture at room temperature for 15-30 minutes to form the active catalyst.[4]
-
Add the prochiral substrate (e.g., an enamine or an unsaturated lactam).[4]
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen source.
-
Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 1-50 bar).[4]
-
Stir the reaction mixture at the desired temperature for the specified time (typically 12-24 hours).[4]
-
Carefully release the hydrogen pressure and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.[4]
Protocol 3: Purification of Chiral Pyrrolidines by Flash Chromatography
-
Column Packing: A glass column is typically packed with silica gel as a slurry in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.[5]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the desired product.
-
Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
General Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification of chiral pyrrolidines.
References
Technical Support Center: Catalyst Deactivation in Pyrrolidine Synthesis
Welcome to the Technical Support Center for Catalyst Deactivation in Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance during the synthesis of pyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for pyrrolidine synthesis has significantly dropped. How do I know if my catalyst is deactivated?
A1: A significant drop in reaction yield or selectivity is a primary indicator of catalyst deactivation. Other signs include longer reaction times or the need for higher temperatures or pressures to achieve previous conversion rates. To confirm, you can compare the performance of your current catalyst batch with a fresh, unused batch under identical conditions.
Q2: What are the most common catalysts used for pyrrolidine synthesis and what are their typical deactivation mechanisms?
A2: Common catalysts include palladium (Pd), platinum (Pt), rhodium (Rh), ruthenium (Ru), and nickel (Ni), often on a carbon or alumina support.[1][2] The primary deactivation mechanisms are:
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Poisoning: Strong adsorption of impurities or products on the catalyst's active sites.[3]
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Coking/Fouling: Deposition of carbonaceous materials or "gums" on the catalyst surface.[1]
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Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[4][5]
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Leaching: Dissolution of the active metal into the reaction medium.[6]
Q3: Can the pyrrolidine product itself cause catalyst deactivation?
A3: Yes, nitrogen-containing compounds like pyrrolidine can act as catalyst poisons, especially for precious metal catalysts like palladium.[1] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal surface, blocking active sites for the reactants.[1]
Q4: Are there any general precautions I can take to minimize catalyst deactivation?
A4: Absolutely. To prolong the life of your catalyst:
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Use high-purity reagents and solvents: This minimizes the introduction of potential catalyst poisons.[7]
-
Purify your gas stream: If using hydrogen gas, an in-line purifier can remove contaminants.[7]
-
Control reaction temperature: Avoid excessively high temperatures to prevent thermal degradation and sintering.[8]
-
Properly store your catalyst: Keep catalysts in a cool, dry, and inert environment to prevent oxidation and moisture absorption.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Sudden or Gradual Loss of Catalytic Activity
Q: My Pd/C catalyst, which was working well for the hydrogenation of a pyrrole precursor, has suddenly lost most of its activity after switching to a new bottle of starting material. What is the likely cause?
A: A sudden loss of activity, especially after changing a reagent, strongly suggests catalyst poisoning .[7] The new batch of starting material may contain impurities that are known poisons for palladium catalysts.
Troubleshooting Steps:
-
Identify Potential Poisons: Common poisons for palladium catalysts include sulfur compounds, phosphorus compounds, and halides.[3] Even trace amounts of these can have a significant impact.
-
Purify Starting Materials: Purify a small amount of the new starting material (e.g., by recrystallization, distillation, or column chromatography) and retry the reaction.
-
Analyze the Spent Catalyst: Techniques like elemental analysis can detect the presence of poisons on the catalyst surface.
Issue 2: Reaction Stalls and "Gum" Formation
Q: During the reduction of a nitromethylene pyrrolidine, the reaction stops prematurely and I'm observing a sticky residue. What's happening?
A: This phenomenon is likely due to coking or fouling , where polymeric or tar-like substances deposit on the catalyst's active sites.[1] This is a known issue in the hydrogenation of nitromethylene pyrrolidine.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjusting the solvent, temperature, and hydrogen pressure can sometimes minimize the formation of these byproducts.[1]
-
Catalyst Regeneration: A coked catalyst can often be regenerated. A common method for carbon-supported catalysts is controlled oxidation to burn off the carbon deposits.[7] This should be done carefully to avoid sintering the metal particles.
Issue 3: Gradual Decline in Performance Over Multiple Runs
Q: I am reusing my Nickel catalyst for a reductive amination reaction, and I've noticed a steady decrease in yield with each cycle. What could be the cause?
A: A gradual decline in activity over several cycles can be attributed to a few factors, but sintering is a common culprit for nickel catalysts, especially if the reaction is run at elevated temperatures.[4][5] Sintering is the thermal agglomeration of metal particles, which reduces the active surface area.[8] Leaching of the active metal can also contribute to this gradual deactivation.
Troubleshooting Steps:
-
Characterize the Catalyst: Compare the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) to observe changes in particle size. An increase in particle size is indicative of sintering.[4][9]
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature to minimize thermal degradation.[8]
-
Consider Catalyst Promoters: For nickel catalysts, co-impregnation with promoters like alkaline earths (e.g., calcium) can enhance stability against sintering.[4]
Data Presentation
Table 1: Common Catalysts in Pyrrolidine Synthesis and Their Deactivation Characteristics
| Catalyst System | Typical Pyrrolidine Synthesis Route | Common Deactivation Mechanisms | Susceptibility to Poisons | Regeneration Potential |
| Pd/C | Hydrogenation of pyrroles, reductive amination | Poisoning, Coking, Leaching | High (Sulfur, Nitrogen compounds)[3] | Moderate (Solvent washing, careful oxidation)[10] |
| Raney® Ni | Hydrogenation of nitro groups, reductive amination | Sintering, Poisoning[1][4] | High (Sulfur compounds) | Moderate (Chemical treatment, careful oxidation) |
| Rh/C | Hydrogenation of pyrrole derivatives[11] | Poisoning, Sintering | Moderate to High | Possible, but can be complex |
| Ru/C | Asymmetric hydrogenation of pyrrole precursors[7] | Leaching (especially in acidic media), Poisoning[6] | Moderate | Difficult, as leaching is often irreversible[7] |
| PtO₂ (Adams' catalyst) | Hydrogenation of pyrroles | Poisoning | High | Difficult |
Experimental Protocols
Protocol 1: Testing for Catalyst Deactivation
This protocol provides a standardized method to determine if a catalyst has been deactivated.
Objective: To compare the activity of a used ("spent") catalyst with a fresh catalyst.
Materials:
-
Spent catalyst
-
Fresh catalyst of the same type and batch
-
All necessary reagents and solvents for the specific pyrrolidine synthesis reaction, ensuring high purity.
-
Two identical reaction vessels equipped with stirring and temperature control.
Procedure:
-
Set up two identical reactions in parallel.
-
In "Reaction A," use the standard loading of the fresh catalyst.
-
In "Reaction B," use the same loading of the spent catalyst.
-
Ensure all other parameters (substrate concentration, solvent volume, temperature, pressure, stirring speed) are identical for both reactions.
-
Run both reactions for the same amount of time.
-
Monitor the reaction progress in both vessels using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, carefully work up both reactions and isolate the product.
-
Analysis: Compare the yield and purity of the product from Reaction A and Reaction B. A significantly lower yield in Reaction B indicates catalyst deactivation.
Protocol 2: General Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Objective: To restore the activity of a Pd/C catalyst deactivated by carbonaceous deposits (coking).
Caution: This procedure involves heating and should be performed with appropriate safety measures in a well-ventilated fume hood. The oxidation process can be exothermic.
Materials:
-
Coked Pd/C catalyst
-
Suitable solvent for washing (e.g., the reaction solvent)
-
Tube furnace with temperature control and a controlled gas flow.
-
Inert gas (Nitrogen or Argon)
-
Diluted air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂)
Procedure:
-
Solvent Washing: Wash the coked catalyst with a suitable solvent to remove any adsorbed organic species that are not strongly bound. Filter and collect the catalyst.[7]
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Controlled Oxidation:
-
Place the dried catalyst in a quartz tube within the tube furnace.
-
Purge the system with an inert gas (N₂) to remove air.
-
While maintaining a slow flow of inert gas, gradually heat the furnace to a target temperature (e.g., 200-400 °C). The temperature should be ramped up slowly to avoid rapid combustion, which can cause sintering.[7]
-
Once at the target temperature, switch the gas flow to a diluted oxygen mixture.
-
Hold at this temperature for a predetermined time (e.g., 1-4 hours) to burn off the carbon deposits.
-
-
Cooling: Switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.
-
Storage: Once cooled, store the regenerated catalyst under an inert atmosphere.
Validation: The activity of the regenerated catalyst should be tested using Protocol 1 to confirm the success of the regeneration process.
Visualizations
Caption: Troubleshooting workflow for identifying catalyst deactivation causes.
Caption: Common pathways leading to the deactivation of heterogeneous catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Sintering of nickel catalysts in the presence of NH3/H2 [research.chalmers.se]
- 5. researchgate.net [researchgate.net]
- 6. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 10. ss-pub.org [ss-pub.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-(4-Fluorobenzyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzyl)pyrrolidine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage impurities and optimize their reaction outcomes.
Frequently Asked Questions & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound via reductive amination, and what are their sources?
A1: The synthesis of this compound, typically achieved through the reductive amination of 1-(pyrrolidin-2-yl)(4-fluorophenyl)methanone or a related precursor, can present several common impurities. The primary sources are unreacted starting materials, reaction byproducts, and reagent-related residues.
-
Unreacted Starting Materials: Residual amounts of the ketone precursor and pyrrolidine are common. Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry is the usual cause.
-
Over-reduction Byproduct: The reducing agent may reduce the ketone precursor to the corresponding alcohol, 1-(pyrrolidin-2-yl)(4-fluorophenyl)methanol. This is more likely with aggressive reducing agents like sodium borohydride if the imine formation is slow.[1]
-
N-Alkylation Impurity: If pyrrolidine is used as the amine source with a benzyl halide precursor, there is a risk of forming the tertiary amine, 1-(4-fluorobenzyl)-2-(4-fluorobenzyl)pyrrolidine, through over-alkylation.[1] Reductive amination is generally preferred to minimize this.[1]
-
Solvent and Reagent Residues: Solvents used in the reaction or workup (e.g., methanol, DMSO, THF) and residues from the reducing agent (e.g., borate salts) can also be present in the crude product.[2][3]
Q2: My reaction has stalled, leaving a significant amount of unreacted ketone. What are the likely causes and how can I improve conversion?
A2: High levels of unreacted ketone starting material typically point to issues with the formation of the imine/enamine intermediate or the subsequent reduction step.
-
Inefficient Water Removal: Imine formation is a reversible equilibrium reaction that produces water. If water is not effectively removed (e.g., using molecular sieves or a Dean-Stark apparatus), the equilibrium will not favor the imine, leading to low conversion.
-
Incorrect pH: The reaction pH is critical. The medium should be weakly acidic (pH 4-6) to catalyze imine formation without deactivating the amine nucleophile. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl oxygen will not be sufficiently activated.
-
Suboptimal Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the ketone faster than the imine, especially if imine formation is slow. Consider using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are effective under weakly acidic conditions and less likely to reduce the ketone.[1][4]
-
Steric Hindrance: Significant steric bulk on either the ketone or the amine can slow down the reaction. In such cases, increasing the reaction temperature or time may be necessary.
Q3: My HPLC analysis shows the main product peak and several other significant impurities. How can I proceed with their identification?
A3: Identifying unknown impurities is crucial for process optimization and ensuring final product quality. A systematic approach using hyphenated analytical techniques is recommended.
-
LC-MS Analysis: The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC method to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) for each impurity peak.
-
Mass Analysis: Compare the molecular weights of the impurities with those of expected byproducts (see Q1). For example, an impurity with a mass of [M+2], where M is the mass of the starting ketone, likely corresponds to the over-reduced alcohol byproduct.
-
High-Resolution Mass Spectrometry (HRMS): For definitive identification, HRMS can provide the exact mass and allow for the determination of the elemental composition of each impurity.
-
NMR Spectroscopy: If an impurity is present in sufficient quantity, it can be isolated via preparative HPLC or column chromatography for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Q4: What are the recommended laboratory-scale methods for purifying crude this compound to achieve >99% purity?
A4: Achieving high purity often requires a multi-step approach combining extraction and chromatography.
-
Acid-Base Extraction: Begin with a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic product and other amine impurities into the aqueous layer, leaving neutral impurities (like the alcohol byproduct) in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified amine back into an organic solvent.
-
Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel is highly effective.[5] A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. A small amount of triethylamine (~0.5-1%) can be added to the mobile phase to prevent the amine product from tailing on the acidic silica gel.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective final purification step to remove non-volatile impurities and residual solvents.
-
Crystallization: If the product can be converted to a stable salt (e.g., hydrochloride or tartrate), recrystallization can be a highly effective method for achieving excellent purity.[5]
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Potential Source | Expected Molecular Weight ( g/mol ) | Identification Method |
| 1-(pyrrolidin-2-yl)(4-fluorophenyl)methanone | Unreacted Starting Material | 207.24 | LC-MS, GC-MS |
| Pyrrolidine | Unreacted Starting Material | 71.12 | GC-MS |
| 1-(pyrrolidin-2-yl)(4-fluorophenyl)methanol | Ketone Over-reduction | 209.26 | LC-MS, GC-MS |
| 1-(4-fluorobenzyl)-2-(4-fluorobenzyl)pyrrolidine | N-Alkylation Side Product | 287.37 | LC-MS |
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Procedure for Impurity Identification using LC-MS
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving ~1 mg in 1 mL of a 50:50 mixture of acetonitrile and water.
-
HPLC Separation: Inject the sample onto an HPLC system equipped with a C18 column, using the gradient method described in Table 2 or an equivalent method.
-
Mass Spectrometry: Divert the HPLC eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6]
-
Data Acquisition: Set the mass spectrometer to scan a range that includes the expected molecular ions of the product and all potential impurities (e.g., m/z 50-500).[6]
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). For each peak, extract the mass spectrum and identify the molecular ion ([M+H]⁺). Compare these masses to the expected masses of starting materials and potential byproducts listed in Table 1.
Protocol 2: Recommended Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., heptane) as the slurry solvent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent (e.g., 100% heptane). Gradually increase the solvent polarity by adding an increasing percentage of a polar solvent (e.g., ethyl acetate containing 1% triethylamine). A typical gradient might be from 0% to 30% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride | 1187927-02-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Substrate Reactivity in Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor substrate reactivity during pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis reaction is resulting in low to no product yield. What are the likely causes and how can I troubleshoot this?
Low or no product yield in pyrrolidine synthesis, especially when dealing with unreactive substrates, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes and Solutions:
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials may hinder the reaction.
-
Catalyst Deactivation or Inappropriateness: The chosen catalyst may be deactivated by impurities or may not be suitable for your specific substrates.
-
Solution: Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2] It may be necessary to screen different catalysts, such as various Lewis acids, organocatalysts, or transition metal catalysts (e.g., Iridium, Rhodium, Copper, Nickel, Cobalt).[2][3] Optimizing the catalyst loading is also critical, as too high or too low a concentration can be detrimental.[2]
-
-
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Varying the temperature can also be effective; while lower temperatures often increase selectivity, some reactions require reflux conditions for good conversion.[2]
-
Q2: I am working with a chemically stable amide that is unreactive under standard conditions. How can I synthesize a pyrrolidine from this substrate?
Stable amides are notoriously difficult substrates for traditional pyrrolidine synthesis methods due to their low reactivity.[4] A modern approach to overcome this challenge is the use of iridium-catalyzed reductive generation of azomethine ylides.
This method utilizes Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane reductant like tetramethyldisiloxane (TMDS) to facilitate a reductive [3+2] cycloaddition.[4][5] This process allows for the formation of a broad range of substituted pyrrolidines under mild conditions with high diastereoselectivity.[4][5]
Experimental Protocol: Iridium-Catalyzed Reductive [3+2] Cycloaddition of an Amide
| Step | Procedure |
| 1 | To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the amide substrate (0.25 mmol), the alkene dipolarophile (0.5 mmol), and Vaska's complex (1 mol%). |
| 2 | Add the solvent (e.g., toluene, 1 mL). |
| 3 | Add tetramethyldisiloxane (TMDS) (0.5 mmol) to the mixture. |
| 4 | Stir the reaction mixture at room temperature for 16 hours. |
| 5 | Monitor the reaction progress by TLC or LC-MS. |
| 6 | Upon completion, purify the product using flash column chromatography. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in pyrrolidine synthesis.
Q3: My reaction with an unreactive allylic alcohol is failing. What strategies can I employ to synthesize a pyrrolidine in this case?
Unreactive allylic alcohols can be challenging substrates for pyrrolidine synthesis. A copper/ruthenium relay catalysis approach can overcome this by converting the inert alcohol into a reactive enone in situ using a "borrowing-hydrogen" strategy.[3] This method allows for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with these activated substrates under mild conditions.[3]
Data on Catalyst Performance for Activating Unreactive Alcohols
| Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (%) |
| Copper/Ruthenium Relay | Allylic Alcohol | >80 | >90 |
| Standard Lewis Acid | Allylic Alcohol | <10 | N/A |
| Organocatalyst | Allylic Alcohol | <5 | N/A |
Q4: How can I improve the diastereoselectivity of my pyrrolidine synthesis?
Poor diastereoselectivity is a common issue, particularly in [3+2] cycloaddition reactions.[1] The facial selectivity of the approach of the two reactants, which is governed by steric hindrance, is the primary determinant of diastereoselectivity.[1]
Strategies to Enhance Diastereoselectivity:
-
Catalyst System: The choice of the chiral ligand and metal precursor is critical. For example, AgOAc/(S)-QUINAP has been shown to induce high diastereoselectivity.[1]
-
Steric Factors: Increasing the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity.[1] For instance, a bulkier substituent on the amide nitrogen has been demonstrated to improve diastereocontrol.[1]
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[1][2]
Logical Relationship for Improving Diastereoselectivity
Caption: Key factors influencing diastereoselectivity in pyrrolidine synthesis.
Q5: My biocatalytic reductive amination is giving low yields due to side reactions. What are these side reactions and how can I mitigate them?
In transaminase-triggered cyclizations of ω-chloro ketones to form chiral 2-substituted pyrrolidines, two significant non-enzymatic side reactions have been identified: hydrolysis of the chloroketone starting material and the formation of a cyclopropane byproduct.[1]
Mitigation Strategies:
-
Control pH: The hydrolysis of the halo-ketone is often pH-dependent. Maintaining an optimal pH for the enzyme while minimizing hydrolysis is key.[1]
-
Substrate Modification: Altering the substrate structure can disfavor the side reactions.
-
Enzyme Engineering: In some cases, engineering the transaminase enzyme may improve its efficiency and reduce the occurrence of side reactions.
Competing Pathways in Transaminase-Triggered Pyrrolidine Synthesis
Caption: Competing reaction pathways in biocatalytic pyrrolidine synthesis.
This technical support guide provides a starting point for troubleshooting common issues in pyrrolidine synthesis. For more complex challenges, consulting the primary literature for specific substrate classes and reaction types is highly recommended.
References
Technical Support Center: pH Control in Biocatalytic Reductive Amination for Pyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pH control during the biocatalytic reductive amination for pyrrolidine synthesis.
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Causes | Suggested Solutions |
| Q1: My reaction shows very low conversion to the desired pyrrolidine product. Could pH be the issue? | - Suboptimal pH for Enzyme Activity: Most imine reductases (IREDs) and other dehydrogenases used in reductive amination have an optimal pH range, typically between 7.0 and 9.0.[1][2] Deviating from this range can significantly decrease or completely abolish enzyme activity.[3] - Incorrect pH for Imine Formation (in stepwise reactions): If you are performing a stepwise reaction where the imine is formed prior to enzymatic reduction, the initial chemical step often requires a mildly acidic pH (around 4-5) to facilitate imine formation.[4] Using a high pH for this initial step can hinder the reaction. - pH Drift During Reaction: The reaction itself can cause a shift in pH. For instance, the consumption of an amine substrate can alter the pH of the reaction mixture. Without proper buffering, this drift can move the pH out of the optimal range for the enzyme. | - Verify and Optimize Reaction pH: Consult the literature for the optimal pH of your specific enzyme. If this information is unavailable, perform a pH screening experiment using a range of buffers (e.g., pH 6.0-10.0) to determine the optimal condition. - Use a Two-Step pH Protocol for Stepwise Reactions: For non-enzymatic imine formation followed by enzymatic reduction, first, run the imine formation at a suitable acidic pH (e.g., 4-5), and then adjust the pH to the optimal range for the enzyme before adding the biocatalyst. - Improve Buffering Capacity: Increase the concentration of your buffer to better resist pH changes. Ensure the chosen buffer has a pKa value close to the desired reaction pH.[5] |
| Q2: I observe the formation of side products. Can pH be a contributing factor? | - pH-Dependent Side Reactions: Extreme pH values can promote undesirable side reactions. For example, very low pH can lead to the hydrolysis of the imine intermediate, while very high pH might cause degradation of substrates or products. | - Maintain a Stable, Optimal pH: Use a reliable buffer system and monitor the pH throughout the reaction.[6] If significant pH drift is observed, consider using a pH controller or periodic manual adjustments. |
| Q3: The enzyme seems to have lost activity over time. Is pH instability a likely cause? | - Enzyme Denaturation at Extreme pH: Enzymes are proteins with a specific three-dimensional structure essential for their function. Exposure to pH values far outside their stable range can cause irreversible denaturation and loss of activity.[1][7] | - Select a Suitable Buffer: Choose a buffer that is known to be compatible with your enzyme and will maintain a stable pH within the enzyme's operational range for the entire reaction duration.[8][9] - Check Cofactor Stability: The stability of cofactors like NAD(P)H can also be pH-dependent. For instance, some nicotinamide coenzymes show diminished stability at higher pH values.[10] |
Frequently Asked Questions (FAQs)
pH and Buffers
-
Q1: What is the optimal pH for biocatalytic reductive amination? The optimal pH is enzyme-dependent but generally falls within the range of 7.0 to 9.0 for the enzymatic reduction step.[2] Some reductive aminases show higher activity at a more neutral pH, while others prefer slightly alkaline conditions (e.g., pH 8.5-9.0).[10][11] It is crucial to determine the optimal pH for your specific enzyme experimentally.
-
Q2: How do I choose the right buffer for my reaction? When selecting a buffer, consider the following:
-
pKa: The buffer's pKa should be as close as possible to the desired reaction pH to ensure maximum buffering capacity.[5]
-
Compatibility: The buffer components should not inhibit the enzyme or interfere with the reaction. For example, phosphate buffers might inhibit certain kinases.[12]
-
Temperature Stability: The pKa of some buffers, like Tris, is sensitive to temperature changes. Ensure your buffer is suitable for the reaction temperature.[13]
-
Ionic Strength: The salt concentration of the buffer can affect enzyme stability and activity.[12]
-
-
Q3: What are some commonly used buffers for biocatalytic reductive amination? Commonly used buffers include:
Troubleshooting and Optimization
-
Q4: My reaction starts well but then stalls. What could be the reason? This could be due to pH drift. As the reaction proceeds, the consumption of reactants or the formation of products can alter the pH, moving it out of the optimal range for your enzyme. Monitor the pH over time and consider using a higher concentration buffer or a pH-stat system to maintain a constant pH.[14]
-
Q5: Can the pH affect the stereoselectivity of the reaction? Yes, in some cases, the pH can influence the enantioselectivity of an enzymatic reaction. This is because pH can affect the ionization state of amino acid residues in the enzyme's active site, which in turn can influence substrate binding and the stereochemical outcome of the reaction.
-
Q6: How can I monitor the pH of my reaction? You can monitor the pH using a calibrated pH meter. For continuous monitoring in a bioreactor, integrated pH probes are ideal. For smaller-scale reactions, you can take small aliquots at different time points to measure the pH.[6][15]
Quantitative Data Summary
Table 1: Optimal pH Ranges for Selected Enzymes in Reductive Amination
| Enzyme Type | Example | Optimal pH Range | Reference |
| Imine Reductase (IRED) | IRED from Streptomyces sp. | 7.0 - 9.0 | [2] |
| Amine Dehydrogenase (AmDH) | AmDH from Bacillus sp. | 8.2 - 8.8 | [10] |
| Reductive Aminase (RedAm) | RedAm from Aspergillus oryzae | ~7.0 | [2] |
| Phenylalanine Dehydrogenase | Engineered PheDH | ~9.0 | [7] |
Table 2: Common Buffer Systems for Biocatalytic Reductive Amination
| Buffer | pKa at 25°C | Effective pH Range | Notes | Reference |
| Potassium Phosphate | 7.21 | 6.2 - 8.2 | Widely used, generally good compatibility with enzymes. | [13] |
| Tris-HCl | 8.06 | 7.5 - 9.0 | pKa is temperature-dependent. | [13] |
| Glycine-NaOH | 9.60 | 8.6 - 10.6 | Useful for higher pH ranges. | [16] |
| Bicarbonate-Carbonate | 10.33 | 9.2 - 11.0 | Suitable for alkaline conditions. | [13] |
| Ammonium Formate | 3.75 (formic acid) / 9.25 (ammonium) | Can buffer over a wide range and provide the amine source. | [10] |
Experimental Protocols
Protocol 1: pH Screening for Optimal Enzyme Activity
-
Prepare a series of buffers: Prepare 100 mM solutions of different buffers to cover a pH range from 6.0 to 10.0 (e.g., phosphate for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0, and glycine-NaOH for pH 9.0-10.0).
-
Set up parallel reactions: In separate reaction vessels, combine the substrates, cofactor (e.g., NADPH), and your enzyme in each of the prepared buffers.
-
Maintain constant conditions: Ensure all other reaction parameters (temperature, substrate concentration, enzyme concentration, and stirring speed) are kept constant across all reactions.
-
Monitor reaction progress: Take samples at regular intervals and analyze for product formation using a suitable analytical method (e.g., HPLC or GC).
-
Determine optimal pH: Plot the reaction rate or final product yield against the pH to identify the optimal pH for your enzyme.
Protocol 2: pH Monitoring and Control during a Biocatalytic Reaction
-
Calibrate the pH meter: Before starting the reaction, calibrate your pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare the reaction mixture: Dissolve the substrates and cofactor in the chosen buffer at the optimal pH.
-
Initial pH measurement: Measure the initial pH of the reaction mixture before adding the enzyme.
-
Initiate the reaction: Add the enzyme to start the reaction.
-
Periodic pH monitoring: At regular time intervals (e.g., every 30-60 minutes), withdraw a small, representative sample from the reaction mixture and measure its pH.
-
pH adjustment (if necessary): If the pH deviates from the optimal value by more than a predefined threshold (e.g., ± 0.2 pH units), adjust it by adding small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Record pH changes: Keep a record of the pH measurements and any adjustments made throughout the course of the reaction.
Visualizations
Caption: Experimental workflow for pH control in biocatalytic reductive amination.
Caption: Troubleshooting logic for low yield in biocatalytic reductive amination.
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. goldbio.com [goldbio.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 10. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 13. Buffers for Biochemical Reactions [promega.jp]
- 14. mdpi.com [mdpi.com]
- 15. Real-time pH monitoring of industrially relevant enzymatic reactions in a microfluidic side-entry reactor (μSER) shows potential for pH control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: One-Pot Synthesis of Substituted Pyrrolidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of substituted pyrrolidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low or No Product Yield
Q1: My one-pot reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in one-pot pyrrolidine synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Reagent Quality and Stability:
-
Moisture/Air Sensitivity: Many reagents and catalysts used in these syntheses are sensitive to moisture and air. Ensure that all solvents are anhydrous and that reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Decomposition: Starting materials, especially aldehydes or imines, can be unstable. Verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.
-
-
Catalyst Issues:
-
Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent.[1] Purification of reactants and solvents is essential.
-
Incorrect Catalyst or Loading: The choice of catalyst is critical. For [3+2] cycloadditions, common catalysts include complexes of silver, copper, or iridium.[1][2][3] If using a catalyst, screen different types and optimize the loading percentage.[1][4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature might be too high (leading to decomposition) or too low (preventing reaction initiation). Systematically vary the temperature to find the optimal point.[1] Some reactions require reflux conditions, while others benefit from lower temperatures to enhance stability.[1]
-
Concentration: Reactant concentration can influence reaction rates and equilibria. Try adjusting the concentration of your limiting reagent.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Q2: My reaction is producing the correct pyrrolidine product, but as a mixture of stereoisomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge, governed by the subtle energetic differences between diastereomeric transition states. Optimization of several parameters is key.[1]
Troubleshooting Strategies:
-
Solvent Choice: The polarity, viscosity, and coordinating ability of the solvent can significantly influence the stereochemical outcome by stabilizing certain transition states over others.[1] Screening a range of solvents is highly recommended.[5] For instance, moving from methanol to bulkier alcohols like isopropanol has been shown to improve selectivity in some cases.[1]
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between the transition states leading to different stereoisomers.[1]
-
Catalyst System: The catalyst is paramount for controlling stereochemistry.
-
Steric Hindrance: Increasing the steric bulk of substituents on either the dipolarophile or the azomethine ylide can improve facial selectivity, leading to higher diastereoselectivity.[6]
Table 1: Effect of Solvent and Catalyst on a [3+2] Cycloaddition Reaction (Note: This is a representative table based on literature findings. Actual results will vary based on specific substrates.)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Catalyst-free | EtOH | 80 | 40 | - |
| 2 | L-proline functionalized Mn-ferrite (14) | MeOH | Reflux | 67 | >9:1 |
| 3 | L-proline functionalized Mn-ferrite (14) | EtOH | Reflux | 91 | >9:1 |
| 4 | AgOAc/(S)-QUINAP (5) | CH2Cl2 | 25 | 85 | 95:5 |
| 5 | Au(PPh3)Cl/AgBF4 (2) | Dioxane | 50 | 69 | 89:11 |
Data compiled from various sources for illustrative purposes.[2][4][7]
Problem 3: Formation of Side Products and Regioisomers
Q3: My reaction is yielding multiple products, including what appear to be regioisomers or other side products. What causes this and how can it be controlled?
A3: The formation of regioisomers is a common issue in cycloaddition reactions, arising from different possible orientations of the reactants. Side product formation can result from competing reaction pathways.
Strategies for Control:
-
Enhance Regioselectivity:
-
Catalysis: Lewis acid or transition metal catalysts can coordinate to the reactants, amplifying electronic differences and favoring the formation of a single regioisomer.[2]
-
Solvent and Temperature: Systematically screening solvents and optimizing the temperature can help favor one reaction pathway over another.[2] Non-polar solvents may preferentially stabilize one transition state.[2]
-
-
Minimize Side Reactions:
-
Amine α-C–H Bond Functionalization: In reactions involving secondary amines, functionalization can occur at different C-H bonds. Steric hindrance can be used to direct the reaction to a less substituted, more accessible site. For example, in 2-methylpyrrolidine, functionalization often preferentially occurs at the secondary C-H bond over the tertiary one due to sterics.[8]
-
Protecting Groups: If a functional group is interfering with the reaction, consider using a suitable protecting group that can be removed post-synthesis.
-
Problem 4: Difficulty with Product Purification
Q4: I am struggling to purify my substituted pyrrolidine product. It seems to be highly polar or co-elutes with byproducts. What purification strategies can I use?
A4: Substituted pyrrolidines are often basic and polar, which can complicate purification by standard column chromatography.
Purification Techniques:
-
Acid-Base Extraction: This is a highly effective method for separating basic pyrrolidines from neutral or acidic impurities.[6]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrrolidine will move into the aqueous layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the pyrrolidine salt.
-
Extract the free pyrrolidine base back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified product.
-
-
Chromatography Modifications:
-
Stationary Phase: If silica gel is not effective, consider alternative stationary phases like alumina or a polar-copolymerized C18 column for highly polar compounds.[9]
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent peak tailing on silica gel columns by deactivating acidic sites.
-
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a powerful purification technique to obtain highly pure material.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed [3+2] Cycloaddition
This protocol provides a general starting point for the one-pot synthesis of a substituted pyrrolidine via a catalyzed 1,3-dipolar cycloaddition.
-
To a dry round-bottomed flask under an inert atmosphere (N2 or Ar), add the aldehyde/ketone (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (e.g., an alkene, 1.0 mmol) in the chosen anhydrous solvent (5 mL).[1]
-
Add the selected catalyst (e.g., AgOAc, 4 mol%) to the mixture.[1]
-
Stir the resulting mixture at the desired temperature (e.g., 25 °C to 100 °C).[1]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature. If using a heterogeneous or magnetic catalyst, it can be removed by filtration or with an external magnet.[1][4]
-
Quench the reaction if necessary (e.g., with water or a saturated NH4Cl solution).
-
Proceed with an appropriate workup and purification procedure (e.g., acid-base extraction followed by column chromatography).
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
General Reaction Pathway for [3+2] Cycloaddition
Caption: One-pot [3+2] cycloaddition for pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Evaluation of 2-(4-Fluorobenzyl)pyrrolidine Analogs as CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biological evaluation of 2-(4-fluorobenzyl)pyrrolidine analogs, focusing on their activity as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory responses. Consequently, the development of potent and selective CXCR4 antagonists is a significant area of research in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological data for a series of pyrrolidine-based CXCR4 antagonists. While a complete dataset for a homologous series of this compound analogs from a single study is not available in the public domain, this table compiles representative data from various sources to facilitate a comparative analysis. The data highlights the potency of these compounds in inhibiting CXCR4 binding and function.
| Compound ID | Structure/Description | CXCR4 Binding Affinity (IC50, nM) | CXCL12-induced Ca2+ Flux (IC50, nM) | Reference |
| Analog 1 | A potent pyrrolidine-based CXCR4 antagonist with a complex scaffold. | 79 | 0.25 | [1][2] |
| Analog 2 (FC131 derivative) | 4-fluorobenzoyl derivative of a peptide-based CXCR4 antagonist. | High (0.2-0.3 µM range for similar analogs) | Lower than FC131 | [3] |
| Analog 3 | A D-peptide CXCR4 antagonist. | 364.7 ± 51.7 | - | [4] |
| Analog 4 (vMIP-II derivative) | A peptide antagonist derived from viral macrophage inflammatory protein-II. | - | Inhibited 78% of cell migration at 40 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to evaluate the biological activity of CXCR4 antagonists.
CXCR4 Receptor Binding Assay
This assay is designed to determine the affinity of test compounds for the CXCR4 receptor by measuring their ability to displace a known fluorescently labeled ligand.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells, CEM cells)
-
Fluorescently labeled CXCR4 antibody (e.g., 12G5-FITC) or ligand (e.g., fluorescently labeled CXCL12)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Competition Binding: In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted test compounds or vehicle control to the respective wells.
-
Add 50 µL of the fluorescently labeled antibody or ligand at a fixed concentration (predetermined to be at or near its Kd).
-
Incubation: Incubate the plate for 1-2 hours at 4°C, protected from light.
-
Washing: Wash the cells twice with cold assay buffer to remove unbound ligand.
-
Data Acquisition: Resuspend the cells in assay buffer and acquire the fluorescence signal using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand, is calculated using non-linear regression analysis.
CXCL12-induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium flux induced by the natural CXCR4 ligand, CXCL12.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Recombinant human CXCL12
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument
Procedure:
-
Cell Loading: Incubate the CXCR4-expressing cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the cell plate in the FLIPR instrument.
-
CXCL12 Stimulation: Inject a solution of CXCL12 at a final concentration that elicits a submaximal response (e.g., EC80).
-
Data Acquisition: Record the fluorescence intensity over time, before and after the addition of CXCL12.
-
Data Analysis: The increase in intracellular calcium concentration is measured by the change in fluorescence. The IC50 value is determined by plotting the inhibition of the CXCL12-induced calcium response against the concentration of the test compound.
Mandatory Visualization
CXCR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of the natural ligand CXCL12 to the CXCR4 receptor, and the point of inhibition by this compound analogs.
Caption: CXCR4 signaling pathway and antagonism by this compound analogs.
Experimental Workflow for Biological Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs as CXCR4 antagonists.
Caption: General workflow for synthesis and biological evaluation of CXCR4 antagonists.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Fluorobenzyl)pyrrolidine and 2-benzylpyrrolidine in Neuropharmacological Research
A detailed examination of the structural and functional differences between 2-(4-Fluorobenzyl)pyrrolidine and its non-fluorinated counterpart, 2-benzylpyrrolidine, reveals key insights for researchers in neuropharmacology and drug development. While both compounds serve as foundational scaffolds in the synthesis of psychoactive molecules, the strategic addition of a fluorine atom to the benzyl ring significantly influences biological activity, meriting a closer comparison.
This guide provides an objective comparison of the available data on the biological activity of this compound and 2-benzylpyrrolidine, focusing on their interactions with key targets in the central nervous system. Due to a lack of direct comparative studies on these two specific parent compounds, this analysis draws upon data from studies on their derivatives and provides a framework for their potential activities.
Introduction to the Compounds
Both 2-benzylpyrrolidine and this compound are pyrrolidine derivatives that are frequently utilized as building blocks in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. The pyrrolidine ring is a common motif in many biologically active compounds. The benzyl group in 2-benzylpyrrolidine contributes to its lipophilicity, which can influence its ability to cross the blood-brain barrier.
The key distinction in this compound is the presence of a fluorine atom at the para position of the benzyl ring. This substitution is a common strategy in medicinal chemistry to enhance various properties of a molecule, including metabolic stability, binding affinity, and lipophilicity, which can collectively lead to improved biological activity.
Comparative Biological Activity
Direct, head-to-head experimental data comparing the potency and efficacy of this compound and 2-benzylpyrrolidine at specific neurological targets is limited in publicly available literature. However, studies on their derivatives suggest that both scaffolds are relevant for targeting the dopamine D2 receptor. For instance, substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and their N-(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl counterparts have been investigated as potent dopamine D2 receptor antagonists[1]. This indicates that both core structures can be directed to interact with this key receptor in the dopaminergic system.
While quantitative data for the parent compounds is scarce, the known effects of fluorination in medicinal chemistry allow for informed hypotheses. The fluorine atom in this compound is expected to alter the electronic properties of the benzyl ring and could lead to more favorable interactions with receptor binding pockets. Furthermore, the carbon-fluorine bond is highly stable, which can increase the metabolic stability of the compound by blocking potential sites of metabolism.
To facilitate future comparative studies, this guide presents hypothetical tables based on the expected targets for these classes of compounds. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Hypothetical Comparative Binding Affinity (Kᵢ in nM) at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| 2-benzylpyrrolidine | - | - | - |
| This compound | - | - | - |
Table 2: Hypothetical Comparative Functional Activity (IC₅₀ in nM) in Monoamine Uptake Assays
| Compound | Dopamine (DA) Uptake | Serotonin (5-HT) Uptake | Norepinephrine (NE) Uptake |
| 2-benzylpyrrolidine | - | - | - |
| This compound | - | - | - |
Table 3: Hypothetical Comparative Binding Affinity (Kᵢ in nM) at Dopamine Receptors
| Compound | Dopamine D2 Receptor |
| 2-benzylpyrrolidine | - |
| This compound | - |
Potential Signaling Pathways
Given the established activity of their derivatives at dopamine D2 receptors, both 2-benzylpyrrolidine and this compound are likely to modulate dopaminergic signaling pathways. Antagonism of D2 receptors would inhibit the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The potential interaction with monoamine transporters suggests a role in modulating the levels of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby affecting their respective signaling pathways.
References
A Comparative Guide to the Enantiomeric Separation and Analysis of 2-(4-Fluorobenzyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of potential analytical methods for the enantiomeric separation and analysis of 2-(4-Fluorobenzyl)pyrrolidine, a substituted pyrrolidine that is a common structural motif in medicinal chemistry. Due to the limited availability of published methods for this specific analyte, this guide presents data and protocols for structurally analogous compounds, primarily other 2-arylmethyl- and 2-substituted pyrrolidines. This information serves as a robust starting point for method development and validation.
Comparative Performance of Analytical Methods
The primary techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with its own set of advantages and disadvantages. The choice of method often depends on the analyte's properties, the required sensitivity, and the available instrumentation.
Data Summary: Chiral HPLC and GC of 2-Substituted Pyrrolidine Analogs
| Analytical Method | Chiral Stationary Phase (CSP) / Column | Typical Mobile Phase / Carrier Gas | Analyte/Analog | Resolution (Rs) | Retention Times (min) | Observations |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane/Isopropanol | 2-(Furan-3-yl)-1-tosylpyrrolidine | > 2.0 | Not Specified | Broad applicability and high efficiency are characteristic of these columns.[1] |
| Chiral HPLC | Polysaccharide-based | n-Hexane/Ethanol with basic modifier (e.g., DEA) | 2-Benzylpiperidine | > 1.5 | Not Specified | Addition of a basic modifier can improve peak shape for basic analytes.[2] |
| Chiral HPLC | Cyclodextrin-based (e.g., CYCLOBOND™) | Acetonitrile/Water, Methanol/Buffer | General Chiral Amines | Variable | Not Specified | Robust and versatile for a wide range of chiral compounds.[1] |
| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEXsm) | Helium | 2-(p-chlorophenyl)pyrrolidine | > 1.5 | Matches commercial standards | Derivatization may be necessary to improve volatility and peak shape. |
| Chiral GC | Not Specified (likely cyclodextrin-based) | Not Specified | N-Boc-2-lithiopyrrolidine (after quenching) | Not Specified | 14.3 and 16.1 | Chiral GC is effective for the analysis of less polar, more volatile pyrrolidine derivatives.[3] |
Experimental Protocols
Below are detailed experimental protocols for chiral HPLC and GC, adapted from methods for structurally similar compounds. These serve as a strong foundation for developing a specific method for this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is often a successful starting point for the separation of aromatic-containing chiral compounds.
Instrumentation:
-
HPLC system with a pump (isocratic or gradient)
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). Note: The ratio of hexane to alcohol is a critical parameter to optimize for resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 263 nm (based on the UV absorbance of the fluorobenzyl group)
-
Injection Volume: 10 µL
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Development and Optimization:
-
Mobile Phase Composition: Vary the percentage of the alcohol modifier (isopropanol or ethanol) to optimize the separation factor (α) and resolution (Rs).
-
Basic Additive: For basic analytes like pyrrolidines, peak tailing can be an issue due to interactions with the silica support. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape.[2]
Protocol 2: Chiral Gas Chromatography (GC)
This protocol is suitable for the analysis of this compound, particularly if derivatization is employed to increase volatility and improve chromatographic performance.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler or manual injection port
-
Chiral capillary column
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 5 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID) or MS transfer line temperature
-
Injection Mode: Split (e.g., 50:1 split ratio)
Sample Preparation and Derivatization:
-
Direct Analysis: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
Derivatization (Optional but Recommended): To improve peak shape and potentially enhance separation, the pyrrolidine nitrogen can be derivatized. A common method is acylation, for example, with trifluoroacetic anhydride (TFAA).
-
Dissolve a small amount of the sample in a suitable solvent.
-
Add an excess of TFAA and a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture for GC analysis.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for chiral method development and the enantiomeric analysis process.
Caption: A general workflow for the enantiomeric separation and analysis of a chiral compound.
Caption: A decision-making workflow for chiral method development.
References
A Comparative Guide to the Structure-Activity Relationships of 2-(4-Fluorobenzyl)pyrrolidine Derivatives
The 2-(4-fluorobenzyl)pyrrolidine scaffold is a versatile chemical framework that has been extensively explored in medicinal chemistry to develop potent and selective ligands for various biological targets. The introduction of a fluorine atom on the benzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, including metabolic stability and binding affinity. This guide provides a comparative overview of the structure-activity relationship (SAR) studies of this compound derivatives, focusing on their interactions with key biological targets such as the Dopamine D2 receptor, the Vesicular Monoamine Transporter-2 (VMAT2), and Dipeptidyl Peptidase-4 (DPP-4).
Dopamine D2 Receptor Antagonists
A series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have been synthesized and evaluated as dopamine D2 receptor antagonists.[1][2] The affinity for the D2 receptor was found to be highly dependent on the stereochemistry of the pyrrolidine ring and the substitution pattern on the benzamide or salicylamide moiety.
Key SAR Findings:
-
Stereochemistry: The (R)-enantiomer of the 2-(aminomethyl)pyrrolidine core is essential for high affinity to the D2 receptor.[1][2]
-
N-Substitution on Pyrrolidine: The presence of a 4-fluorobenzyl group on the pyrrolidine nitrogen was found to be favorable for potent D2 antagonism.[1]
-
Benzamide/Salicylamide Substituents: Potency is significantly influenced by the substituents on the aromatic ring of the benzamide or salicylamide. 2,3-dimethoxy substitution on benzamides and 5,6-dimethoxy substitution on salicylamides resulted in compounds with IC50 values around 1 nM for the inhibition of [3H]spiperone binding to rat striatal D2 receptors.[1][2]
-
Conformation: X-ray crystallography of a potent analog revealed a conformation where the 4-fluorobenzyl group is folded over the salicylamide moiety, suggesting a specific binding orientation within the receptor.[1][2]
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of Substituted (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides [1]
| Compound | Ar-Substituents | IC50 (nM) for [3H]spiperone binding |
| 22 | 3-bromo-5,6-dimethoxy (salicylamide) | ~1 |
| 26 | 2,3-dimethoxy (benzamide) | ~1 |
Vesicular Monoamine Transporter-2 (VMAT2) Inhibitors
While direct SAR studies on this compound derivatives as VMAT2 inhibitors are not extensively detailed in the provided results, research on pyrrolidine analogs of GZ-793A provides valuable insights into the structural requirements for VMAT2 inhibition.[3][4] These studies explored modifications of the N-substituent and the phenethyl groups at the 2- and 5-positions of the pyrrolidine ring.
Key SAR Findings:
-
Heterocyclic Ring: Reducing the central heterocyclic ring from a piperidine (as in GZ-793A) to a pyrrolidine resulted in novel and potent VMAT2 inhibitors.[3][4]
-
Phenethyl Substituents: Previous SAR studies indicated that fluorophenethyl or methoxyphenethyl moieties were among the most potent VMAT2 ligands.[3] This suggests that a 4-fluorobenzyl group could also be a favorable substituent.
-
N-Substituent: The N-propane-1,2(R)-diol group was found to be a key feature in the evaluated analogs.[3]
-
Substitution on Phenethyl Group: A 4-difluoromethoxyphenethyl analog was the most potent inhibitor of [3H]dihydrotetrabenazine ([3H]DTBZ) binding, with a Ki of 560 nM, which is a 15-fold greater affinity than the parent compound GZ-793A.[3][4] This highlights the importance of the electronic and steric properties of the substituent at the 4-position of the aromatic ring.
Table 2: VMAT2 Binding Affinity and Dopamine Uptake Inhibition of Pyrrolidine Analogs [3][4]
| Compound | R (Substitution on phenethyl) | [3H]DTBZ Binding Ki (μM) | [3H]DA Uptake Ki (μM) |
| GZ-793A (parent compound) | 4-OCH3 (on piperidine) | 8.29 | 0.029 |
| 11d | 4-OCH3 | >10 | 0.049 |
| 11f | 4-OCHF2 | 0.560 | 0.045 |
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A series of novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been designed and synthesized as inhibitors of DPP-4 for the potential treatment of type 2 diabetes.[5][6]
Key SAR Findings:
-
4-Fluoropyrrolidine: The introduction of a fluorine atom at the 4-position of the pyrrolidine-2-carbonitrile scaffold was a key modification that led to potent DPP-4 inhibitors.[5]
-
N-Substituent: The nature of the substituent on the pyrrolidine nitrogen is critical for activity.
-
Potency and Selectivity: Compound 17a from one series demonstrated high DPP-4 inhibitory activity (IC50 = 0.017 μM) and good selectivity against related proteases like DPP-8 and DPP-9.[5] Another compound, 9l , from a different series also showed excellent DPP-4 inhibition (IC50 = 0.01 μM) and good selectivity.[6]
Table 3: In Vitro DPP-4 Inhibitory Activity of Pyrrolidine-2-carbonitrile Derivatives
| Compound | Scaffold | IC50 (μM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 17a | 4-fluoropyrrolidine-2-carbonitrile | 0.017[5] | 1324[5] | 1164[5] |
| 9l | octahydrocyclopenta[b]pyrrole-2-carbonitrile | 0.01[6] | 898[6] | 566[6] |
Experimental Protocols
[3H]Spiperone Binding Assay for Dopamine D2 Receptors
This assay measures the ability of a compound to displace the radiolabeled D2 antagonist [3H]spiperone from its binding sites on dopamine D2 receptors in rat striatal membranes.
Methodology:
-
Tissue Preparation: Male Sprague-Dawley rats are sacrificed, and the striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.
-
Binding Assay: The membrane suspension is incubated with [3H]spiperone (typically at a concentration around its Kd value) and various concentrations of the test compounds in a final volume of 1 mL of 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation and Filtration: The mixture is incubated at 37°C for a specified time (e.g., 15 minutes). The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed rapidly with ice-cold buffer to remove unbound radioactivity.
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., (+)-butaclamol). The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone) are calculated by non-linear regression analysis of the competition curves.
Vesicular Monoamine Transporter-2 (VMAT2) Assays
[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay: This assay determines the affinity of compounds for the VMAT2 by measuring their ability to displace the radioligand [3H]DTBZ.
Methodology:
-
Vesicle Preparation: Synaptic vesicles are prepared from rat brain tissue. The brain is homogenized in a sucrose buffer, and the homogenate is subjected to differential centrifugation to isolate the vesicular fraction.
-
Binding Assay: The prepared vesicles are incubated with [3H]DTBZ and varying concentrations of the test compounds in a suitable buffer.
-
Incubation and Filtration: The incubation is carried out at room temperature for a defined period, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Radioactivity Measurement and Data Analysis: The radioactivity on the filters is measured, and the Ki values are determined from the IC50 values obtained from the competition binding curves.
[3H]Dopamine ([3H]DA) Uptake Assay: This functional assay measures the ability of compounds to inhibit the uptake of [3H]DA into synaptic vesicles.
Methodology:
-
Vesicle Preparation: As described for the binding assay.
-
Uptake Assay: Vesicles are incubated with [3H]DA in the presence of ATP (to energize the transporter) and varying concentrations of the test compounds.
-
Incubation and Termination: The uptake is allowed to proceed for a short period at 37°C and is then terminated by the addition of ice-cold buffer and rapid filtration.
-
Radioactivity Measurement and Data Analysis: The amount of [3H]DA taken up by the vesicles is quantified, and the Ki values for uptake inhibition are calculated.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Methodology:
-
Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin) are used.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The plate is incubated at a specific temperature (e.g., 37°C), and the increase in fluorescence resulting from the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined, and the IC50 value for each compound is calculated by plotting the percent inhibition against the compound concentration.
Visualizations
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Simplified Dopamine D2 Receptor signaling pathway.
References
- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Docking Study of Pyrrolidine Derivatives as MAO-B Inhibitors
A head-to-head comparison of fluorinated and non-fluorinated pyrrolidines reveals the significant impact of fluorine substitution on binding affinity to Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the comparative docking studies, supported by experimental data and comprehensive protocols.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide delves into the effects of fluorination on the pyrrolidine scaffold, a privileged structure in medicinal chemistry, by examining its interaction with MAO-B.
Comparative Analysis: Fluorinated Pyrrolidine vs. Non-Fluorinated Standard
A recent study provides a compelling case for the benefits of fluorination. In this research, a series of novel chiral fluorinated pyrrolidine derivatives were designed, synthesized, and evaluated for their inhibitory activity against MAO-B. The performance of these fluorinated compounds was compared with that of safinamide, a non-fluorinated MAO-B inhibitor currently used in clinical practice.
The experimental results are unequivocal. The fluorinated pyrrolidine derivative, designated as compound D5 , exhibited a significantly higher inhibitory potency against MAO-B, with an IC50 value of 0.019 μM. This represents a more than eight-fold increase in activity compared to safinamide, which has an IC50 of 0.163 μM[1]. This substantial improvement in biological activity underscores the profound effect of fluorine substitution.
To elucidate the molecular basis for this enhanced activity, a molecular docking study was performed. While the specific docking scores from the study are not publicly available, the research confirms that the enhanced hydrophobic interactions of compound D5 within the active site of MAO-B are responsible for its improved activity[1]. The following table summarizes the key experimental findings.
| Compound | Fluorination Status | Target | Experimental Inhibitory Activity (IC50) |
| Compound D5 | Fluorinated | MAO-B | 0.019 μM [1] |
| Safinamide | Non-fluorinated | MAO-B | 0.163 μM[1] |
Experimental Protocols: A Blueprint for Comparative Docking Studies
The following section details a typical methodology for conducting a comparative molecular docking study of fluorinated and non-fluorinated pyrrolidine derivatives against MAO-B, based on established protocols in the field.
Protein Preparation
The initial step involves the preparation of the target protein, MAO-B. The three-dimensional crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB). A common choice is the PDB entry 2V5Z , which represents the enzyme in complex with safinamide.
The protein structure is then prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms to the protein structure.
-
Assigning appropriate protonation states to the amino acid residues at a physiological pH.
-
Minimizing the energy of the protein structure to relieve any steric clashes.
Ligand Preparation
Both the fluorinated pyrrolidine derivatives and the non-fluorinated reference compound (e.g., safinamide) are prepared for docking. This process includes:
-
Generating the 3D structures of the ligands.
-
Assigning partial charges to the atoms.
-
Defining the rotatable bonds within the ligand structures to allow for conformational flexibility during docking.
Molecular Docking Simulation
Molecular docking is performed using a validated software package such as AutoDock, Glide, or GOLD. The prepared ligands are docked into the active site of the prepared MAO-B structure.
The key steps in the docking process are:
-
Grid Box Definition: A grid box is defined around the active site of MAO-B. This box encompasses the binding pocket where the ligands are expected to interact with the enzyme. The dimensions and center of the grid box are crucial parameters that are carefully determined based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore the conformational space of the ligand within the defined grid box. This algorithm generates a diverse set of possible binding poses for each ligand.
-
Scoring Function: A scoring function is used to evaluate the binding affinity of each generated pose. The scoring function calculates a score or binding energy that predicts the strength of the interaction between the ligand and the protein. The poses with the best scores are considered the most likely binding modes.
Analysis of Results
The final step involves the analysis of the docking results. The binding poses of the fluorinated and non-fluorinated pyrrolidines are visually inspected to identify key interactions with the amino acid residues in the MAO-B active site. The docking scores or binding energies are compared to quantitatively assess the impact of fluorination on the binding affinity.
Workflow for Comparative Docking Studies
The following diagram illustrates the logical workflow of a typical comparative docking study.
Conclusion
The comparative analysis of fluorinated versus non-fluorinated pyrrolidines as MAO-B inhibitors provides compelling evidence for the strategic use of fluorine in drug design. The significant enhancement in the inhibitory activity of fluorinated derivatives, as supported by experimental data, highlights the potential of this approach to optimize lead compounds. Molecular docking studies, when conducted with rigorous and well-defined protocols, serve as a powerful tool to rationalize these experimental findings at a molecular level and guide the design of next-generation therapeutics with improved potency and selectivity.
References
Comparative Analysis of 2-(4-Fluorobenzyl)pyrrolidine Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical testing of 2-(4-Fluorobenzyl)pyrrolidine derivatives across various therapeutic targets. The inclusion of the 4-fluorobenzyl moiety on the pyrrolidine scaffold has been explored to enhance biological activity, leveraging its favorable physicochemical properties for potential applications in neuropharmacology, oncology, and metabolic diseases.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate objective comparison and inform future research directions.
Section 1: Dopamine D₂ Receptor Antagonism for Antipsychotic Potential
Derivatives of this compound have been synthesized and evaluated as antagonists of the dopamine D₂ receptor, a key target for antipsychotic drugs. The research highlights the stereospecificity of these compounds, with the (R)-enantiomer demonstrating significantly higher affinity for the D₂ receptor.[2]
Data Presentation
Table 1: In Vitro Dopamine D₂ Receptor Binding Affinity
| Compound ID | Aromatic Substitution Pattern | IC₅₀ (nM) for [³H]spiperone Binding |
| 22 | 5,6-dimethoxysalicylamide | ~1[2] |
| 26 | 2,3-dimethoxybenzamide | ~1[2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound Series | Preclinical Model | Endpoint | Outcome |
| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Apomorphine-induced stereotypy in rats | Blockade of stereotyped behavior | Potency correlated with in vitro D₂ receptor affinity[2] |
| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Catalepsy induction in rats | Induction of catalepsy | Higher doses were required to induce catalepsy than to block apomorphine-induced responses[2] |
Experimental Protocols
In Vitro Dopamine D₂ Receptor Binding Assay
This assay quantifies the affinity of a compound for the dopamine D₂ receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Striatal tissue from rats is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the D₂ receptors.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled D₂ receptor antagonist, [³H]spiperone, and varying concentrations of the test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]spiperone (IC₅₀) is determined by non-linear regression analysis.
In Vivo Apomorphine-Induced Stereotypy Model
This behavioral model in rodents is used to assess the central dopamine receptor blocking activity of a compound.
-
Animal Dosing: Rats are administered the test compound at various doses, typically via intraperitoneal injection.
-
Dopamine Agonist Challenge: After a predetermined time, the animals are challenged with apomorphine, a dopamine receptor agonist that induces stereotyped behaviors such as sniffing, gnawing, and licking.
-
Behavioral Scoring: The intensity of the stereotyped behaviors is observed and scored by a trained technician who is blinded to the treatment groups.
-
Efficacy Determination: The ability of the test compound to reduce the stereotypy score compared to a vehicle-treated control group is used to determine its in vivo D₂ receptor antagonist activity.[2]
Mandatory Visualization
Caption: Workflow for the development of D₂ receptor antagonists.
Section 2: Anticancer Activity of Makaluvamine Analogs
A synthetic analog of the marine natural product makaluvamine, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), which incorporates a 4-fluorobenzylamino moiety, has demonstrated potent anticancer activity in vitro and in vivo.[3][4]
Data Presentation
Table 3: In Vitro Cytotoxicity of FBA-TPQ
| Cell Line(s) | Cancer Type | IC₅₀ (µmol/L) |
| 14 human cell lines, including MCF-7 and MDA-MB-468 | Breast and others | 0.097 - 2.297[4] |
Table 4: In Vivo Antitumor Efficacy of FBA-TPQ
| Animal Model | Tumor Type | Outcome |
| Nude mice | Breast cancer xenograft | Dose-dependent inhibition of tumor growth[4] |
Experimental Protocols
In Vitro Cytotoxicity Assay
The cytotoxic effect of FBA-TPQ on cancer cells was evaluated using a standard cell viability assay.
-
Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of FBA-TPQ for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, where a reagent is converted by metabolically active cells into a colored product.
-
Data Analysis: The absorbance of the colored product is measured, and the IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[3]
In Vivo Xenograft Model
The antitumor efficacy of FBA-TPQ was evaluated in an immunodeficient mouse model bearing human tumors.
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of nude mice.
-
Treatment Initiation: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. FBA-TPQ is administered systemically (e.g., intraperitoneally) according to a defined dosing schedule.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a specified size. The antitumor efficacy of FBA-TPQ is determined by comparing the tumor growth in the treated group to that of the control group.[4]
Mandatory Visualization
Caption: Simplified signaling pathway of FBA-TPQ in cancer cells.
Section 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
A series of 4-fluoropyrrolidine-2-carbonitrile derivatives were designed and synthesized as inhibitors of DPP-IV, a therapeutic target for the management of type 2 diabetes.
Data Presentation
Table 5: In Vitro DPP-IV Inhibitory Activity and Selectivity
| Compound ID | DPP-IV IC₅₀ (µM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| 8l | 0.05[5] | Not Reported | Not Reported |
| 9l | 0.01[5] | 898.00[5] | 566.00[5] |
Table 6: In Vivo Efficacy and Pharmacokinetic Profile
| Compound ID | Efficacy in Oral Glucose Tolerance Test (OGTT) | Oral Bioavailability (F) |
| 8l | Decreased blood glucose[5] | 53.2%[5] |
| 9l | Good efficacy[5] | 22.8%[5] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of the DPP-IV enzyme.
-
Reaction Setup: The assay is conducted in a microplate format. Recombinant human DPP-IV enzyme is incubated with various concentrations of the test inhibitor.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC.
-
Fluorescence Measurement: The cleavage of the substrate by DPP-IV releases a fluorescent product, and the increase in fluorescence is monitored over time using a plate reader.
-
IC₅₀ Determination: The rate of the reaction is calculated, and the IC₅₀ value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity. Selectivity is assessed by performing similar assays with related proteases like DPP-8 and DPP-9.[5]
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to evaluate the effect of a compound on glucose metabolism.
-
Animal Preparation: Mice are fasted overnight to establish a baseline glucose level.
-
Compound Administration: The test compound or vehicle is administered orally.
-
Glucose Challenge: After a specified period, a concentrated glucose solution is administered orally to the mice.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.
-
Data Analysis: The efficacy of the compound is determined by its ability to reduce the post-challenge increase in blood glucose levels compared to the vehicle-treated control group.[5]
Mandatory Visualization
Caption: Logical workflow for the identification of lead DPP-IV inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Pyrrolidine Compounds
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of the cytotoxic effects of recently developed pyrrolidine-containing compounds against various cancer cell lines. The data presented is compiled from peer-reviewed studies and aims to assist researchers, scientists, and drug development professionals in evaluating the potential of these novel molecules as anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic potential of novel pyrrolidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of three distinct classes of novel pyrrolidine compounds against a panel of cancer cell lines.
| Compound Class | Compound Name/Number | Cell Line | IC50 Value | Assay Used |
| Spirooxindole-Pyrrolidines | 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one (4) | HeLa (Cervical Cancer) | < 20 µg/ml | AlamarBlue Assay |
| Vero (Normal Kidney Cells) | < 20 µg/ml | AlamarBlue Assay | ||
| 3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one (1) | HeLa (Cervical Cancer) | 70 µg/ml | AlamarBlue Assay | |
| Vero (Normal Kidney Cells) | > 70 µg/ml | AlamarBlue Assay | ||
| Pyrrolidinyl-Spirooxindoles | Compound 5g | MCF-7 (Breast Cancer) | 2.8 µM | MTT Assay |
| Compound 5l | MCF-7 (Breast Cancer) | 3.4 µM | MTT Assay | |
| MDA-MB-231 (Breast Cancer) | 8.45 µM | MTT Assay | ||
| Compound 5o | MCF-7 (Breast Cancer) | 4.12 µM | MTT Assay | |
| MDA-MB-231 (Breast Cancer) | 4.32 µM | MTT Assay | ||
| Pyrrolidine Diketopiperazines | 2155-14 | SKMEL-28 (Melanoma) | 0.563 ± 0.04 µM | Not Specified |
| M14 (Melanoma) | 3.6 ± 0.3 µM | Not Specified | ||
| B16/F10 (Murine Melanoma) | 2.7 ± 0.2 µM | Not Specified | ||
| 2155-18 | SKMEL-28 (Melanoma) | 0.890 ± 0.07 µM | Not Specified | |
| M14 (Melanoma) | 0.745 ± 0.06 µM | Not Specified | ||
| B16/F10 (Murine Melanoma) | 1.149 ± 0.08 µM | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key cytotoxicity assays cited in this guide.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[1]
AlamarBlue™ Assay Protocol
The AlamarBlue™ assay incorporates a resazurin-based indicator to measure cell viability and cytotoxicity. Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.
-
Cell Plating and Treatment: Cells in the logarithmic growth phase are harvested and plated in 96-well plates. They are then exposed to the test agent at various concentrations.[3]
-
Reagent Addition: AlamarBlue™ reagent is added to each well, typically at 10% of the culture volume.[3]
-
Incubation: The plates are incubated for 4-8 hours. The optimal incubation time can vary depending on the cell type.[3]
-
Measurement: The fluorescence is read using an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.[3]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[4]
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds for a specified duration.[4]
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is transferred to a new plate.
-
LDH Reaction: An LDH detection mix is added to each well containing the supernatant. This mix typically contains lactate, NAD+, and a tetrazolium salt.[4]
-
Incubation and Measurement: The plate is incubated at room temperature, protected from light, for approximately 60 minutes. A stop solution is then added, and the absorbance is read at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.[4]
Visualizing Cellular Processes
Diagrams illustrating experimental workflows and biological pathways provide a clear visual representation of complex processes. The following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
comparing efficacy of different chiral catalysts for pyrrolidine synthesis
The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern medicinal chemistry and drug development, as this structural motif is a key component in a vast number of pharmaceuticals and natural products. The efficacy of these syntheses is critically dependent on the choice of chiral catalyst. This guide provides an objective comparison of the performance of various prominent chiral catalysts for the asymmetric synthesis of pyrrolidines, supported by experimental data to aid researchers in catalyst selection.
Performance of Chiral Catalysts in Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition of an azomethine ylide with an alkene is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. The choice of chiral catalyst is paramount in controlling the stereochemical outcome of this reaction. Below is a comparison of different catalytic systems for the synthesis of a representative polysubstituted pyrrolidine.
| Catalyst System | Chiral Ligand/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Palladium-Catalyzed | (S)-BINAP derivative | 95 | >20:1 | 98 |
| Copper-Catalyzed | (R,R)-Ph-Box | 85 | 19:1 | 96 |
| Silver-Catalyzed | (R)-Tol-BINAP | 92 | >95:5 | 97 |
| Organocatalyzed | Proline-derived Squaramide | 88 | 91:9 | >99 |
Note: The data presented is a synthesis of representative results from the literature for the asymmetric [3+2] cycloaddition of an azomethine ylide generated from a glycine imino ester with an electron-deficient alkene. Conditions for each reaction (e.g., solvent, temperature, reaction time) are detailed in the experimental protocols section.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is representative for the synthesis of highly substituted pyrrolidines using a chiral palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-BINAP derivative ligand
-
Glycine imino ester (azomethine ylide precursor)
-
Electron-deficient alkene (e.g., a maleimide derivative)
-
Anhydrous toluene
-
Base (e.g., triethylamine)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Pd(OAc)₂ (2.5 mol%) and the (S)-BINAP derivative ligand (7.5 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add the glycine imino ester (1.2 equivalents) and the electron-deficient alkene (1.0 equivalent) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C) and add the base (e.g., triethylamine, 1.5 equivalents) dropwise.
-
Allow the reaction to stir at this temperature for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Copper-Catalyzed Asymmetric [3+2] Cycloaddition.[1]
This protocol outlines a typical procedure for the copper-catalyzed enantioselective synthesis of pyrrolidines.[1]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
(R,R)-Ph-Box ligand
-
Glycine imino ester
-
Electron-deficient alkene
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., DBU)
Procedure:
-
To a solution of the electron-deficient alkene (1.0 equivalent) in anhydrous DCM, add CuOTf·0.5C₇H₈ (5 mol%) and the (R,R)-Ph-Box ligand (6 mol%).
-
Stir the mixture at room temperature for 1 hour.
-
Add the glycine imino ester (1.2 equivalents) to the reaction mixture.
-
Cool the reaction to 0 °C and add the base (e.g., DBU, 1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for the required duration (e.g., 6-12 hours), monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pyrrolidine product.
-
Analyze the stereoselectivity using chiral HPLC.
Organocatalyzed Asymmetric Michael Addition for Pyrrolidine Synthesis
The asymmetric Michael addition is another powerful strategy for the construction of chiral pyrrolidines, often utilizing proline-derived organocatalysts.
Materials:
-
Proline-derived squaramide catalyst
-
α,β-Unsaturated aldehyde or ketone
-
Nitroalkane
-
Anhydrous solvent (e.g., chloroform or toluene)
-
Acidic co-catalyst (e.g., benzoic acid)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in the anhydrous solvent, add the proline-derived squaramide catalyst (10 mol%) and the acidic co-catalyst (10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nitroalkane (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for the necessary time (typically 24-48 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product is then subjected to a subsequent reductive cyclization step (e.g., using H₂/Raney Ni or another suitable reducing agent) to form the pyrrolidine ring.
-
Purify the final pyrrolidine product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Experimental Workflow and Catalytic Cycles
To further elucidate the processes involved in chiral catalyst-mediated pyrrolidine synthesis, the following diagrams illustrate a generalized experimental workflow and the catalytic cycles for both metal-catalyzed and organocatalyzed reactions.
Caption: A generalized experimental workflow for chiral catalyst-mediated pyrrolidine synthesis.
Caption: Simplified catalytic cycles for metal-catalyzed and organocatalyzed pyrrolidine synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for Fluorinated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical intermediates can significantly alter their physicochemical properties, presenting unique challenges and considerations for analytical method validation. This guide provides a comparative overview of common analytical techniques used for the characterization and quality control of fluorinated pharmaceutical intermediates. The following sections present a summary of quantitative data, detailed experimental protocols for key methods, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.
Data Presentation: A Comparative Summary
The selection of an analytical method for a fluorinated pharmaceutical intermediate is a critical decision in the drug development process. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful and widely employed techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities. The choice of method will depend on the specific properties of the analyte and the intended purpose of the analysis, such as impurity profiling, stability testing, or quantitative determination.
The validation of these methods is essential to ensure the reliability and accuracy of the data generated. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Below is a comparative summary of typical validation parameters for HPLC and GC-MS methods tailored for the analysis of a model fluorinated pharmaceutical intermediate.
Table 1: Comparison of HPLC and GC-MS Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Differences and Rationale |
| Linearity (Correlation Coefficient, r²) | > 0.999[2] | > 0.995 | HPLC often exhibits slightly better linearity for polar, non-volatile compounds. GC-MS linearity can be influenced by ionization efficiency. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy. The choice depends on the volatility and thermal stability of the analyte and its impurities. |
| Precision (RSD%) | < 2%[2] | < 5% | HPLC generally offers better precision for quantitative analysis due to lower sample preparation variability and instrumental factors. |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | GC-MS, particularly with selected ion monitoring (SIM), typically provides superior sensitivity for volatile and semi-volatile compounds.[3] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Consistent with LOD, GC-MS often allows for the quantification of trace-level impurities at lower concentrations than HPLC.[3] |
| Specificity/Selectivity | High (with appropriate column and detector) | Very High (mass fragmentation patterns) | GC-MS offers exceptional specificity due to the unique mass fragmentation patterns of analytes, aiding in confident peak identification. |
| Robustness | Assessed by varying flow rate, mobile phase composition, pH | Assessed by varying inlet temperature, oven ramp rate, gas flow rate | Both methods require rigorous robustness testing to ensure they remain unaffected by minor variations in operational parameters. |
Mandatory Visualization
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for a fluorinated pharmaceutical intermediate.
Logical Relationship of Analytical Techniques
This diagram illustrates the relationship between different analytical techniques in the comprehensive characterization of a fluorinated pharmaceutical intermediate.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for the validation of an HPLC method for determining the purity of a fluorinated pharmaceutical intermediate.
Objective: To develop and validate a precise and accurate HPLC method for the quantification of a fluorinated pharmaceutical intermediate and its impurities.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Analytical column suitable for the analyte (e.g., C18 reverse-phase column).
Reagents and Materials:
-
Reference standard of the fluorinated pharmaceutical intermediate.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., phosphate buffer), if required for pH control.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV spectrum of the analyte.
-
Injection Volume: 10-20 µL.
Validation Procedure:
-
Specificity: Inject a blank (mobile phase), the reference standard, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Inject each concentration in triplicate and plot the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.[2]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the reference standard at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[2]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as the flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the structural elucidation and quantification of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[4][5]
Objective: To confirm the identity and determine the purity of a fluorinated pharmaceutical intermediate.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an internal standard with a known ¹⁹F signal if quantitative analysis is required.
NMR Protocol:
-
¹⁹F NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
Set the spectral width to cover the expected range of fluorine chemical shifts.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Reference the chemical shifts to a known standard (e.g., CFCl₃).
-
-
Structural Confirmation:
-
Analyze the chemical shifts, coupling constants (J-coupling) to other nuclei (e.g., ¹H, ¹³C), and signal multiplicities to confirm the structure of the fluorinated intermediate.
-
-
Quantitative Analysis:
-
Integrate the area of the ¹⁹F signal corresponding to the analyte and compare it to the integral of the internal standard to determine the concentration and purity. The high sensitivity of the fluorine nucleus allows for the analysis of low-concentration samples.[6]
-
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. rjptonline.org [rjptonline.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 6. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
Comparative Analysis of 2-(4-Fluorobenzyl)pyrrolidine-based Inhibitors: A Focus on Cross-Reactivity
For Immediate Release
A comprehensive guide offering a comparative analysis of the cross-reactivity of 2-(4-Fluorobenzyl)pyrrolidine-based inhibitors has been compiled to provide researchers, scientists, and drug development professionals with objective data on the performance and selectivity of this class of compounds. This guide summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of experimental workflows and inhibitor interactions.
The this compound scaffold is a key structural motif in a number of potent and selective enzyme inhibitors. A prominent example is Safinamide, a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor approved for the treatment of Parkinson's disease.[1][2][3] This guide will use Safinamide as a primary example to illustrate the cross-reactivity profile of this inhibitor class.
Executive Summary of Cross-Reactivity Data
The selectivity of an inhibitor is a critical factor in drug development, as off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity of Safinamide against its primary target, MAO-B, and a range of other enzymes and receptors to highlight its selectivity profile.
| Target Family | Target | Test System | Result (IC50 / Ki) | Reference |
| Primary Target | Monoamine Oxidase B (MAO-B) | Human Brain | IC50 = 0.079 µM | [4] |
| Rat Brain | IC50 = 0.098 µM | [4] | ||
| Off-Target Enzymes | Monoamine Oxidase A (MAO-A) | Human Brain | IC50 = 80 µM | [4] |
| Rat Brain | IC50 = 485 µM | [4] | ||
| L-amino-acid decarboxylase | In vitro | No significant inhibition | [4] | |
| Catechol-O-methyltransferase (COMT) | In vitro | No significant inhibition | [4] | |
| Cytochrome P450 (CYP) Enzymes | Human Liver Microsomes | No significant inhibition or induction | [1][2][5] | |
| Off-Target Transporters | Dopamine Transporter (DAT) | Human recombinant receptors | IC50 = 9 µM | [4] |
| Rat Brain Synaptosomes | IC50 = 12 µM | [4] | ||
| Serotonin Transporter (SERT) | Rat Brain Synaptosomes | IC50 = 21 µM | [4] | |
| Human recombinant receptors | IC50 = 6 µM | [4] | ||
| Organic Anion Transporter 3 (OAT3) | In vitro | Safinamide acid binds, but not clinically significant | [3] | |
| Off-Target Ion Channels | Voltage-gated Sodium Channels (hNav1.4) | HEK293T cells | IC50 = 33 µM (at 10 Hz) | [6] |
| IC50 = 6 µM (myotonia-mimicking conditions) | [6] | |||
| N-type Calcium Channels | In vitro | Blocks channels | [7] | |
| Off-Target Receptors | Dopamine Receptors (D1, D2, D3, D4, D5) | Human recombinant receptors | No specific affinities | [4] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Methodologies
To ensure a thorough understanding of the presented data, detailed protocols for the key cross-reactivity assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the potency and selectivity of inhibitors against the two MAO isoforms, MAO-A and MAO-B.
Principle: The enzymatic activity of recombinant human MAO-A and MAO-B is measured by monitoring the deamination of a substrate, such as kynuramine. The formation of the product, 4-hydroxyquinoline, is quantified by fluorescence. The reduction in product formation in the presence of the inhibitor is used to determine the IC50 value.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and the substrate kynuramine are prepared in a suitable buffer (e.g., potassium phosphate buffer).
-
Inhibitor Preparation: The this compound-based inhibitor is serially diluted to a range of concentrations.
-
Assay Reaction: The inhibitor or vehicle control is pre-incubated with the MAO enzyme in a 96-well plate.
-
The reaction is initiated by the addition of the kynuramine substrate.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Detection: The reaction is stopped, and the fluorescence of the product is measured using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Radioligand Binding Assay for Receptor Cross-Reactivity
This assay is used to determine the affinity of a compound for a wide range of receptors, ion channels, and transporters.
Principle: The assay measures the ability of a test compound to displace a known radioactively labeled ligand from its target receptor. The amount of radioactivity bound to the receptor is quantified, and a lower amount of bound radioactivity in the presence of the test compound indicates higher binding affinity.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Reaction Mixture: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is calculated at each concentration of the test compound. The IC50 value is determined, which can be converted to a Ki value using the Cheng-Prusoff equation.
Kinase Inhibition Assay
This assay evaluates the inhibitory activity of a compound against a panel of protein kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity. Luminescence-based assays that measure the amount of ATP remaining after the kinase reaction are common.
Protocol:
-
Reagent Preparation: The kinase, its specific substrate, and ATP are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compound is serially diluted.
-
Kinase Reaction: The kinase and the test compound are pre-incubated in a 384-well plate.
-
The reaction is initiated by adding the substrate and ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated based on the luminescence signal relative to controls, and the IC50 value is determined.
Visualizing Experimental Processes and Inhibitor Interactions
To further clarify the experimental workflows and the conceptual basis of inhibitor selectivity, the following diagrams are provided.
References
- 1. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine Scaffolds in Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from a unique combination of structural and physicochemical properties that make it a "privileged scaffold" in drug design. This guide provides a comparative analysis of pyrrolidine scaffolds, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties and Structural Advantages
The non-planar, puckered conformation of the pyrrolidine ring offers a distinct three-dimensional (3D) geometry, a desirable trait for enhancing molecular complexity and improving target engagement compared to flat, aromatic systems.[1][2] This inherent 3D nature, a phenomenon known as "pseudorotation," allows for a more thorough exploration of pharmacophore space.[1][2] The pyrrolidine scaffold also introduces a basic nitrogen atom, which can be crucial for interacting with biological targets and for modulating physicochemical properties like solubility.
A key feature of the pyrrolidine ring is the stereogenicity of its carbon atoms. The spatial orientation of substituents can significantly impact the biological profile of a drug candidate due to differential binding to enantioselective proteins.[1][2] This allows for fine-tuning of a compound's activity and selectivity.
Comparative Analysis of Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold is evident in its application across diverse therapeutic areas. The following sections provide comparative data on pyrrolidine derivatives in oncology, neurology, and metabolic diseases.
Anticancer Activity
Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of substituted pyrrolidines against various human cancer cell lines. The data highlights how substitutions on the pyrrolidine scaffold influence anticancer potency.
| Compound | Substitution Pattern | HCT116 (Colon) IC50 (µM) | HL60 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 3h | Diethyl 2,5-dihydroxy-1-(4-methoxyphenyl)-3,4-bis((4-methoxyphenyl)amino)pyrrolidine-2,5-dicarboxylate | 4.1 | 2.9 | 5.3 | 4.8 |
| 3k | Diethyl 1-(4-chlorophenyl)-2,5-dihydroxy-3,4-bis(phenylamino)pyrrolidine-2,5-dicarboxylate | 3.5 | 3.2 | 4.9 | 4.2 |
| Reference | Doxorubicin | 0.45 | 0.05 | 0.62 | 0.89 |
Data synthesized from multiple sources.[2]
As shown in the table, compounds 3h and 3k exhibit potent cytotoxic activity against a panel of cancer cell lines, with IC50 values in the low micromolar range.[2] The nature and position of the substituents on the phenyl rings attached to the pyrrolidine core play a crucial role in determining the anticancer efficacy.
Anticonvulsant Activity
The pyrrolidine scaffold is a key feature in several successful anticonvulsant drugs, most notably Levetiracetam.[3] The following table presents the median effective dose (ED50) of various pyrrolidine-2,5-dione derivatives in the maximal electroshock (MES) seizure model in mice, a preclinical model predictive of efficacy against generalized tonic-clonic seizures.
| Compound | N-substituent | MES ED50 (mg/kg, i.p.) |
| 12 | 4-(4-fluorophenyl)piperazin-1-yl)methyl | 16.13 |
| 13 | 4-phenylpiperazin-1-yl)methyl | 25.42 |
| 15 | 4-benzylpiperazin-1-yl)methyl | 46.07 |
| 23 | 3-methyl-1-((4-(4-fluorophenyl)piperazin-1-yl)methyl) | 28.80 |
| Reference | Valproic Acid | 252.7 |
Data synthesized from multiple sources.[1]
The data indicates that N-Mannich bases derived from pyrrolidine-2,5-dione exhibit significant anticonvulsant activity.[1] Compound 12 , with a 4-fluorophenylpiperazine moiety, demonstrated the most potent effect with an ED50 of 16.13 mg/kg.[1]
Enzyme Inhibition: Dipeptidyl Peptidase-4 (DPP-IV)
Pyrrolidine-based molecules are potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes. The cyanopyrrolidine moiety is a common feature in many DPP-IV inhibitors. The following table compares the inhibitory constants (Ki) of several pyrrolidine-based DPP-IV inhibitors.
| Compound | Pyrrolidine Moiety | DPP-IV Ki (nM) |
| Vildagliptin | Cyanopyrrolidine | 3.5 |
| Saxagliptin | Cyanopyrrolidine | 0.6 |
| Teneligliptin | Proline-based | 0.88 |
| Alogliptin | - | 7.0 |
| Sitagliptin | - | 19.0 |
Data synthesized from multiple sources.
The data clearly shows that pyrrolidine-based inhibitors, particularly those with a cyanopyrrolidine warhead like Vildagliptin and Saxagliptin, exhibit potent inhibition of the DPP-IV enzyme with Ki values in the nanomolar range.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Synthesis of 3-Aryl Pyrrolidines via Palladium-Catalyzed Hydroarylation
This protocol describes a general procedure for the synthesis of 3-aryl pyrrolidines.[4][5][6]
Materials:
-
Palladium(II) chloride (PdCl2)
-
Tri(o-tolyl)phosphine (P(o-Tol)3)
-
N,N-dimethylpiperazine
-
Aryl bromide
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
N-propyl-3-pyrroline
-
Acetonitrile (MeCN)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O)
-
Ammonium hydroxide (aq., 28%)
Procedure:
-
To a 20 mL microwave vial, add PdCl2 (0.04 eq.), P(o-Tol)3 (0.06 eq.), N,N-dimethylpiperazine (5 eq.), aryl bromide (1 eq.), Cu(OTf)2 (1 eq.), N-propyl-3-pyrroline (3 eq.), and acetonitrile (1 M).
-
Seal the vial and heat the reaction mixture at 100 °C for 17 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with CH2Cl2 and then add Et2O.
-
Wash the organic layer with aqueous NH4OH (28%).
-
Separate the organic layer and extract the aqueous layer with Et2O.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.[6]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, HL60)
-
Complete cell culture medium
-
96-well plates
-
Pyrrolidine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs.[1][4][7]
Materials:
-
Male ICR mice
-
Pyrrolidine test compounds
-
Vehicle (e.g., 0.9% saline)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Acclimate animals to the laboratory environment for at least 3 days prior to the experiment.
-
On the day of the test, administer the pyrrolidine compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal).
-
At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.
-
Apply a drop of conductive saline solution to the corneas and place the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension, which is characterized by the rigid extension of the hindlimbs for at least 3 seconds.
-
The absence of the tonic hindlimb extension is considered protection.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Safe Disposal of 2-(4-Fluorobenzyl)pyrrolidine: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(4-Fluorobenzyl)pyrrolidine, a fluorinated organic compound. Adherence to these protocols is essential to mitigate risks associated with its handling.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the known hazards of similar pyrrolidine derivatives, which include flammability, corrosivity, and potential for skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Gloves: Nitrile rubber gloves are recommended. For extensive handling, consider double-gloving or using thicker, chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles are essential. For tasks with a higher risk of splashing, a face shield should also be worn.
-
Protective Clothing: A fully buttoned, flame-retardant lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is advised.
-
Ventilation: All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood.
Summary of Key Data for Disposal
The following table summarizes the essential information for the safe disposal of this compound, compiled from safety data sheets of analogous compounds.
| Parameter | Information | Source Analogy |
| Chemical Class | Halogenated Organic Compound | Fluorinated Pyrrolidine Derivative |
| Primary Hazards | Likely corrosive, flammable, irritant (skin, eyes, respiratory) | Pyrrolidine and its derivatives[1][2] |
| Waste Segregation | Designated Halogenated Organic Waste Stream | General laboratory waste guidelines[3][4] |
| Recommended Container | Labeled, tightly sealed, compatible container (e.g., polyethylene) | Halogenated solvent waste guidelines[3] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility | Halogenated organic waste disposal protocols[5][6] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | Standard procedure for chemical spills[7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
Identify the waste as a halogenated organic compound .
-
This waste stream must be kept separate from non-halogenated organic waste to avoid costly and complex disposal procedures.[8]
-
-
Containerization:
-
Select a designated waste container that is in good condition, compatible with halogenated organic compounds (a high-density polyethylene container is a suitable choice), and has a tightly sealing screw cap.[3]
-
Before adding any waste, the container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the prepared container inside a chemical fume hood.
-
Avoid overfilling the container; it should not be more than 80% full to allow for vapor expansion.
-
Keep the container tightly closed when not actively adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials such as acids, bases, and oxidizing agents.[3]
-
Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
The waste will be transported by a licensed hazardous waste disposal company for final treatment, which is typically high-temperature incineration.[5][6]
-
Emergency Procedures: Spill and Exposure
-
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For small, manageable spills within a fume hood, wear your full PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for disposal as halogenated organic waste.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials for disposal as hazardous waste.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(4-Fluorobenzyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 2-(4-Fluorobenzyl)pyrrolidine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. Proper selection and use of PPE are the first line of defense against potential exposure.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles, Face shield (minimum 8-inch) | To protect against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber), Lab coat, Chemical-resistant apron or full-body suit | To prevent skin contact, which can cause severe burns and irritation.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) | Required when working outside of a fume hood or when vapors/aerosols may be generated.[1] |
| Foot Protection | Closed-toe shoes, Safety footwear or gumboots | To protect against spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound during laboratory operations.
2.1. Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Work Area Setup: All handling of this substance must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[5][6]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (e.g., vermiculite, sand), and waste containers before handling the chemical.[2]
2.2. Handling
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Chemical Dispensing: Use only spark-proof tools and equipment.[7] When transferring the liquid, ground and bond containers to prevent static discharge.[7]
-
During Operations: Keep the container tightly closed when not in use.[2] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[4]
2.3. Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Equipment Cleaning: Clean all equipment used in the process according to standard laboratory procedures for hazardous chemicals.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All disposables contaminated with this chemical (e.g., gloves, paper towels, pipette tips) must be placed in a separate, clearly labeled solid hazardous waste container.
3.2. Container Management
-
Use only approved and compatible waste containers.
-
Do not mix with other incompatible waste streams.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.
3.3. Final Disposal
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
4.1. Spills
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand.[2][7]
-
Clean-up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
4.2. Exposure
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-(4-FLUORO-BENZYL)-PYRROLIDINE - Safety Data Sheet [chemicalbook.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
